Product packaging for 10-Methoxyibogamine(Cat. No.:)

10-Methoxyibogamine

Cat. No.: B8700735
M. Wt: 310.4 g/mol
InChI Key: HSIBGVUMFOSJPD-NXWOVTFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Methoxyibogamine, more commonly known as Ibogaine, is a psychoactive indole alkaloid of the tryptamine class that is found naturally in the African shrub Tabernanthe iboga . This compound is of significant interest in preclinical research for its complex pharmacological profile, interacting with multiple neurotransmitter systems including serotonin (as a 5-HT2A receptor agonist), NMDA receptors (as an antagonist), and opioid receptors (as a weak agonist or antagonist, with its metabolite noribogaine acting as a kappa-opioid agonist) . A key and promising area of investigation is its potential anti-addictive properties. Studies suggest that a primary mechanism behind Ibogaine's effect on reducing ethanol self-administration is the upregulation of the glial cell line-derived neurotrophic factor (GDNF) pathway in the ventral tegmental area (VTA) . Its ability to attenuate withdrawal symptoms and drug craving for substances like opioids, cocaine, and alcohol is also linked to its action as a non-competitive NMDA receptor antagonist, which may influence long-lasting changes in neuronal function . Researchers utilize this compound as a tool to study addiction, neural plasticity, and the neurobiological mechanisms underlying substance use disorders . It is typically supplied as a solid and is soluble in chloroform and other common organic solvents . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Ibogaine is known to cause life-threatening cardiotoxicity, including long QT syndrome and fatal arrhythmias, and is not approved for any medical use in the United States .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O B8700735 10-Methoxyibogamine

Properties

Key on ui mechanism of action

... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects.
Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI);  (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas;  and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug.
Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties.
The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids.
For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page.

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

(1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1

InChI Key

HSIBGVUMFOSJPD-NXWOVTFFSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

melting_point

148 °C
Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

solubility

Soluble in chloroform

Origin of Product

United States

Foundational & Exploratory

Unlocking Antidepressant Potential: A Technical Guide to the Mechanism of Action of 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the multimodal mechanism of action underlying the antidepressant effects of 10-methoxyibogamine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga. As a structural analog of ibogaine, this compound is garnering significant interest within the scientific and drug development communities for its potential to offer novel therapeutic strategies for mood disorders. This document, intended for researchers, scientists, and drug development professionals, synthesizes current preclinical data, delineates key signaling pathways, and details relevant experimental methodologies.

Executive Summary

This compound, with the chemical formula C₂₀H₂₆N₂O, exerts its antidepressant effects through a complex and multifaceted pharmacological profile.[1] Unlike traditional antidepressants that often target a single neurotransmitter system, this compound engages multiple critical pathways implicated in the pathophysiology of depression. The core mechanisms responsible for its therapeutic potential include:

  • Serotonin System Modulation: Potent, non-competitive inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin availability.

  • Glutamatergic System Regulation: Antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism associated with rapid antidepressant effects.

  • Neurotrophic Factor Upregulation: Stimulation of crucial growth factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF), which promote neuroplasticity and neuronal survival.

  • Opioid Receptor Interaction: Engagement with kappa (κ) and mu (μ) opioid receptors, which play a role in mood regulation.

This guide will dissect each of these mechanisms, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual diagrams of the key signaling cascades.

Core Mechanisms of Action

The antidepressant properties of this compound are not attributed to a single target but rather to a synergistic interplay across several neurochemical systems. The following sections explore these primary mechanisms.

Serotonin Transporter (SERT) Inhibition

A primary mechanism of action for this compound and its parent compound, ibogaine, is the potent inhibition of the serotonin transporter (SERT).[1][2][3] This action is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs), the most common class of antidepressants. By blocking SERT, the reuptake of serotonin from the synaptic cleft is inhibited, leading to elevated extracellular serotonin levels and enhanced serotonergic neurotransmission.[4][5]

Uniquely, ibogaine acts as a non-competitive inhibitor of SERT.[6] Unlike SSRIs which are competitive inhibitors, ibogaine is proposed to bind to a distinct site on the transporter, stabilizing it in an inward-open or cytoplasm-facing conformation.[2][6] This distinct mechanism of inhibition may contribute to a different and potentially more robust therapeutic profile compared to traditional antidepressants.

NMDA Receptor Antagonism

This compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This is a significant mechanism, as NMDA receptor antagonists like ketamine have demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant depression.[7] Ibogaine acts as an open-channel blocker, binding within the receptor's ionophore at the phencyclidine (PCP) site, thereby inhibiting ion flow.[8][9][10][11] This action is use- and voltage-dependent.[9][11]

The antagonism of NMDA receptors is thought to produce antidepressant effects by modulating glutamate signaling, which in turn leads to a surge in the expression of neurotrophic factors such as BDNF, ultimately promoting synaptogenesis and reversing stress-induced neuronal atrophy.

Upregulation of Neurotrophic Factors

A crucial downstream effect of this compound's primary actions is the upregulation of key neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons.

  • Glial Cell line-Derived Neurotrophic Factor (GDNF): Systemic administration of ibogaine has been shown to increase the expression of GDNF in the ventral tegmental area (VTA).[1] This effect is mediated through the GDNF receptor Ret and the downstream ERK1 kinase pathway.[1] GDNF is vital for the health and function of dopaminergic neurons, which are implicated in reward and motivation circuits often dysregulated in depression.

  • Brain-Derived Neurotrophic Factor (BDNF): Ibogaine and related compounds are known to modify the expression of BDNF.[12][13] BDNF is essential for neuroplasticity, learning, and memory. Increased BDNF signaling is a well-established downstream mechanism for many antidepressant drugs, leading to enhanced neuronal survival and function.

Opioid Receptor Modulation

Ibogaine and its analogs demonstrate affinity for both kappa (κ) and mu (μ) opioid receptors.[1][14] While its affinity is generally in the low micromolar range, this interaction is pharmacologically relevant. Agonism at the κ-opioid receptor, in particular, has been linked to antidepressant effects.[1] The interaction with μ-opioid receptors may contribute to the modulation of withdrawal symptoms and affective states.[15]

Quantitative Data: Receptor Binding and Transporter Inhibition

The following tables summarize the available quantitative data for ibogaine and its primary metabolite, noribogaine. This data serves as a strong proxy for the pharmacological activity of this compound.

TargetLigandAssay TypeK_i_ (Inhibition Constant)Reference(s)
NMDA Receptor (PCP Site) Ibogaine[³H]TCP Binding (Rat Forebrain)1.5 µM[8][9]
Ibogaine[³H]MK-801 Binding (Rat Cortex)High Affinity: 0.01-0.05 µM[10]
Low Affinity: 2-4 µM[10]
μ-Opioid Receptor Ibogaine[³H]-Naloxone BindingHigh Affinity: ~130 nM[1][15]
(Mouse Forebrain)Low Affinity: 4 µM[1][15]
κ-Opioid Receptor IbogaineRadioligand Binding~2 µM[15]
Sigma-2 Receptor IbogaineRadioligand Binding201 nM[12]
Table 1: Receptor Binding Affinities (K_i_)
TargetLigandAssay TypeIC₅₀ (Half Maximal Inhibitory Conc.)Reference(s)
Serotonin Transporter (SERT) Ibogaine[³H]5-HT Uptake (Rat Synaptosomes)2.6 µM[4]
Dopamine Transporter (DAT) Ibogaine[³H]DA Uptake (Rat Synaptosomes)20 µM[4]
NMDA Receptor Current IbogaineWhole-cell recording (Rat Hippocampal Neurons)3.1 µM (at -60 mV)[11]
Table 2: Transporter and Channel Inhibition (IC₅₀)
TargetLigandAssay TypeFunctional K_e_ / K_i_ (µM)Reference(s)
μ-Opioid Receptor Ibogaine[³⁵S]GTPγS Binding (Antagonist)3.05[14]
Noribogaine[³⁵S]GTPγS Binding (Antagonist)13.3[14]
Table 3: Functional Opioid Receptor Activity

Signaling Pathways & Visualizations

The complex interplay of this compound with its molecular targets initiates several downstream signaling cascades crucial to its antidepressant effect. The following diagrams, rendered in DOT language, illustrate these key pathways.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT Transporter (Inward-Open State) Serotonin_vesicle Serotonin (5-HT) Serotonin_syn Synaptic 5-HT Serotonin_vesicle->Serotonin_syn Release Serotonin_syn->SERT Reuptake Receptor_5HT 5-HT Receptors Serotonin_syn->Receptor_5HT Binds Signaling Downstream Signaling (e.g., cAMP) Receptor_5HT->Signaling Activates Antidepressant Effect Antidepressant Effect Signaling->Antidepressant Effect M10I This compound M10I->SERT Binds & Stabilizes

Diagram 1. this compound's non-competitive inhibition of the Serotonin Transporter (SERT).

NMDA_Antagonism cluster_receptor NMDA Receptor Complex Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates M10I This compound Ion_Channel Ion Channel (PCP Site) M10I->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Effects (e.g., ↓ Excitotoxicity, ↑ BDNF Release) Ion_Channel->Downstream Modulates Rapid Antidepressant Effect Rapid Antidepressant Effect Downstream->Rapid Antidepressant Effect

Diagram 2. Non-competitive antagonism of the NMDA receptor ion channel.

Neurotrophic_Signaling cluster_factors Neurotrophic Factors cluster_receptors Tyrosine Kinase Receptors cluster_pathways Intracellular Cascades M10I This compound (via SERT/NMDA) BDNF BDNF M10I->BDNF Upregulates GDNF GDNF M10I->GDNF Upregulates TrkB TrkB BDNF->TrkB Binds Ret Ret GDNF->Ret Binds PLCg PLCγ TrkB->PLCg PI3K PI3K/Akt TrkB->PI3K MAPK Ras/MAPK/ERK TrkB->MAPK Ret->MAPK Neuroplasticity ↑ Neuroplasticity ↑ Synaptogenesis ↑ Neuronal Survival PLCg->Neuroplasticity PI3K->Neuroplasticity MAPK->Neuroplasticity Sustained Antidepressant Effect Sustained Antidepressant Effect Neuroplasticity->Sustained Antidepressant Effect

Diagram 3. Upregulation of BDNF/GDNF and downstream neuroplasticity pathways.

Methodologies of Key Experiments

The quantitative data and mechanistic insights presented in this guide are derived from a range of established preclinical assays. Detailed below are the methodologies for key experiments.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (K_i_) of this compound for targets like the NMDA, opioid, and sigma receptors.

  • Protocol:

    • Membrane Preparation: Brain tissue (e.g., rat cortex, cerebellum) is homogenized and centrifuged to prepare a membrane fraction rich in the target receptors.[10]

    • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]MK-801 for the NMDA PCP site, [³H]-naloxone for μ-opioid receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound).[10][15]

    • Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Uptake Assays

This method assesses a compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals.

  • Objective: To determine the IC₅₀ value of this compound for the serotonin (SERT) and dopamine (DAT) transporters.

  • Protocol:

    • Synaptosome Preparation: Brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT) are homogenized in a sucrose solution. The homogenate undergoes differential centrifugation to isolate a crude synaptosomal pellet (P2), which contains resealed presynaptic nerve terminals.[4]

    • Pre-incubation: The synaptosomes are resuspended in an appropriate buffer and pre-incubated with various concentrations of the test compound.

    • Uptake Initiation: Uptake is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]DA).[4]

    • Termination: The reaction is stopped after a short incubation period (e.g., 1-3 minutes) by rapid filtration, washing away the free radiolabeled neurotransmitter.

    • Analysis: The radioactivity retained by the synaptosomes is quantified to determine the rate of uptake. The IC₅₀ value is calculated from the concentration-response curve.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures G-protein activation following receptor stimulation, allowing for the characterization of ligands as agonists, antagonists, or inverse agonists.

  • Objective: To determine the functional activity (e.g., antagonist properties) of this compound at G-protein coupled receptors, such as opioid receptors.

  • Protocol:

    • Membrane Preparation: Membranes from cells overexpressing the receptor of interest (e.g., HEK 293-mMOR cells) or from brain tissue (e.g., rat thalamus) are prepared.[14]

    • Incubation: The membranes are incubated in a buffer containing Mg²⁺, GDP, the test compound, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS. To test for antagonist activity, a known agonist (e.g., DAMGO) is included in the incubation mixture along with varying concentrations of the test compound.[14]

    • Termination and Filtration: The assay is terminated by rapid vacuum filtration, and filters are washed to remove unbound [³⁵S]GTPγS.[14]

    • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is measured by scintillation counting.

    • Analysis: An increase in [³⁵S]GTPγS binding indicates agonism. A rightward shift in the agonist's concentration-response curve in the presence of the test compound indicates competitive antagonism, from which a functional equilibrium constant (K_e_) can be calculated.[14]

Forced Swim Test (FST)

The FST is a widely used behavioral assay in rodents to screen for antidepressant-like activity.

  • Objective: To assess the antidepressant efficacy of this compound in an animal model of behavioral despair.

  • Protocol:

    • Apparatus: A transparent cylindrical tank is filled with water (24-30°C) to a depth where the animal (mouse or rat) cannot touch the bottom or escape.

    • Procedure: Animals are administered the test compound or vehicle at a predetermined time before the test. Each animal is then placed individually into the water-filled cylinder for a set period, typically 6 minutes.

    • Behavioral Scoring: The session is video-recorded. An observer, often blind to the treatment conditions, scores the animal's behavior. The key measure is the duration of immobility, where the animal ceases struggling and makes only the minimal movements necessary to keep its head above water.

    • Interpretation: A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion and Future Directions

This compound presents a compelling profile as a potential next-generation antidepressant. Its multifaceted mechanism of action, targeting SERT, NMDA receptors, and neurotrophic factor pathways, distinguishes it from currently available treatments and suggests it may offer a more rapid onset and broader efficacy. The data from its parent compound, ibogaine, provide a strong foundation for its continued development.

Future research should focus on obtaining a complete pharmacological profile specific to this compound, including comprehensive receptor binding affinities and functional data. Further preclinical studies are warranted to confirm its antidepressant and anxiolytic effects in various animal models and to establish a favorable safety profile, particularly concerning the cardiotoxic risks associated with ibogaine.[16] The elucidation of its unique interaction with SERT and its ability to robustly stimulate neuroplasticity pathways positions this compound as a high-priority candidate for translation into clinical trials for mood disorders.

References

A Technical Guide to the Synthesis and Structural Characterization of 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of 10-methoxyibogamine, an indole alkaloid of significant interest for its potential therapeutic applications. This document details a modern synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a clear, structured format to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Synthesis of this compound

The total synthesis of this compound, also widely known as ibogaine, has been the subject of extensive research, with several strategies developed to construct its complex pentacyclic core.[1][2] A notable and efficient approach involves a gram-scale synthesis that can be completed in a limited number of steps, making it amenable for producing significant quantities of the material for further study.[3][4]

A key strategy in modern syntheses is the late-stage introduction of the indole ring, which allows for the synthesis of various analogs by modifying the final reaction partner.[3] One such approach utilizes a reductive-Heck type cyclization to form the seven-membered indoloazepine ring, a core feature of the iboga alkaloid skeleton.[1]

Key Synthetic Strategy: Late-Stage Fischer Indolization

An efficient and modular synthesis of (±)-ibogaine has been reported, proceeding in seven steps from pyridine with a significant overall yield.[4] This strategy enables the production of gram-scale quantities of the final compound.[4] A pivotal step in this synthetic route is the Fischer indolization, which constructs the indole ring system late in the synthesis.[3] This approach provides flexibility for the creation of various analogs by simply altering the hydrazine reagent used in this final step.[3][5]

Experimental Protocol: Illustrative Key Transformation

While numerous synthetic routes to this compound have been published, a common feature is the careful construction of the intricate isoquinuclidine core and the subsequent formation of the tetracyclic ring system. The following is a generalized representation of a key transformation inspired by published methodologies.

Step: Reductive Heck Cyclization for Azepinoindole Formation [1][2]

  • Starting Material: A suitably substituted 2-iodo-indole precursor linked to an isoquinuclidine moiety.[1]

  • Reagents and Conditions: The cyclization can be achieved using a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine ligand and a reducing agent. The reaction is typically carried out in an appropriate organic solvent under inert atmosphere and at elevated temperatures.[1]

  • Reaction Progress: The intramolecular reductive-Heck reaction facilitates the formation of the seven-membered azepine ring, fusing it to the indole core to yield the characteristic iboga alkaloid skeleton.[1]

  • Work-up and Purification: Following the completion of the reaction, a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified using column chromatography on silica gel to isolate the desired this compound.

Structural Characterization

The unambiguous structural elucidation of this compound is crucial for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of this compound, providing detailed information about the chemical environment of each hydrogen and carbon atom.[6][8]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD) [9]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.19d, J=8.6 Hz1HAr-H
6.81d, J=2.3 Hz1HAr-H
6.69dd, J=8.6, 2.4 Hz1HAr-H
3.80s3H-OCH₃
3.30-3.10m2H-NCH₂-
3.05-2.90m2H-NCH₂-
2.85-2.70m1H-CH-
2.00-1.80m2H-CH₂-
1.75-1.55m2H-CH₂-
1.40-1.20m2H-CH₂-
0.95t, J=7.4 Hz3H-CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound [7][8]

Chemical Shift (δ) ppmCarbon Type
154.2C
137.9C
131.8C
122.8CH
112.5C
111.9CH
100.2CH
56.4CH₃
54.7CH
53.0CH₂
49.9CH₂
36.4C
31.5CH₂
30.8CH
29.5CH₂
22.7CH₂
12.0CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.[10] Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

Table 3: Mass Spectrometry Data for this compound [10][11]

m/zRelative Intensity (%)Putative Fragment
310100[M]⁺
29520[M-CH₃]⁺
28115[M-C₂H₅]⁺
22530[M-C₄H₉N]⁺
19525Further fragmentation
13640Indole fragment

Visualizing the Process

To better illustrate the workflow, the following diagrams outline the synthetic pathway and the structural characterization process.

Synthesis_Pathway A Substituted Pyridine B Dihydropyridine Intermediate A->B Reduction C Tricyclic Ketone B->C Multi-step sequence (e.g., Diels-Alder, cyclization) D This compound C->D Fischer Indolization (with 4-methoxyphenylhydrazine)

Caption: A simplified synthetic pathway to this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Confirmation Synth Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR MS Mass Spectrometry (HRMS, GC-MS) Synth->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity

Caption: Workflow for the structural characterization of this compound.

References

pharmacological profile of 10-Methoxyibogamine and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of 10-Methoxyibogamine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, more commonly known as ibogaine, is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga.[1][2] It is structurally classified as an organic heteropentacyclic compound.[1] Ibogaine has garnered significant scientific interest for its potential anti-addictive properties, reportedly attenuating withdrawal symptoms and reducing drug cravings for extended periods after a single administration.[3][4][5]

The pharmacological profile of ibogaine is complex, characterized by its interaction with a wide array of central nervous system targets.[4][6][7] Its effects are not attributed to a single mechanism but rather to a broad spectrum of activity across multiple neurotransmitter systems.[4] Furthermore, ibogaine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its principal and long-lasting active metabolite, 12-hydroxyibogamine, also known as noribogaine.[2][8][9] This metabolite is crucial to the overall pharmacological effect, exhibiting its own distinct profile and contributing significantly to the long-term actions of ibogaine treatment.[1][2][5][9]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolite, noribogaine. It includes a detailed summary of their binding affinities and functional activities at key neurological targets, outlines the experimental protocols used to determine these properties, and visualizes the core metabolic and signaling pathways.

Metabolism of this compound (Ibogaine)

The primary metabolic pathway for ibogaine is O-demethylation to noribogaine (12-hydroxyibogamine). This biotransformation is predominantly catalyzed by the CYP2D6 enzyme in the liver.[2] Genetic variations in CYP2D6 can significantly impact the rate of this conversion, leading to inter-individual differences in the pharmacokinetic profiles of both the parent compound and its active metabolite.[6] Noribogaine exhibits a much longer plasma half-life (28–49 hours in humans) compared to ibogaine (around 7.5 hours), suggesting its critical role in the sustained therapeutic effects observed after ibogaine administration.[6][9]

Ibogaine This compound (Ibogaine) Enzyme CYP2D6 (Liver) Ibogaine->Enzyme Noribogaine 12-Hydroxyibogamine (Noribogaine) Enzyme->Noribogaine O-demethylation

Caption: Metabolic conversion of Ibogaine to its primary active metabolite, Noribogaine.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50, Ke) of ibogaine and its metabolite noribogaine at various receptors and transporters.

Table 1: Opioid Receptor Binding Profile

Compound Receptor Subtype Binding Affinity (Ki) Functional Activity Reference
Ibogaine Mu (µ) 2.0 ± 0.15 µM Antagonist (Ke = 3 µM) [6][7][10]
Kappa (κ) 2.2 ± 0.10 µM - [6][7]
Delta (δ) >10 µM - [7]
Noribogaine Mu (µ) Moderate Affinity Low Efficacy Partial Agonist [10]

| | Kappa (κ) | High Affinity (nM range) | - |[11] |

Table 2: NMDA Receptor Binding Profile

Compound Receptor Site Binding Affinity (Ki) Functional Activity Reference
Ibogaine MK-801 Site 3.1 ± 0.30 µM Non-competitive Antagonist [7][12]

| Noribogaine | MK-801 Site | ~12 - 18 µM | Non-competitive Antagonist |[12] |

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Profile

Compound Receptor Subtype Binding Affinity (Ki) Functional Activity (IC50) Reference
Ibogaine α3β4 1.05 ± 0.12 µM 0.95 ± 0.13 µM [7]

| | α4β2 | - | 1-5 µM |[7] |

Table 4: Monoamine Transporter & Receptor Profile

Compound Target Binding Affinity (Ki) Reference
Ibogaine Serotonin Transporter (SERT) 4.1 ± 0.83 µM [7]
Dopamine Transporter (DAT) Moderate Affinity [4]
5-HT2 Receptor Moderate Affinity [4]
5-HT3 Receptor 2.6 ± 0.23 µM [7]

| Noribogaine | Serotonin Transporter (SERT) | Potent Inhibitor |[1] |

Table 5: Other Receptor Binding Profiles for Ibogaine

Target Binding Affinity (Ki) Reference
Sigma-2 (σ2) Receptor 0.4 ± 0.036 µM [7]
Muscarinic M1 Receptor 16 ± 1.0 µM [7]

| Sodium Channel | 3.6 ± 0.35 µM |[7] |

Signaling Pathways and Mechanisms of Action

Ibogaine's complex pharmacological profile suggests it does not act through a single signaling pathway but rather modulates multiple systems simultaneously. Its putative anti-addictive effects may stem from the integration of these actions. Noribogaine, with its high affinity for opioid receptors and potent serotonin reuptake inhibition, likely contributes significantly to the attenuation of withdrawal and craving.

cluster_0 Ibogaine & Noribogaine cluster_1 Receptor/Transporter Targets cluster_2 Downstream Effects Ibogaine Ibogaine NMDA NMDA Receptor Ibogaine->NMDA Antagonist Opioid Opioid Receptors (μ, κ) Ibogaine->Opioid Antagonist nAChR α3β4 nAChR Ibogaine->nAChR Inhibitor Noribogaine Noribogaine Noribogaine->Opioid Partial Agonist (μ) Agonist? (κ) SERT SERT Noribogaine->SERT Inhibitor Glutamate ↓ Glutamate Transmission NMDA->Glutamate Dopamine Modulation of Dopamine Release Opioid->Dopamine Withdrawal ↓ Opioid Withdrawal Opioid->Withdrawal Serotonin ↑ Synaptic Serotonin SERT->Serotonin nAChR->Dopamine

Caption: Key molecular targets and downstream effects of Ibogaine and Noribogaine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of novel compounds. Below are outlines of standard experimental protocols relevant to the data presented.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the displacement of a specific high-affinity radiolabeled ligand from a receptor by an unlabeled test compound (e.g., ibogaine).

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., rat thalamic membranes for opioid receptors).[10]

    • Radioligand specific to the receptor (e.g., [3H]DAMGO for µ-opioid receptors).[13]

    • Test compound (ibogaine, noribogaine) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[14]

    • Total & Non-specific Binding: Prepare control tubes. "Total binding" tubes contain only membranes and radioligand. "Non-specific binding" tubes contain membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.[14]

    • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.[13]

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

A Prepare Reagents: - Receptor Membranes - Radioligand ([L]) - Test Compound B Incubate: Membranes + [L] + Varying [Test Compound] A->B C Reach Equilibrium B->C D Rapid Vacuum Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis: - Competition Curve - Calculate IC50 - Calculate Ki F->G

Caption: Experimental workflow for a radioligand receptor binding assay.

[35S]GTPγS Binding Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by agonists, partial agonists, or antagonists.

  • Objective: To quantify the ability of a test compound to stimulate G-protein activation (agonist activity) or inhibit agonist-stimulated activation (antagonist activity).

  • Principle: Inactive G-proteins are bound to GDP. Upon GPCR activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state, and the amount of incorporated radioactivity is measured.

  • Materials:

    • Cell membranes expressing the GPCR of interest (e.g., HEK 293 cells expressing µ-opioid receptors).[10]

    • [35S]GTPγS.

    • GDP.

    • Test compound and a known full agonist (e.g., DAMGO).

    • Assay buffer.

  • Procedure:

    • Agonist Mode: Incubate membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.[15]

    • Antagonist Mode: Pre-incubate membranes with varying concentrations of the test compound, then add a fixed concentration of a known full agonist along with GDP and [35S]GTPγS.[10]

    • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time.[15]

    • Termination & Filtration: Terminate and filter the reaction as described in the binding assay protocol.

    • Quantification: Measure the amount of bound [35S]GTPγS via scintillation counting.

  • Data Analysis:

    • Agonist: Plot stimulated binding vs. log[compound] to determine EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist: Plot inhibition of agonist-stimulated binding vs. log[compound] to determine the IC50, from which a functional Ke or Ki value can be calculated.[10]

In Vitro Drug Metabolism Assay

This protocol is used to identify metabolites and determine the primary enzymes responsible for a drug's metabolism.

  • Objective: To characterize the metabolic fate of ibogaine and identify the role of specific CYP enzymes.

  • Materials:

    • Test compound (ibogaine).

    • In vitro test system: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP2D6).[3][16]

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Incubation buffer (e.g., potassium phosphate buffer).

    • Acetonitrile or methanol (for reaction quenching).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Incubation: Pre-warm the test system (e.g., HLMs) in buffer.

    • Initiation: Add the test compound, and initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time Course: Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Data Analysis:

    • Metabolite Identification: Analyze the supernatant using LC-MS/MS. Compare the mass spectra and retention times to those of known standards (e.g., noribogaine) or use high-resolution mass spectrometry to propose putative structures for novel metabolites.[17][18]

    • Reaction Phenotyping: To identify the specific enzyme(s) responsible, either use individual recombinant CYP enzymes or perform inhibition assays in HLMs with known selective CYP inhibitors.[17]

Conclusion

This compound (ibogaine) and its primary metabolite, noribogaine, exhibit a multifaceted pharmacological profile, interacting with a wide range of neuronal targets. Ibogaine itself demonstrates moderate affinity for opioid, NMDA, and nicotinic receptors, as well as monoamine transporters. The long-acting metabolite, noribogaine, shows a distinct profile with potent activity at the mu and kappa-opioid receptors and as a serotonin reuptake inhibitor. This polypharmacology is believed to be the basis for its observed anti-addictive properties. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further elucidate the complex mechanisms of these compounds or to characterize novel analogs in the pursuit of safer and more effective therapies for substance use disorders.

References

In-depth Technical Guide: Preliminary In Vivo Studies of 10-Methoxyibogamine on Rodent Behavior

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the current scientific literature reveals a significant gap in the in vivo research of 10-Methoxyibogamine's effects on rodent behavior. At present, there are no publicly available studies that specifically investigate the behavioral pharmacology of this particular ibogaine analog.

While the parent compound, ibogaine, and its primary metabolite, noribogaine, have been the subject of numerous preclinical studies exploring their potential in addiction medicine, a specific focus on the 10-methoxy derivative is absent from the current body of research. This lack of data prevents the creation of a detailed technical guide with quantitative data summaries, experimental protocols, and the requested visualizations.

The Landscape of Ibogaine Analog Research

Research into ibogaine analogs is an active field, with scientists modifying the core ibogamine structure to enhance therapeutic properties while minimizing adverse effects such as cardiotoxicity and neurotoxicity. These modifications often involve substitutions at various positions on the indole ring system of the ibogaine molecule.

One of the most studied analogs is 18-methoxycoronaridine (18-MC), which has shown promise in reducing drug self-administration in rodent models for a variety of substances, including morphine, cocaine, and nicotine.[1] Studies on 18-MC and other analogs provide valuable insights into the structure-activity relationships (SAR) of the ibogaine scaffold. For instance, research suggests that modifications to the tryptamine portion of the molecule can significantly alter its pharmacological profile, including its affinity for various neurotransmitter receptors.

Potential Signaling Pathways of Ibogaine Analogs

The mechanisms of action for ibogaine and its analogs are complex and not yet fully elucidated. However, research points to their interaction with multiple neurotransmitter systems. Ibogaine and noribogaine have been shown to interact with:

  • Serotonin (5-HT) systems: Both compounds can interact with serotonin transporters, with noribogaine being a more potent 5-HT uptake inhibitor.[2]

  • Dopamine (DA) systems: Ibogaine can modulate dopamine release in key brain regions associated with reward and addiction.[3]

  • Opioid receptors: Noribogaine has been identified as a partial agonist at µ-opioid and κ-opioid receptors.[4]

  • NMDA receptors: Both ibogaine and noribogaine are known to be antagonists at the N-methyl-D-aspartate (NMDA) receptor.

  • Nicotinic acetylcholine receptors (nAChRs): Ibogaine analogs have been shown to interact with nAChRs.[5]

The following diagram illustrates a generalized overview of potential signaling pathways that could be influenced by ibogaine and its analogs.

Ibogaine_Analog_Signaling_Pathways Potential Signaling Pathways of Ibogaine Analogs cluster_0 Ibogaine Analog cluster_1 Neurotransmitter Systems cluster_2 Downstream Behavioral Effects Ibogaine This compound (Hypothetical) Serotonin Serotonin System (5-HT Transporters) Ibogaine->Serotonin Modulates Dopamine Dopamine System (D2/D3 Receptors) Ibogaine->Dopamine Modulates Opioid Opioid System (μ/κ Receptors) Ibogaine->Opioid Modulates NMDA Glutamatergic System (NMDA Receptors) Ibogaine->NMDA Antagonizes nAChR Cholinergic System (nAChRs) Ibogaine->nAChR Interacts Addiction Modulation of Addictive Behaviors Serotonin->Addiction Mood Effects on Mood & Affect Serotonin->Mood Dopamine->Addiction Dopamine->Mood Opioid->Addiction NMDA->Addiction Cognition Changes in Cognition NMDA->Cognition

Caption: Potential signaling pathways influenced by ibogaine analogs.

Hypothetical Experimental Workflow for Future Studies

Should research on this compound commence, a typical preclinical workflow to assess its effects on rodent behavior would likely involve the following stages:

Experimental_Workflow Hypothetical Experimental Workflow for this compound cluster_0 Phase 1: Acute Behavioral & Toxicity Screening cluster_1 Phase 2: Models of Substance Abuse cluster_2 Phase 3: Affective & Cognitive Behavior cluster_3 Phase 4: Mechanistic Studies A1 Dose-Range Finding (e.g., Open Field, Rotarod) A2 Acute Toxicity Assessment (LD50) A1->A2 B1 Drug Self-Administration (e.g., Cocaine, Heroin) A2->B1 B2 Conditioned Place Preference (CPP) A2->B2 B3 Withdrawal Symptom Assessment B1->B3 C1 Anxiety Models (e.g., Elevated Plus Maze) B2->C1 C2 Depression Models (e.g., Forced Swim Test) B3->C2 C3 Cognitive Function Tests (e.g., Novel Object Recognition) C1->C3 D1 Receptor Binding Assays C2->D1 D2 In Vivo Microdialysis C3->D2 D3 Electrophysiology D1->D3

Caption: A hypothetical workflow for preclinical behavioral studies.

Conclusion and Future Directions

The absence of research on this compound presents both a challenge and an opportunity. While it is not possible to provide a data-driven technical guide at this time, the existing literature on ibogaine and its other analogs lays a strong foundation for future investigations.

Researchers and drug development professionals interested in this specific compound are encouraged to initiate preliminary in vivo studies to characterize its behavioral profile. Such studies would be crucial in determining if the 10-methoxy substitution offers any advantages over other ibogaine analogs in terms of efficacy and safety. Key areas for initial investigation would include its effects on locomotor activity, its potential for abuse liability, and its efficacy in models of substance use disorders. The methodologies and findings from studies on compounds like 18-MC would serve as a valuable reference point for designing these initial experiments.

Until such research is conducted and published, any discussion on the in vivo effects of this compound on rodent behavior remains speculative. The scientific community awaits empirical data to fill this knowledge gap.

References

A Technical Guide to the Receptor Binding Affinity of 10-Methoxyibogamine at the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of 10-methoxyibogamine, a psychoactive indole alkaloid, at the serotonin transporter (SERT). The document provides a comprehensive overview of its binding characteristics, detailed experimental protocols for assessing its affinity, and a visualization of the associated signaling pathways.

Core Concept: Non-Competitive Inhibition and Conformational Stabilization

This compound, also known as ibogaine, is a notable inhibitor of the serotonin transporter. Unlike many conventional serotonin reuptake inhibitors (SSRIs) that act as competitive inhibitors, this compound exhibits a non-competitive or uncompetitive binding mechanism.[1][2][3][4] This means it does not directly compete with serotonin for the primary binding site but rather binds to a distinct, allosteric site on the transporter.[2][3] This interaction stabilizes the transporter in an inward-facing conformation, effectively trapping it and preventing the reuptake of serotonin from the synaptic cleft.[2][3][4][5][6] This unique mechanism of action underlies its complex pharmacological profile.

Quantitative Binding Affinity of this compound at the Serotonin Transporter

The binding affinity of this compound for the serotonin transporter has been quantified in several studies, yielding a range of inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values, summarized in the table below, provide a quantitative measure of the compound's potency at SERT.

ParameterValue (µM)RadioligandCell Line/SystemReference
Ki~0.7Not SpecifiedNot Specified[7]
Ki2.26 ± 0.57[125I]β-CITHeLa cells expressing SERT[6]
IC506.43 (5.03–8.21)[3H]5-HTHEK-293 cells expressing hSERT[5]
IC501.94 (1.71–2.21)[3H]imipramineMembranes from cells expressing SERT[5]
IC505.76 (3.72–9.00)[3H]imipramine (in the presence of 10 µM 5-HT)Membranes from cells expressing SERT[5]
IC506.3 ± 1.3[3H]5-HTHeLa cells expressing SERT[6]
IC502.5 ± 0.2[125I]β-CITMembranes from HeLa cells expressing SERT[6]

Note: The variability in these values can be attributed to differences in experimental conditions, such as the radioligand used, the cell line or tissue preparation, and the specific assay parameters.

Experimental Protocol: Radioligand Competition Binding Assay for SERT

The following is a detailed methodology for a radioligand competition binding assay to determine the Ki of this compound for the serotonin transporter. This protocol is a synthesis of commonly employed techniques in the field.

I. Materials and Reagents
  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [3H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, and 5 mM KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with the chosen filter plates.

  • Protein Assay Reagent: Bradford or BCA protein assay kit.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Centrifuge

    • Homogenizer (Dounce or Potter-Elvehjem)

    • 96-well filter plates (e.g., GF/B or GF/C glass fiber filters)

    • Vacuum filtration manifold

    • Liquid scintillation counter

    • Microplate reader for protein assay

II. Experimental Workflow

The experimental workflow for a radioligand competition binding assay is depicted in the following diagram:

experimental_workflow cluster_prep I. Membrane Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Analysis cell_culture 1. Culture hSERT-expressing HEK-293 cells harvest 2. Harvest and wash cells cell_culture->harvest lyse 3. Lyse cells via hypotonic shock and homogenization harvest->lyse centrifuge1 4. Centrifuge to pellet nuclei and debris (low speed) lyse->centrifuge1 centrifuge2 5. Centrifuge supernatant to pellet membranes (high speed) centrifuge1->centrifuge2 resuspend 6. Resuspend membrane pellet in assay buffer centrifuge2->resuspend protein_assay 7. Determine protein concentration resuspend->protein_assay prepare_reagents 8. Prepare serial dilutions of This compound add_components 9. Add to 96-well plate: - Membranes - Assay Buffer - [3H]Radioligand - Test Compound / Control prepare_reagents->add_components incubate 10. Incubate at room temperature (e.g., 60-90 minutes) add_components->incubate filter 11. Rapidly filter through glass fiber filter plates incubate->filter wash 12. Wash filters with ice-cold wash buffer filter->wash dry 13. Dry filter plates wash->dry add_scintillant 14. Add scintillation cocktail dry->add_scintillant count 15. Measure radioactivity using a liquid scintillation counter add_scintillant->count plot_data 16. Plot % specific binding vs. log[this compound] fit_curve 17. Fit data to a sigmoidal dose-response curve to get IC50 plot_data->fit_curve calculate_ki 18. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) fit_curve->calculate_ki

Figure 1: Experimental workflow for a radioligand competition binding assay.
III. Step-by-Step Procedure

A. Membrane Preparation

  • Cell Culture: Grow HEK-293 cells stably expressing hSERT to 80-90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then scrape the cells into fresh PBS.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice for 15 minutes.

  • Homogenization: Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspension: Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

B. Competition Binding Assay

  • Thaw Membranes: On the day of the assay, thaw the membrane aliquots on ice and dilute to the desired concentration in assay buffer.

  • Prepare Assay Plate: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [3H]Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + [3H]Radioligand + High concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

    • Competition: Membranes + [3H]Radioligand + Serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration of the plate contents through a 96-well glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.

Signaling Pathway Modulation by this compound

The interaction of this compound with SERT leads to a unique modulation of downstream signaling. By stabilizing the inward-facing conformation, it not only blocks serotonin reuptake but may also influence intracellular signaling cascades differently than competitive inhibitors. The diagram below illustrates the proposed mechanism and its potential impact on downstream signaling.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space serotonin_ext Serotonin (5-HT) ibogamine This compound sert_outward SERT (Outward-facing) serotonin_ext->sert_outward Binds sert_inward SERT (Inward-facing) ibogamine->sert_inward Binds & Stabilizes (Non-competitive) sert_outward->sert_inward Conformational Change sert_regulation SERT Trafficking & Activity Regulation sert_inward->sert_outward Recycles serotonin_int Serotonin (5-HT) sert_inward->serotonin_int Releases pka PKA sert_inward->pka Modulates pkc PKC sert_inward->pkc Modulates mapk p38 MAPK sert_inward->mapk Modulates pka->sert_regulation pkc->sert_regulation mapk->sert_regulation

Figure 2: Proposed modulation of SERT signaling by this compound.

The stabilization of the inward-facing conformation of SERT by this compound may have distinct effects on downstream signaling pathways that regulate SERT function, such as those involving protein kinase A (PKA), protein kinase C (PKC), and p38 mitogen-activated protein kinase (p38 MAPK). These kinases are known to phosphorylate SERT, thereby modulating its trafficking to and from the plasma membrane and its transport activity. By locking SERT in a specific conformation, this compound could alter the accessibility of phosphorylation sites, leading to a unique downstream signaling signature compared to competitive inhibitors. Further research is needed to fully elucidate these specific downstream effects.

References

The Psychoactive Properties of 10-Methoxyibogamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, commonly known as ibogaine, is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga.[1][2] It has a rich history of traditional use in spiritual ceremonies and has garnered significant scientific interest for its potential therapeutic applications, particularly in the treatment of substance use disorders.[2][3] This technical guide provides a comprehensive overview of the psychoactive properties of this compound, focusing on its complex pharmacology, receptor interaction profiles, and the experimental methodologies used to elucidate its mechanisms of action.

Chemical and Physical Properties

  • Chemical Formula: C20H26N2O[2][4]

  • Molecular Weight: 310.44 g/mol [1][2][4]

  • Structure: A complex tricyclic indole molecule incorporating an isoquinuclidine moiety.[4]

  • Nomenclature: While the systematic name is this compound, it is also referred to as 12-methoxyibogamine in some literature based on the Chemical Abstracts numbering system.[1][5]

Pharmacokinetics and Metabolism

Following administration, this compound is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, through O-demethylation to its major active metabolite, noribogaine (10-hydroxyibogamine).[4][6] This metabolic conversion is a critical aspect of its pharmacological profile, as noribogaine exhibits its own distinct and potent activity at various receptors.[2][4] The plasma elimination half-life of this compound in humans is approximately 7.5 hours, while noribogaine has a significantly longer half-life of 28–49 hours.[4][5] This extended presence of noribogaine is thought to contribute to the prolonged therapeutic effects reported after a single administration of ibogaine.

Quantitative Receptor Binding Profile

This compound's psychoactive effects are underpinned by its interaction with a wide array of neurotransmitter systems.[4][7] It is characterized by a broad receptor binding profile, generally with affinities in the micromolar range.[4] The following tables summarize the quantitative binding data for this compound and its primary metabolite, noribogaine, at key central nervous system targets.

Table 1: Opioid Receptor Binding Affinities

Compound Receptor Subtype Kᵢ (µM) Species Reference
This compound µ (mu) ~10 - 100 Rat [4]
This compound µ (mu) 130 nM (high affinity site), 4 µM (low affinity site) Not Specified [4]
This compound κ (kappa) 2 - 4 Rat [4][8]
This compound δ (delta) 8.1 (as Coronaridine) Not Specified [8]
Noribogaine µ (mu) Weak agonist/partial agonist Not Specified [2][4]

| Noribogaine | κ (kappa) | Moderate agonist | Not Specified |[2][4] |

Table 2: Serotonin Receptor and Transporter Affinities

Compound Target Kᵢ (µM) / IC₅₀ (µM) Species Reference
This compound 5-HT₂ₐ Low affinity Not Specified [4]
This compound 5-HT₂C Low affinity Not Specified [9]
This compound 5-HT₃ Low affinity Not Specified [4]
This compound Serotonin Transporter (SERT) 4.1 (IC₅₀) Not Specified [10]

| Noribogaine | Serotonin Transporter (SERT) | More potent than ibogaine | Not Specified |[4][11] |

Table 3: NMDA Receptor Binding Affinities

Compound Target Kᵢ (µM) / IC₅₀ (µM) Species Reference
This compound NMDA Receptor (MK-801 site) 3.1 (IC₅₀) Not Specified [10]
This compound NMDA Receptor Non-competitive antagonist Not Specified [4]

| Noribogaine | NMDA Receptor (MK-801 site) | Less potent than ibogaine | Human, Frog |[12] |

Table 4: Sigma Receptor Binding Affinities

Compound Receptor Subtype Kᵢ (nM) Species Reference
This compound σ₁ 8554 Not Specified [13]

| this compound | σ₂ | 201 | Not Specified |[13] |

Table 5: Other Receptor and Transporter Affinities

Compound Target Kᵢ (µM) / IC₅₀ (µM) Species Reference
This compound Nicotinic Acetylcholine Receptors (nAChRs) Non-competitive antagonist Not Specified [4]
This compound Dopamine Transporter (DAT) Binding affinity demonstrated Not Specified [3]

| this compound | Muscarinic M₁ and M₂ Receptors | 16 (IC₅₀ for M₁) | Not Specified |[10] |

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays. A general protocol for such an assay is outlined below.

General Radioligand Binding Assay Protocol

  • Tissue Preparation: Brain tissue from the species of interest (e.g., rat) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptors, [³H]MK-801 for the NMDA receptor) at a fixed concentration.

  • Competition: To determine the binding affinity of this compound, increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the target receptor.

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The psychoactive effects of this compound are a result of its complex interplay with multiple neurotransmitter systems.

10-Methoxyibogamine_Signaling_Pathways cluster_serotonin Serotonergic System cluster_glutamate Glutamatergic System cluster_opioid Opioid System cluster_dopamine Dopaminergic System SERT SERT R_5HT2A 5-HT2A Receptor Ibogaine_S This compound Ibogaine_S->SERT Inhibition Ibogaine_S->R_5HT2A Low Affinity Interaction NMDA NMDA Receptor Ibogaine_G This compound Ibogaine_G->NMDA Non-competitive Antagonism Kappa κ-Opioid Receptor Mu µ-Opioid Receptor Ibogaine_O This compound Ibogaine_O->Kappa Agonism Ibogaine_O->Mu Weak Agonism/ Partial Agonism DAT DAT Ibogaine_D This compound Ibogaine_D->DAT Inhibition Ibogaine This compound

Caption: Overview of this compound's interactions with major neurotransmitter systems.

In Vivo Psychoactive and Behavioral Effects

The multifaceted receptor interactions of this compound translate into a range of behavioral and psychological effects.

  • Subjective Psychoactive Effects: In humans, this compound induces a state often described as oneirogenic, or dream-like, while maintaining consciousness. The experience is characterized by visual phenomena, often described as a "movie" or "slide show" of past memories, and a period of deep introspection. These effects are thought to be mediated, in part, by its activity at serotonin 5-HT₂ₐ receptors and kappa-opioid receptors.[2][9]

  • Anti-Addictive Properties: Preclinical studies in animal models have demonstrated that this compound can reduce the self-administration of drugs of abuse, including morphine, cocaine, and alcohol.[14] It also attenuates the symptoms of opioid withdrawal.[14] These anti-addictive effects are believed to be mediated by a combination of its actions, including NMDA receptor antagonism, kappa-opioid receptor agonism, and modulation of dopamine and serotonin systems.[3][15]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel psychoactive compound like this compound typically follows a structured workflow.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Assessment cluster_neurochemical Neurochemical Analysis receptor_binding Receptor Binding Assays (e.g., Radioligand Displacement) functional_assays Functional Assays (e.g., [³⁵S]GTPγS binding) receptor_binding->functional_assays Determine functional activity (agonist, antagonist) locomotor_activity Locomotor Activity functional_assays->locomotor_activity Assess general CNS effects drug_discrimination Drug Discrimination locomotor_activity->drug_discrimination Characterize subjective effects self_administration Drug Self-Administration drug_discrimination->self_administration Evaluate anti-addictive potential withdrawal_assessment Withdrawal Assessment self_administration->withdrawal_assessment Assess efficacy in withdrawal microdialysis In Vivo Microdialysis self_administration->microdialysis Investigate neurochemical correlates

Caption: A typical workflow for the preclinical evaluation of a psychoactive compound.

Structure-Activity Relationships and Future Directions

The complex pharmacology of this compound, while potentially beneficial for treating multifaceted disorders like addiction, also contributes to its side effect profile, including potential cardiotoxicity.[16] This has spurred research into synthetic analogs with more selective receptor binding profiles. One such analog, 18-methoxycoronaridine (18-MC), has been developed to retain some of the anti-addictive properties of ibogaine while exhibiting a different and potentially safer pharmacological profile, with lower affinity for NMDA and sigma-2 receptors.[17]

Future research will likely focus on further elucidating the precise signaling cascades initiated by this compound and its metabolites, with the goal of designing novel therapeutics that maximize therapeutic benefit while minimizing adverse effects. The development of non-hallucinogenic analogs that retain anti-addictive properties is also a significant area of investigation.[16][18]

Conclusion

This compound is a pharmacologically complex psychoactive compound with a unique profile of effects on multiple neurotransmitter systems. Its ability to interact with opioid, serotonergic, glutamatergic, and dopaminergic pathways underlies its profound psychological effects and its potential as a therapeutic agent for substance use disorders. A thorough understanding of its quantitative receptor pharmacology and the experimental methodologies used for its characterization is essential for the continued development of safer and more effective treatments based on the iboga alkaloid scaffold.

References

The Neurogenic Potential of 10-Methoxyibogamine: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methoxyibogamine, an indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant attention for its potential therapeutic applications, particularly in the realm of addiction interruption. Emerging evidence now suggests that its pharmacological effects may extend to the promotion of neurogenesis, the process of generating new neurons. This technical guide provides an in-depth exploration of the core mechanisms underlying the neurogenic potential of this compound, with a specific focus on its interaction with the Glial Cell Line-Derived Neurotrophic Factor (GDNF) signaling pathway. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to serve as a comprehensive resource for researchers and drug development professionals. While direct quantitative evidence for this compound-induced neurogenesis is still an area of active investigation, the data presented herein on its potent upregulation of GDNF provides a strong rationale for its neurogenic capabilities.

Introduction

Adult neurogenesis, primarily occurring in the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ) of the lateral ventricles, is a critical process for neural plasticity, learning, and memory.[1] Dysregulation of neurogenesis has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound, also known as ibogaine, has been shown to modulate the expression of several neurotrophic factors, molecules that support the growth, survival, and differentiation of neurons.[2] Of particular interest is its profound effect on Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent neurotrophic factor for dopaminergic neurons and a key regulator of neuronal proliferation and differentiation.[3][4] This guide will dissect the molecular mechanisms through which this compound may exert its pro-neurogenic effects, providing a foundational understanding for future research and therapeutic development.

Data Presentation: Quantitative Effects of this compound on Neurotrophic Factor Expression

While direct quantitative data on the effects of this compound on neural stem cell proliferation and differentiation markers (e.g., Ki-67, DCX) are limited in the current literature, compelling evidence demonstrates its ability to significantly upregulate the expression of key neurotrophic factors. The following tables summarize the available quantitative data on the effects of ibogaine (this compound) on GDNF and other neurotrophic factor mRNA and protein levels in rodent models.

Table 1: Effect of Ibogaine on GDNF mRNA Expression in Rat Brain Regions

Brain RegionIbogaine Dose (mg/kg)Time Post-Administration (hours)Fold Change in GDNF mRNA vs. ControlReference
Ventral Tegmental Area (VTA)4024~12-fold increase[1]
Substantia Nigra (SN)4024~6-fold increase[1]
Prefrontal Cortex (PFC)4024No significant change[1]
Nucleus Accumbens (NAcc)4024No significant change[1]

Table 2: Effect of Ibogaine on Neurotrophic Factor Protein Levels in Rat Brain

Brain RegionIbogaine Dose (mg/kg)Time Post-Administration (hours)Protein MeasuredChange in Protein Level vs. ControlReference
Ventral Tegmental Area (VTA)4024Mature GDNFIncreased[4]
Midbrain (including VTA)4024GDNFIncreased[4]

Table 3: Effect of Ibogaine on BDNF mRNA Expression in Rat Brain Regions

Brain RegionIbogaine Dose (mg/kg)Time Post-Administration (hours)Fold Change in BDNF mRNA vs. ControlReference
Nucleus Accumbens (NAcc)2024~220-fold increase[1]
Nucleus Accumbens (NAcc)4024~340-fold increase[1]
Prefrontal Cortex (PFC)2024~55-fold increase[1]

Signaling Pathways

The pro-neurogenic potential of this compound is strongly linked to its ability to upregulate GDNF, which in turn activates a cascade of intracellular signaling pathways crucial for neuronal proliferation, differentiation, and survival.

The GDNF Signaling Pathway

GDNF exerts its effects by binding to a multi-component receptor complex consisting of the GDNF family receptor alpha 1 (GFRα1) and the RET (Rearranged during transfection) receptor tyrosine kinase. The binding of GDNF to GFRα1 induces the dimerization of RET, leading to its autophosphorylation and the activation of downstream signaling cascades.

GDNF_Signaling_Pathway Ibogamine This compound GDNF GDNF Ibogamine->GDNF Upregulates Expression GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor GFRa1->RET Activates PI3K PI3K RET->PI3K Activates RAS RAS RET->RAS Activates Akt Akt PI3K->Akt Activates Neurogenesis Neurogenesis (Proliferation, Differentiation, Survival) Akt->Neurogenesis Promotes MAPK MAPK/ERK RAS->MAPK Activates MAPK->Neurogenesis Promotes

Caption: this compound-induced GDNF signaling pathway promoting neurogenesis.

Downstream Effectors of Neurogenesis

The activation of the PI3K/Akt and RAS/MAPK pathways by GDNF signaling converges on the regulation of transcription factors and other cellular machinery that directly control the processes of neurogenesis.

Neurogenesis_Downstream_Effectors Akt Akt CellCycle Cell Cycle Progression (e.g., Cyclin D1) Akt->CellCycle Promotes AntiApoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptosis Promotes MAPK MAPK/ERK NeuronalDiff Neuronal Differentiation (e.g., NeuroD1) MAPK->NeuronalDiff Promotes Proliferation Neural Stem Cell Proliferation CellCycle->Proliferation Survival Neuronal Survival AntiApoptosis->Survival Differentiation Neuronal Differentiation NeuronalDiff->Differentiation

Caption: Downstream effectors of GDNF signaling in neurogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neurogenic potential of this compound.

In Vitro Neurosphere Assay for Proliferation and Differentiation

This assay is used to assess the ability of this compound to promote the proliferation and differentiation of neural stem cells (NSCs) in culture.

Methodology:

  • NSC Isolation: Isolate NSCs from the subventricular zone of adult rodent brains.

  • Neurosphere Formation: Culture the isolated NSCs in a serum-free medium supplemented with EGF and FGF-2 to form neurospheres.

  • Treatment: Treat the neurospheres with varying concentrations of this compound or vehicle control.

  • Proliferation Assay:

    • After a defined treatment period, dissociate the neurospheres into single cells.

    • Quantify the number of viable cells using a hemocytometer or an automated cell counter.

    • Alternatively, incorporate BrdU or EdU during the final hours of treatment and quantify the percentage of labeled cells using immunocytochemistry or flow cytometry.

  • Differentiation Assay:

    • Plate the treated neurospheres onto a coated substrate in a differentiation medium (lacking EGF and FGF-2).

    • After a period of differentiation, fix the cells and perform immunocytochemistry for neuronal (e.g., β-III tubulin, NeuN), astrocytic (e.g., GFAP), and oligodendrocytic (e.g., O4) markers.

    • Quantify the percentage of cells expressing each marker to determine the effect of this compound on cell fate determination.

Neurosphere_Assay_Workflow Start Isolate Neural Stem Cells Culture Culture in Proliferation Medium (EGF, FGF-2) Start->Culture Treat Treat with this compound Culture->Treat Proliferation Proliferation Assay (Cell Counting, BrdU/EdU) Treat->Proliferation Differentiation Differentiation Assay (Immunocytochemistry) Treat->Differentiation Analysis Data Analysis Proliferation->Analysis Differentiation->Analysis

Caption: Workflow for the in vitro neurosphere assay.

In Vivo Assessment of Neurogenesis

This protocol outlines the steps to evaluate the effects of this compound on neurogenesis in an adult rodent model.

Methodology:

  • Animal Model: Use adult rodents (e.g., mice or rats).

  • Drug Administration: Administer this compound or vehicle control systemically (e.g., intraperitoneal injection) at a predetermined dose and frequency.

  • Proliferation Labeling: To label dividing cells, administer a thymidine analog such as BrdU or EdU for a specific period during the drug treatment.

  • Tissue Processing: After the treatment period, perfuse the animals and collect the brains. Process the brains for immunohistochemistry.

  • Immunohistochemistry:

    • Stain brain sections for markers of cell proliferation (e.g., Ki-67, BrdU).

    • Stain for markers of immature neurons (e.g., Doublecortin - DCX).

    • Perform co-localization studies with mature neuronal markers (e.g., NeuN) to assess the survival and integration of new neurons.

  • Quantification: Use stereological methods to quantify the number of labeled cells in the dentate gyrus of the hippocampus.

In_Vivo_Neurogenesis_Workflow Start Administer this compound to Rodents Label Label Proliferating Cells (BrdU/EdU Injection) Start->Label Collect Collect and Process Brain Tissue Label->Collect Stain Immunohistochemistry (Ki-67, DCX, NeuN) Collect->Stain Quantify Stereological Quantification Stain->Quantify Analysis Data Analysis Quantify->Analysis

Caption: Workflow for in vivo assessment of neurogenesis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has the potential to promote neurogenesis, primarily through the robust upregulation of GDNF and the subsequent activation of pro-survival and pro-differentiative signaling pathways. While the direct quantification of its effects on neural stem cell proliferation and the generation of new neurons requires further investigation, the mechanistic framework presented in this guide provides a solid foundation for future research.

Future studies should focus on:

  • Direct Quantification: Conducting in vitro and in vivo studies to specifically quantify the effects of this compound on markers of neurogenesis such as Ki-67 and DCX.

  • Functional Significance: Investigating whether the potential neurogenic effects of this compound translate to improvements in cognitive function and behavior in animal models of neurological disorders.

  • Dose-Response and Safety: Establishing a clear dose-response relationship for the neurogenic effects of this compound and further evaluating its safety profile.

A deeper understanding of the neurogenic properties of this compound will be instrumental in unlocking its full therapeutic potential for a range of neurological and psychiatric conditions. This technical guide serves as a critical resource to propel these research endeavors forward.

References

The Neuropharmacological Profile of 10-Methoxyibogamine: A Technical Overview of its Central Nervous System Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, a synthetic analog of the psychoactive indole alkaloid ibogaine, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of substance use disorders. Unlike its parent compound, this compound is reported to have a reduced side-effect profile, making it a compelling candidate for further investigation. This document provides a detailed technical guide on the molecular targets of this compound within the central nervous system (CNS). It consolidates quantitative data, outlines key experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers and drug development professionals.

Molecular Targets of this compound

This compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems. Its mechanism of action is not attributed to a single high-affinity target but rather to its engagement with a variety of receptors and transporters, often with micromolar affinity.[1] This multi-target engagement is believed to contribute to its unique therapeutic effects.

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (IC50, Ke) of this compound and its parent compound, ibogaine, at various CNS targets. This data is crucial for understanding the compound's potency and selectivity.

Table 1: Opioid Receptor Binding Affinities and Functional Antagonism

CompoundReceptor SubtypeBinding Affinity (Ki)Functional AssayFunctional Potency (Ke/IC50)Species/TissueReference
Ibogaineµ-Opioid~130 nM and 4 µM (two-site model)[3H]-naloxone binding-Mouse forebrain[2]
Ibogaineµ-Opioid11.04 ± 0.66 µMRadioligand binding--[3]
Ibogaineµ-Opioid-[35S]GTPγS binding (antagonism of DAMGO)Ke = 3 µMRat thalamic membranes[1][4]
Ibogaineµ-Opioid-[35S]GTPγS binding (antagonism of morphine)Ke = 4.08 µMmMOR-expressing HEK 293 cells[4]
Ibogaineκ-Opioid2 µMRadioligand binding--[2]
Ibogaineκ-Opioid3.77 ± 0.81 µMRadioligand binding--[3]
Noribogaineµ-Opioid2.66 ± 0.62 µMRadioligand binding--[3]
Noribogaineκ-Opioid0.96 ± 0.08 µMRadioligand binding--[3]
Noribogaineδ-Opioid24.72 ± 2.26 µMRadioligand binding--[3]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Interactions

CompoundReceptor SubtypeAssay TypeEffectPotency (Ki/IC50)PreparationReference
Ibogaineα3β4[3H]ibogaine competitionAntagonistKi = 1.1 ± 0.1 µM (resting), 0.4 ± 0.1 µM (desensitized)hα3β4 AChR membranes[5]
Ibogaineα3β4[3H]TCP competitionAntagonistKi = 2.4 ± 0.3 µM (resting), 0.9 ± 0.1 µM (desensitized)hα3β4 AChR membranes[5]
IbogaineGeneral nAChRCatecholamine release inhibitionAntagonistIC50 < 10 µMBovine chromaffin cells[6]
18-Methoxycoronaridine (18-MC)α3β4Receptor bindingAntagonistMost potent and selective target-[7]

Table 3: NMDA Receptor and Serotonin Transporter (SERT) Interactions

| Compound | Target | Assay Type | Effect | Potency | Notes | Reference | |---|---|---|---|---|---| | Ibogaine | NMDA Receptor | [3H]MK-801 binding | Non-competitive antagonist | Significant decrease 24 and 72 hr post-administration | Mouse cortical membranes |[1][8] | | Ibogaine | Serotonin Transporter (SERT) | Radioligand binding | Binds to SERT | - | - |[1][9] | | Ibogaine | Serotonin Transporter (SERT) | In vivo microdialysis | Increases extracellular serotonin | Up to 25-fold increase in Nucleus Accumbens | Rat brain |[10] | | Noribogaine | Serotonin Transporter (SERT) | In vivo microdialysis | Increases extracellular serotonin | Up to 8-fold increase in Nucleus Accumbens | Rat brain |[10] |

Table 4: Sigma Receptor Binding Affinities

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
IbogamineSigma-2137 nM[11]
IbogaineSigma-2201 nM[11]
TabernanthineSigma-2194 nM[11]

Key Signaling Pathways and Mechanisms of Action

The multifaceted interactions of this compound and its parent compound, ibogaine, with various CNS targets result in the modulation of several key signaling pathways.

Opioid Receptor Signaling

Ibogaine and its metabolite noribogaine interact with both kappa (κ) and mu (µ) opioid receptors.[1] While initial studies suggested low affinity, subsequent research indicated a two-site binding model for ibogaine at the µ-opioid receptor with a higher affinity component of approximately 130 nM.[2] Functionally, ibogaine acts as a µ-opioid receptor antagonist.[1][4] This antagonism can modulate downstream signaling cascades typically activated by endogenous or exogenous opioids.

Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Ibogaine This compound (Ibogaine) Ibogaine->MOR Antagonism Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Activation

Figure 1: Antagonism of μ-Opioid Receptor Signaling by Ibogaine.
Nicotinic Acetylcholine Receptor (nAChR) Modulation

Ibogaine acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1] It demonstrates a higher affinity for the desensitized state of the human α3β4 nAChR, suggesting a state-dependent interaction.[5] This antagonism of nAChRs, particularly the α3β4 subtype, is hypothesized to modulate the dopaminergic brain reward circuitry.[7][12]

nAChR_Modulation cluster_presynaptic Presynaptic Terminal nAChR α3β4 nAChR Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Activation Dopamine_release Dopamine Release Ca_channel->Dopamine_release Triggers Ibogaine This compound (Ibogaine) Ibogaine->nAChR Antagonism Acetylcholine Acetylcholine Acetylcholine->nAChR Activation

Figure 2: Ibogaine's Antagonism of Presynaptic α3β4 nAChRs.
NMDA Receptor Antagonism

Ibogaine functions as a competitive antagonist of N-methyl-D-aspartate (NMDA) receptor-coupled ion channels.[1] This action is thought to contribute to its anti-addictive properties, as NMDA receptors are critically involved in synaptic plasticity and the neurobiological basis of addiction.[1][8]

Serotonin System Interaction

Ibogaine and its metabolite noribogaine interact with the serotonin system by binding to the serotonin transporter (SERT).[1][9] This interaction leads to an increase in extracellular serotonin levels, which may contribute to the psychoactive effects and potential therapeutic actions of these compounds.[10]

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this document.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat brain regions) or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-naloxone for µ-opioid receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Membrane Preparation incubation Incubation with Radioligand and Test Compound start->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End: Binding Affinity Determined analysis->end

Figure 3: General Workflow for Radioligand Binding Assays.
[35S]GTPγS Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at a G-protein coupled receptor (GPCR).

General Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from tissues or cells expressing the GPCR of interest are prepared.

  • Incubation: The membranes are incubated with GDP, the test compound, and [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Agonist Stimulation: In the presence of an agonist, the GPCR activates its associated G-protein, which then exchanges GDP for [35S]GTPγS.

  • Antagonist Testing: To test for antagonism, the assay is performed in the presence of a known agonist and varying concentrations of the test compound.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a decrease in agonist-stimulated binding indicates antagonist activity. The potency (EC50 for agonists, IC50 or Ke for antagonists) is then calculated.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Diffusion: Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.

  • Sample Collection: The aCSF (dialysate) is collected at regular intervals.

  • Analysis: The concentration of the neurotransmitter of interest (e.g., serotonin) in the dialysate is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC).

  • Drug Administration: The test compound is administered, and changes in neurotransmitter levels are monitored over time.

Conclusion

This compound demonstrates a complex, multi-target pharmacological profile in the central nervous system. Its interactions with opioid, nicotinic, and NMDA receptors, as well as the serotonin transporter, likely contribute synergistically to its reported therapeutic effects. The quantitative data and experimental methodologies outlined in this document provide a foundational understanding for future research and development efforts aimed at harnessing the therapeutic potential of this and related compounds. A thorough characterization of its downstream signaling effects and in vivo pharmacology will be critical for advancing this compound towards clinical applications.

References

A Technical Guide to the Foundational Pharmacokinetics of 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, commonly known as ibogaine, is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga.[1][2] It is structurally a complex tricyclic molecule with the chemical formula C20H26N2O and a molecular weight of approximately 310.44 g/mol .[1][3] Historically used in traditional medicine, ibogaine has garnered significant scientific interest for its potential as a treatment for substance use disorders, particularly opioid addiction.[4][5] Its unique pharmacological profile, characterized by interactions with multiple neurotransmitter systems, necessitates a thorough understanding of its pharmacokinetic properties to guide further research and clinical development. This document provides a comprehensive overview of the absorption, distribution, metabolism, and elimination (ADME) of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution, significant tissue accumulation, and metabolism primarily mediated by the cytochrome P450 system.

Absorption and Distribution

Following administration, 10-methoxyibogaine is distributed throughout the body. Studies in rats have demonstrated its lipophilic nature, leading to significant accumulation in adipose tissue.[6][7] One hour after intraperitoneal (IP) dosing in rats (40 mg/kg), drug levels in fat were over 100 times higher than in plasma (11,308 ng/g vs. 106 ng/ml).[7] This sequestration in adipose tissue likely contributes to the compound's protracted persistence in the body and long duration of action.[6][7]

Brain levels of ibogaine in rats have been measured at 10 µM one hour after a 40 mg/kg IP dose.[1] In another study, brain, liver, and kidney concentrations were found to be similar (143-170 ng/g) three hours after intravenous infusion, but levels in adipose tissue were substantially higher at 3,328 ng/g.[6] These findings suggest that a complex pharmacokinetic model is needed to fully describe its distribution.[6]

Metabolism

The primary metabolic pathway for this compound is O-demethylation to its active metabolite, 12-hydroxyibogamine, also known as noribogaine.[6][8] This conversion is catalyzed almost exclusively by the cytochrome P450 2D6 (CYP2D6) enzyme in human liver microsomes.[6] The metabolism exhibits biphasic kinetics, with a low KMapp activity (high affinity) that accounts for over 95% of the total intrinsic clearance.[6]

The genetic polymorphism of the CYP2D6 enzyme is a major factor contributing to the high inter-individual variability observed in ibogaine pharmacokinetics.[3][4] A recent study in patients with opioid use disorder found that the clearance of ibogaine is strongly correlated with the CYP2D6 genotype.[2][4] The basic clearance in an individual with a CYP2D6 activity score of 0 was 0.82 L/h, which increased significantly with higher activity scores.[2][4] Noribogaine, the metabolite, persists in the bloodstream for an extended period, often at higher peak levels than the parent compound, and contributes significantly to the overall pharmacological effects.[9][10]

Metabolic Pathway of this compound Ibogaine This compound (Ibogaine) CYP2D6 CYP2D6 Enzyme (O-demethylation) Ibogaine->CYP2D6 Noribogaine 12-Hydroxyibogamine (Noribogaine) CYP2D6->Noribogaine

Figure 1: Primary metabolic conversion of this compound.

Elimination

The clearance of this compound is highly dependent on CYP2D6 activity. In a study of patients with opioid use disorder receiving a 10 mg/kg dose, the basic clearance was 0.82 L/h for individuals with no CYP2D6 activity, increasing by 30.7 L/h for every point in the enzyme's activity score.[4] Another study estimated the drug clearance to be 5.9 L/hr in a sample of seven individuals.[6] The mean plasma elimination half-life in humans classified as extensive CYP2D6 metabolizers is approximately 7.5 hours.[3] In contrast, its metabolite noribogaine has a much longer half-life, reported to be between 28 and 49 hours.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from human and animal studies.

Table 1: Pharmacokinetic Parameters in Humans

Parameter Value Subject Population Citation
Mean Elimination Half-Life 7.45 hours CYP2D6 Extensive Metabolizers [3]
Noribogaine Half-Life 28–49 hours CYP2D6 Extensive Metabolizers [3]
Ibogaine Clearance (CYP2D6 AS=0) 0.82 L/h Opioid Use Disorder Patients [2][4]
Ibogaine Clearance (per AS point) Increases by 30.7 L/h Opioid Use Disorder Patients [2][4]

| General Clearance Estimate | 5.9 L/h | n=7 |[6] |

Table 2: Tissue Distribution in Rats (40 mg/kg dose)

Tissue Concentration (1 hr post-IP admin) Concentration (3 hr post-IV infusion) Citation
Plasma 106 ng/mL - [7]
Brain - 143-170 ng/g [6]
Liver - 143-170 ng/g [6]
Kidney - 143-170 ng/g [6]

| Adipose Tissue | 11,308 ng/g | 3,328 ng/g |[6][7] |

Experimental Protocols

Accurate quantification of this compound and its metabolite noribogaine in biological matrices is essential for pharmacokinetic studies. Methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been developed and validated.

Protocol: Quantification in Human Plasma via HPLC with Fluorimetric Detection

This method allows for the simultaneous determination of ibogaine and noribogaine in human plasma.[11][12]

  • Sample Preparation (Solid Phase Extraction):

    • Plasma samples are processed using N-vinylpyrrolidone-divinylbenzene copolymer cartridges.[11][12]

    • This step extracts the compounds of interest from the plasma matrix. The extraction efficiency is typically above 94%.[11][12]

    • Fluorescein is used as an internal standard.[11]

  • Chromatographic Separation:

    • Separation is achieved on a reversed-phase Supelcosil C18 analytical column (75 mm × 4.6 mm i.d., 3 µm particle size).[11][12]

  • Fluorimetric Detection:

    • A programmed wavelength switch is used for optimal detection of both analytes and the internal standard.

    • 0-15.8 min: Excitation at 230 nm, Emission at 336 nm.[11][12]

    • 15.8-30 min: Excitation at 440 nm, Emission at 514 nm.[11][12]

  • Validation:

    • The method demonstrates good precision (inter-assay precision of 6.0–12.5%) and accuracy (95.4–104%).[11][12]

    • The lower limits of quantitation are 0.89 ng/ml for ibogaine and 1.0 ng/ml for noribogaine.[11][12]

    • Critical Note: Samples must be protected from light to avoid degradation of the compounds.[11][12]

Workflow for Quantification of Ibogaine in Plasma cluster_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample SPE Solid Phase Extraction (N-vinylpyrrolidone-divinylbenzene copolymer) Plasma->SPE Eluate Extracted Eluate SPE->Eluate HPLC HPLC Separation (Reversed-Phase C18 Column) Eluate->HPLC Fluor Fluorimetric Detection (Wavelength Program) HPLC->Fluor Quant Data Quantification (vs. Internal Standard) Fluor->Quant

Figure 2: Experimental workflow for plasma sample analysis via HPLC.

Protocol: Quantification in Biological Samples via GC-MS

A sensitive and selective GC-MS method has also been developed for measuring ibogaine.[13]

  • Sample Preparation:

    • Samples undergo organic extraction.

    • A deuterated analog, O-[Cd3]-ibogaine, is used as an internal standard for precise quantification.[13]

  • Derivatization:

    • The extracted residue is derivatized with trifluoroacetic anhydride to improve chromatographic properties and sensitivity.[13]

  • GC-MS Analysis:

    • The derivatized sample is analyzed by combined gas chromatography-mass spectrometry.[13]

  • Validation:

    • The method has a detection limit of approximately 20 ng/mL of tissue extract.[13]

    • The coefficient of variation is reported as 8% to 12.5%.[13]

Pharmacodynamics and Key Signaling Pathways

This compound's therapeutic effects are believed to stem from its complex interactions with multiple central nervous system targets.[3]

  • Serotonin System: Ibogaine binds to the serotonin transporter (SERT), inhibiting serotonin reuptake and thereby increasing extracellular serotonin levels.[1][9] Its metabolite, noribogaine, is approximately 10 times more potent as a SERT inhibitor.[9][10]

  • NMDA Receptors: It functions as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptor-coupled ion channels.[3] This action may contribute to its anti-addictive properties, as NMDA receptors are implicated in the neuronal changes associated with addiction.[6]

  • Nicotinic Acetylcholine Receptors (nAChRs): Ibogaine acts as a noncompetitive antagonist at α3β4 nAChRs, which is a probable mechanism for its anti-addictive activity against multiple drugs of abuse.[3][5]

  • Opioid Receptors: The compound demonstrates affinity for both kappa (κ) and mu (µ) opioid receptors.[3]

  • GDNF Upregulation: Systemic administration of ibogaine has been shown to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA).[3] This neurotrophic action is thought to mediate its effects on reducing alcohol consumption.[3]

Key Signaling Interactions of this compound cluster_receptors Receptor / Transporter Interactions cluster_effects Downstream Effects Ibogaine This compound SERT Serotonin Transporter (SERT) Ibogaine->SERT Inhibits NMDA NMDA Receptor Ibogaine->NMDA Antagonizes nAChR α3β4 nAChR Ibogaine->nAChR Antagonizes Opioid Opioid Receptors (κ, µ) Ibogaine->Opioid Binds GDNF Increased GDNF in VTA Ibogaine->GDNF Upregulates Serotonin Increased Extracellular Serotonin SERT->Serotonin NMDA_block Ion Channel Blockade NMDA->NMDA_block nAChR_block Nicotinic Blockade nAChR->nAChR_block

Figure 3: Overview of this compound's molecular targets.

Conclusion

The pharmacokinetics of this compound are complex, defined by high lipid solubility, extensive tissue distribution, and metabolism critically dependent on the polymorphic CYP2D6 enzyme. Its primary metabolite, noribogaine, has a longer half-life and contributes significantly to the compound's overall pharmacological activity. The profound inter-individual variability in clearance underscores the importance of genotype-guided approaches in future clinical investigations. A comprehensive understanding of these foundational pharmacokinetic and pharmacodynamic principles is paramount for the safe and effective development of this compound as a potential therapeutic agent.

References

Initial Toxicity Profile of 10-Methoxyibogamine in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 10-methoxyibogamine, an indole alkaloid with potential therapeutic applications, in various cell cultures. The document outlines detailed experimental protocols for assessing cytotoxicity, presents available quantitative toxicity data, and illustrates the key signaling pathways implicated in its mechanism of action. This information is intended to serve as a foundational resource for researchers investigating the pharmacological and toxicological properties of this compound.

Quantitative Toxicity Data

The in vitro cytotoxicity of this compound has been evaluated in a limited number of publicly available studies. The following tables summarize the existing data on its effects on cell viability.

Table 1: Cytotoxicity of this compound in SH-SY5Y Human Neuroblastoma Cells

ConcentrationExposure TimeObservationReference
10 µM24 hoursNot neurotoxic[1]

Table 2: Comparative Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells

CompoundIC50Exposure TimeReference
Gambogic Acid1.28 µM6 hours[2]

Note: Data for gambogic acid is provided for comparative purposes to illustrate a cytotoxic response in the same cell line.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial toxicity screening of this compound in cell cultures.

Cell Culture and Maintenance
  • Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for neurotoxicity studies. Other cancer cell lines can be used depending on the screening purpose.

  • Culture Medium: Cells are typically maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10-15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Experimental Setup: Follow the same procedure for cell seeding and compound treatment as in the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the toxicity screening of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_result Result cell_culture Cell Line Selection (e.g., SH-SY5Y) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Solution & Dilutions treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_proc Assay Procedure (e.g., MTT, LDH) incubation->assay_proc readout Absorbance Reading assay_proc->readout calculation Cell Viability Calculation readout->calculation ic50 IC50 Determination calculation->ic50 toxicity_profile Toxicity Profile ic50->toxicity_profile

Experimental Workflow for In Vitro Cytotoxicity Screening.

GDNF_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ibogamine This compound gdnf GDNF ibogamine->gdnf Upregulates Expression gfra1 GFRα1 gdnf->gfra1 Binds ret RET gfra1->ret Activates pi3k PI3K ret->pi3k Activates ras Ras ret->ras Activates akt Akt pi3k->akt Activates survival Neuronal Survival & Growth akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival

Simplified GDNF Signaling Pathway Activated by this compound.

References

An In-depth Technical Guide to the Enzymatic Pathways Involved in 10-Methoxyibogamine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methoxyibogamine, more commonly known as ibogaine, is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga. It has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Understanding the metabolic fate of ibogaine is crucial for elucidating its pharmacological and toxicological profile, as well as for the development of safer and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the enzymatic pathways involved in ibogaine metabolism, with a focus on the key enzymes, metabolic products, and experimental methodologies used for their characterization.

Core Enzymatic Pathways of this compound Metabolism

The primary metabolic pathway of this compound in humans is O-demethylation, leading to the formation of its principal active metabolite, 12-hydroxyibogamine, also known as noribogaine.[1][2][3][4] This conversion is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoform.[3][5][6]

Role of Cytochrome P450 Isoforms
  • CYP2D6: This is the principal enzyme responsible for the O-demethylation of ibogaine to noribogaine.[5][6] The activity of CYP2D6 can be highly variable among individuals due to genetic polymorphisms, which can significantly impact the pharmacokinetic profile of ibogaine.[3] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to variations in the rate of noribogaine formation and clearance of the parent drug.[3]

  • CYP2C9 and CYP3A4: While CYP2D6 is the primary catalyst, studies with human liver microsomes and recombinant CYP isoforms have indicated that CYP2C9 and CYP3A4 may also contribute to the formation of noribogaine, albeit to a lesser extent.[5]

The metabolic conversion to noribogaine is significant as this metabolite has a distinct pharmacological profile, including a higher affinity for the serotonin transporter, and is believed to contribute to the long-lasting anti-addictive effects of ibogaine.[2]

Biosynthesis of Ibogaine

In the Tabernanthe iboga plant, the final steps of ibogaine biosynthesis involve two key enzymes:

  • Ibogamine-10-hydroxylase (I10H): A cytochrome P450 enzyme that catalyzes the 10-hydroxylation of ibogamine to produce noribogaine.

  • Noribogaine-10-O-methyltransferase (N10OMT): An O-methyltransferase that catalyzes the final O-methylation of noribogaine to form ibogaine.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound.

ParameterValueEnzyme SourceReference
Km (app) 1.1 µM (low affinity component)Pooled Human Liver Microsomes[6]
Km (app) >200 µM (high affinity component)Pooled Human Liver Microsomes[6]
IC50 (Quinidine) 0.2 µMHuman Liver Microsomes[6]

Table 1: Enzyme kinetic parameters for ibogaine O-demethylation.

AnalyteMatrixLLOQReference
IbogaineHuman Plasma0.89 µg/L[7]
NoribogaineHuman Plasma1.0 µg/L[7]
IbogaineHuman Urine1.78 µg/L[8]
NoribogaineHuman Urine2.0 µg/L[8]

Table 2: Lower Limits of Quantitation (LLOQ) for Ibogaine and Noribogaine in Biological Matrices.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a system that contains a wide array of drug-metabolizing enzymes.

Materials:

  • This compound (Ibogaine)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

  • Incubator/water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

    • Thaw the human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM NADPH solution in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture containing the diluted human liver microsomes and this compound (final concentration typically 1-10 µM) at 37°C for 5 minutes.[10][11]

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.[10] The final incubation volume is typically 200 µL.

    • Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[10][12]

  • Reaction Quenching and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.[10]

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[12]

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Controls:

    • No NADPH control: To assess non-enzymatic degradation.

    • No microsome control: To assess the stability of the compound in the incubation buffer.

    • Zero-time point: Quenching the reaction immediately after adding the NADPH solution.

Metabolism using Recombinant Human CYP2D6

This assay specifically evaluates the role of CYP2D6 in the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP2D6 enzyme (e.g., expressed in baculovirus-infected insect cells)

  • Cytochrome P450 reductase

  • Liposomes (e.g., phosphocholine)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH

  • Quinidine (a specific CYP2D6 inhibitor, for control experiments)

  • Acetonitrile (ACN)

  • Internal Standard (IS)

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing recombinant CYP2D6 (e.g., 10-50 pmol/mL), cytochrome P450 reductase, and liposomes in 0.1 M phosphate buffer (pH 7.4).

    • Add this compound to the reaction mixture at various concentrations to determine enzyme kinetics (e.g., 0.1 to 50 µM).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration typically 1 mM).

    • Incubate for a time period where the reaction is linear (e.g., 10-30 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Process the samples as described in the human liver microsome protocol (vortex, centrifuge, and collect supernatant).

  • Inhibition Control:

    • Run parallel incubations in the presence of quinidine (e.g., 1 µM) to confirm that the observed metabolism is specific to CYP2D6.

LC-MS/MS Analysis for Ibogaine and Noribogaine

This method provides a sensitive and specific means of quantifying this compound and its primary metabolite, noribogaine.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Zorbax eclipse XD8 C8, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2mM ammonium formate with 0.02% trimethylamine).[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions:

    • Ibogaine: m/z 311.2 → fragment ions (e.g., 122.1, 174.1).

    • Noribogaine: m/z 297.2 → fragment ions (e.g., 122.1, 159.1).

    • Internal Standard: Appropriate transition for the chosen IS.

Procedure:

  • Sample Injection: Inject the prepared supernatant from the in vitro incubations onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific parent-to-fragment ion transitions for ibogaine, noribogaine, and the internal standard.

  • Quantification: Generate standard curves using known concentrations of ibogaine and noribogaine. Quantify the analytes in the experimental samples by comparing their peak area ratios to the internal standard against the standard curve.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway Ibogaine This compound (Ibogaine) Noribogaine 12-Hydroxyibogamine (Noribogaine) Ibogaine->Noribogaine O-demethylation CYP2D6 CYP2D6 (Primary) CYP2D6->Ibogaine Other_CYPs CYP2C9, CYP3A4 (Minor) Other_CYPs->Ibogaine

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Ibogaine, Microsomes/Enzyme, Buffer) Pre_incubation Pre-incubate at 37°C Reagents->Pre_incubation NADPH_Prep Prepare NADPH Regenerating System Reaction_start Initiate Reaction with NADPH NADPH_Prep->Reaction_start Pre_incubation->Reaction_start Incubate Incubate at 37°C Reaction_start->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is a critical area of research for understanding its therapeutic potential and safety profile. The primary pathway involves O-demethylation by CYP2D6 to the active metabolite noribogaine. This guide has provided a detailed overview of the enzymatic pathways, quantitative data, and experimental protocols essential for researchers in this field. The provided methodologies for in vitro studies using human liver microsomes, recombinant enzymes, and LC-MS/MS analysis serve as a foundation for further investigation into the complex pharmacology of this promising compound. Future research should continue to explore the role of minor metabolic pathways and the impact of genetic polymorphisms on the clinical effects of ibogaine.

References

A Technical Guide to the Discovery and Therapeutic Potential of Novel 10-Methoxyibogamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic evaluation of novel analogs of 10-Methoxyibogamine (Ibogaine). Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has garnered significant attention for its potential in treating substance use disorders (SUDs) and other psychiatric conditions.[1][2] Anecdotal reports and preliminary studies suggest that a single administration can lead to a rapid and lasting reduction in drug withdrawal symptoms and cravings.[2][3][4] However, its clinical development has been hampered by serious safety concerns, including cardiotoxicity (specifically QT interval prolongation), neurotoxicity, and hallucinogenic effects at therapeutic doses.[1][5][6]

This has spurred the development of novel analogs designed to retain the therapeutic, anti-addictive properties of ibogaine while minimizing or eliminating its adverse effects.[5][7] The goal is to dissociate the desired anti-addictive efficacy from the characteristic side effects, creating safer and more viable therapeutic candidates.[5] This guide details the structure-activity relationships, pharmacological profiles, and experimental methodologies that are central to this research endeavor.

Data Presentation: Comparative Pharmacology of Ibogaine Analogs

The therapeutic potential and safety profile of novel this compound analogs are primarily assessed through their binding affinities at various CNS receptors and their efficacy in preclinical models. The following tables summarize key quantitative data for ibogaine and several of its notable analogs.

Table 1: Comparative In Vitro Receptor Binding Affinities (Kᵢ in nM)

CompoundSigma-2 Receptor (S2R)Kappa Opioid Receptor (KOR)Nicotinic Acetylcholine Receptor (α3β4 nAChR)Serotonin Transporter (SERT)NMDA Receptor
Ibogaine (this compound) 201[8]Moderate AffinityIC₅₀ = 17 µM[9]Potent ModulatorAntagonist[2][7]
Ibogamine 137[8]----
Noribogaine (Active Metabolite) -Moderate κ-agonist-Potent InhibitorWeaker than Ibogaine[2]
18-Methoxycoronaridine (18-MC) --IC₅₀ = 6.8 µM[9]--
Tabernanthalog (TBG) -----
(-)-10-fluoroibogamine ---Potent Modulator[10]-
Oxa-noribogaine Analogs -Potent Agonists[4]---
Analog 7i (Ibogamine derivative) 40 (>100-fold selective over S1R)[8]----

Note: Data is compiled from multiple sources. "-" indicates data not available in the provided search results. IC₅₀ values are presented where Kᵢ values were not available.

Table 2: Summary of In Vivo Preclinical Efficacy

CompoundModel / EffectSpeciesDosageKey Finding
Ibogaine Morphine & Cocaine Self-AdministrationRat-Decreased self-administration.[5][11]
Ibogaine Alcohol Self-AdministrationRat-Decreased alcohol intake.[2][5][11]
18-Methoxycoronaridine (18-MC) Morphine & Cocaine Self-AdministrationRat-Decreased self-administration without inducing tremors.[2][5]
18-Methoxycoronaridine (18-MC) Nicotine Self-AdministrationRat10-40 mg/kg i.p.Dose-dependently reduced nicotine self-administration.[5]
Tabernanthalog (TBG) Heroin & Alcohol Seeking BehaviorRodent-Attenuated seeking behavior; displayed antidepressant-like effects.[1][6]
Oxa-noribogaine Fentanyl Self-AdministrationRat40 mg/kgA single dose suppressed fentanyl intake for at least 4 days.[4]
Oxa-noribogaine Morphine Relapse ModelRat-Suppressed drug-seeking behavior.[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these novel compounds. The following sections outline standardized protocols for key experiments.

General Synthesis of Ibogamine Analogs

The synthesis of novel iboga alkaloids is a significant challenge due to their complex polycyclic structure.[7] However, efficient and modular routes have been developed.

Protocol: Three-Step Synthesis of Ibogamine Analogs This method provides a robust route to generate a variety of analogs with control over diastereomers.[8]

  • Starting Material Preparation: Begin with a suitable precursor, often derived from tryptamine or a related indole structure.

  • Formation of Secondary Alcohols: The precursor undergoes a reaction to introduce a hydroxyl group, forming a series of secondary alcohols (e.g., compounds 19a–i as described in the literature).[8]

  • Mesylation and Cyclization: The secondary alcohols are then mesylated. The subsequent liberation of the amine group triggers a concomitant ring closure, affording the final ibogamine analog structure.[8] This sequence has been shown to produce analogs in a consistent 40% to 57% yield.[8]

Protocol: Seven-Step Synthesis of Ibogaine from Pyridine A recently developed strategy enables the gram-scale synthesis of ibogaine and its analogs from a simple starting material.[10]

  • Pyridine as Starting Material: The synthesis begins with pyridine.

  • Key Intermediate Formation: A series of reactions are performed to construct the complex polycyclic core.

  • Final Analog Construction: This strategy allows for the construction of ibogaine, three additional iboga alkaloids, and four other analogs, including an enantioselective synthesis of (+)-ibogaine.[10]

Characterization: All novel compounds must be rigorously characterized using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), High-Resolution Mass Spectrometry (HRMS), and chromatographic analysis (HPLC/GC-MS) to confirm structure and purity (≥95%).[7]

In Vitro Pharmacological Evaluation: Radioligand Binding Assay

Radioligand binding assays are essential for determining the binding affinities of novel analogs at specific molecular targets.[7]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Use commercial or prepared cell membranes stably expressing the human receptor of interest (e.g., kappa opioid receptor, α3β4 nAChR, or serotonin transporter).[12]

  • Incubation Mixture: Prepare an incubation mixture in a suitable buffer (e.g., 50 mM Tris/HCl, pH 7.4) containing the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR), and various concentrations of the novel analog (test compound).[12]

  • Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[12]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.[12]

In Vivo Behavioral Assessment: Drug Self-Administration Model

This paradigm is the gold standard for assessing the abuse potential and anti-addictive properties of a compound in animal models.[2][5]

Protocol: Intravenous Self-Administration in Rats

  • Surgical Preparation: Rats are surgically implanted with intravenous catheters into the jugular vein.

  • Training: Animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of a drug of abuse (e.g., morphine, cocaine, fentanyl), while presses on the "inactive" lever have no consequence. Animals learn to self-administer the drug.

  • Baseline Responding: Once stable responding is established, a baseline level of drug intake is recorded.

  • Analog Administration: The novel this compound analog (e.g., 18-MC, oxa-noribogaine) is administered to the animals (e.g., via intraperitoneal injection) at various doses prior to the self-administration session.[5]

  • Data Collection and Analysis: The number of infusions and lever presses are recorded during the session. A significant reduction in responding on the active lever following analog administration, without a corresponding decrease in responding for a non-drug reinforcer like food or water, indicates a potential anti-addictive effect.[4][5][13]

Visualizations: Pathways and Processes

To better illustrate the complex relationships in the discovery of these analogs, the following diagrams are provided.

G cluster_0 This compound & Analogs cluster_1 CNS Receptor Targets cluster_2 Downstream Therapeutic Effects Ibogaine Ibogaine / Analogs (e.g., 18-MC, TBG) nAChR α3β4 nAChR (Antagonist) Ibogaine->nAChR KOR Kappa Opioid Receptor (Agonist) Ibogaine->KOR SERT Serotonin Transporter (Inhibitor) Ibogaine->SERT NMDA NMDA Receptor (Antagonist) Ibogaine->NMDA S2R Sigma-2 Receptor (Ligand) Ibogaine->S2R Plasticity Promotion of Neural Plasticity Ibogaine->Plasticity Upregulates Neurotrophic Factors (BDNF, GDNF) Addiction Reduction in Drug Seeking nAChR->Addiction KOR->Addiction SERT->Addiction Depression Antidepressant Effects SERT->Depression NMDA->Addiction Plasticity->Addiction Plasticity->Depression

Caption: Polypharmacology of this compound analogs.

G cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Development Design Analog Design (SAR-Guided) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization InVitro In Vitro Screening (Receptor Binding) Characterization->InVitro InVivo In Vivo Models (Self-Administration) InVitro->InVivo Safety Safety Pharmacology (hERG, Toxicity) InVivo->Safety Lead Lead Optimization Safety->Lead Clinical Clinical Trials Lead->Clinical

Caption: Drug discovery workflow for novel ibogaine analogs.

G cluster_mods Structural Modifications cluster_outcomes Resulting Pharmacological Profile Ibogaine Ibogaine Core Structure Indole Tetrahydroazepine Isoquinuclidine Mod1 Modify Coronaridine Backbone Ibogaine:head->Mod1 Mod2 Introduce Oxa-Bridge Ibogaine:head->Mod2 Mod3 Alter Substituents (e.g., Methoxy group) Ibogaine:head->Mod3 Outcome4 Ibogaine: Therapeutic Effect + Side Effects Ibogaine:head->Outcome4 Unmodified Outcome1 18-MC: Reduced Tremors & Toxicity Mod1->Outcome1 Outcome2 Oxa-Ibogaine: No Cardiac Risk, Potent KOR Agonist Mod2->Outcome2 Outcome3 TBG: Non-Hallucinogenic, Promotes Plasticity Mod3->Outcome3

Caption: Structure-Activity Relationship (SAR) of ibogaine analogs.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of 10-Methoxyibogamine to Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, also known as ibogaine or 12-Methoxyibogamine, is an indole alkaloid with psychoactive properties that has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders.[1][2][3] Preclinical research in rodent models is crucial for elucidating its mechanisms of action, pharmacokinetic profile, and safety. This document provides detailed experimental protocols for the oral administration of this compound to mice, intended to guide researchers in conducting consistent and reproducible studies.

The provided protocols cover both acute and sub-chronic oral administration via gavage, a precise method for delivering a specific dose directly into the stomach.[4] Adherence to these guidelines, along with institutional animal care and use committee (IACUC) regulations, is essential for ensuring animal welfare and the integrity of experimental data.

Data Presentation: Quantitative Parameters for Oral Administration

The following tables summarize key quantitative data for the preparation and oral administration of this compound to mice.

Table 1: Dosage and Preparation of this compound Solution

ParameterValueNotes
Dosage Range 10 - 60 mg/kgDose selection should be based on the specific research question. Lower doses (10-30 mg/kg) have been used to investigate effects on conditioned place preference, while higher doses (up to 60 mg/kg) have been used in transcriptomic analyses.[5]
Compound Purity >98%Purity should be verified by analytical methods such as Nuclear Magnetic Resonance (NMR).
Vehicle Options 1. Distilled WaterSuitable for soluble forms of this compound.
2. Distilled Water with 0.5% Tween 10Recommended to aid in the dissolution of the compound.[5]
3. 10% DMSO in 0.9% SalineAn alternative for compounds with low aqueous solubility.[6]
Concentration To be calculated based on dosage and administration volumeThe final concentration should be adjusted to deliver the desired dose in the specified volume.

Table 2: Oral Gavage Administration Parameters

ParameterValueNotes
Administration Route Oral GavageEnsures direct and accurate dosing into the stomach.[4]
Administration Volume 10 µL/g of body weight (or 10 mL/kg)A standard and safe volume for oral gavage in mice.[4][6]
Gavage Needle Size 20-22 gauge, 1-1.5 inches, with a ball tipThe appropriate size prevents injury to the esophagus.
Fasting Prior to Dosing Optional, but can be consideredFasting (e.g., 12 hours for food, 3 hours for water) may be employed in pharmacokinetic studies to reduce variability in absorption.[7]
Frequency of Dosing Single dose (acute) or repeated (sub-chronic)Dependent on the experimental design. Sub-chronic studies may involve daily or every-other-day administration.[5][6]

Experimental Protocols

Protocol 1: Acute Oral Administration of this compound

1. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., distilled water)

  • Analytical balance

  • Vortex mixer

  • pH meter (optional)

  • Appropriately sized oral gavage needles

  • Syringes (1 mL)

  • Experimental mice (e.g., C57BL/6J, 8 weeks old)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.

  • Dose Calculation and Preparation:

    • Weigh each mouse to determine the precise dose of this compound and the volume of the solution to be administered.

    • Calculate the total amount of this compound needed for the study cohort.

    • Prepare the dosing solution by dissolving the calculated amount of this compound in the chosen vehicle. For example, to prepare a 6 mg/mL solution for a 60 mg/kg dose at an administration volume of 10 mL/kg, dissolve 6 mg of this compound in 1 mL of distilled water.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its home cage and monitor for any immediate signs of distress, such as labored breathing or seizures, for at least 10-15 minutes.[4]

    • Observe the animals for potential adverse effects known to be associated with ibogaine, such as tremors and ataxia.[8]

    • For pharmacokinetic studies, blood or tissue samples can be collected at predetermined time points. Peak brain concentrations of ibogaine have been observed around 4 hours post-oral administration.

    • For pharmacodynamic or behavioral studies, assessments should be timed according to the expected peak effect of the compound.

Protocol 2: Sub-Chronic Oral Administration of this compound

This protocol is designed for studies requiring repeated dosing over several days or weeks.

1. Materials:

  • Same as for the acute administration protocol.

2. Procedure:

  • Animal Acclimation and Baseline Measurements:

    • Acclimate mice as described previously.

    • Record baseline body weight before the start of the dosing regimen.

  • Dose Preparation:

    • Prepare a fresh dosing solution at the beginning of each week of the study, or as needed, and store it appropriately (e.g., protected from light at 4°C).

  • Repeated Oral Gavage Administration:

    • Administer the this compound solution orally via gavage at the predetermined frequency (e.g., daily or every other day).

    • Weigh the mice regularly (e.g., twice a week) to adjust the dosing volume accordingly.

  • Ongoing Monitoring:

    • Conduct daily health checks to monitor for any adverse effects or changes in general well-being.

    • Record body weight and any clinical signs of toxicity.

    • Behavioral or physiological assessments can be performed at various time points throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its oral administration in mice.

G cluster_receptors Receptor Interactions cluster_intracellular Intracellular Signaling cluster_cellular Cellular Outcomes NMDA NMDA Receptor Opioid μ & κ Opioid Receptors Serotonin Serotonin Transporter Nicotinic Nicotinic Acetylcholine Receptors GDNF GDNF Pathway Ret Ret Receptor GDNF->Ret ERK ERK1 Phosphorylation Ret->ERK GeneExpression Modulation of Gene Expression ERK->GeneExpression Neuroplasticity Neuroplasticity GeneExpression->Neuroplasticity Ibogamine This compound Ibogamine->NMDA Antagonist Ibogamine->Opioid Agonist/Antagonist Ibogamine->Serotonin Inhibitor Ibogamine->Nicotinic Antagonist Ibogamine->GDNF Upregulation

Caption: Signaling pathways modulated by this compound.

G start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation weighing Weigh Animals acclimation->weighing dose_prep Prepare this compound Solution weighing->dose_prep gavage Oral Gavage Administration dose_prep->gavage monitoring Post-Administration Monitoring (Observe for adverse effects) gavage->monitoring endpoint Experimental Endpoint (e.g., Behavioral testing, Tissue collection) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for oral administration.

References

Application Notes and Protocols for the Quantification of 10-Methoxyibogamine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine is a psychoactive indole alkaloid and an analog of ibogaine, a substance with potential applications in the treatment of addiction. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma using state-of-the-art analytical techniques. The methodologies described are based on established principles for the analysis of structurally similar compounds, such as ibogaine, and provide a robust starting point for method development and validation.

The primary analytical techniques covered in this document include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD): A widely available and cost-effective technique suitable for quantification, particularly when derivatization is employed to enhance sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds, often requiring derivatization for polar analytes like this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected for the analytical methods described. It is important to note that while these methods are suitable for this compound, the specific data presented here is based on the analysis of the structurally related compound, ibogaine. Therefore, any method for this compound must be fully validated according to regulatory guidelines (e.g., FDA, ICH).

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for a Structurally Similar Analyte (Ibogaine)

ParameterTypical Value
Linearity Range0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy85 - 115%
Precision (%CV)< 15%
Recovery> 85%

Table 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Performance Data for a Structurally Similar Analyte (Ibogaine)

ParameterTypical Value
Linearity Range1 - 200 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Accuracy95.4 - 104%[1]
Inter-assay Precision (%CV)6.0 - 12.5%[1]
Extraction Efficiency> 94%[1]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for a Structurally Similar Analyte (Ibogaine)

ParameterTypical Value
Linearity Range10 - 1000 ng/mL[2]
Lower Limit of Quantification (LLOQ)10 ng/mL[2]
Inter-run Precision (%CV)2.9 - 8.8%[2]
Intra-run Precision (%CV)< 9%[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of this compound in plasma using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.

  • Reagents and Materials:

    • Human plasma (or other species as required)

    • This compound certified reference standard

    • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 15 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical - requires optimization for this compound):

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • Ion Source Parameters: Optimize for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).

Protocol 2: Quantification of this compound in Plasma using HPLC-FLD

This protocol outlines a method using solid-phase extraction for sample cleanup followed by HPLC with fluorescence detection. This compound is expected to have native fluorescence, similar to ibogaine.

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can improve assay robustness.

  • Reagents and Materials:

    • Human plasma

    • This compound standard

    • Internal Standard (e.g., a fluorescent analog)

    • Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB)

    • Methanol, HPLC grade

    • Ammonium hydroxide

    • SPE manifold

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Pipette 500 µL of plasma and add 10 µL of IS.

    • Vortex and load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte and IS with 1 mL of methanol containing 2% ammonium hydroxide.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase and inject into the HPLC system.

2. HPLC-FLD Conditions

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted). A typical starting point could be 40:60 (v/v) Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Fluorescence Detector:

    • Excitation Wavelength: To be determined empirically for this compound (for ibogaine, it is around 225-230 nm).

    • Emission Wavelength: To be determined empirically for this compound (for ibogaine, it is around 330-340 nm).

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms data Data Acquisition and Quantification msms->data

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

experimental_workflow_hplc cluster_sample_prep_hplc Sample Preparation (SPE) cluster_analysis_hplc HPLC-FLD Analysis plasma_hplc Plasma Sample (500 µL) add_is_hplc Add Internal Standard plasma_hplc->add_is_hplc load_spe Load onto SPE Cartridge add_is_hplc->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe evaporate_hplc Evaporate Eluate elute_spe->evaporate_hplc reconstitute_hplc Reconstitute in Mobile Phase evaporate_hplc->reconstitute_hplc injection_hplc Inject into HPLC System reconstitute_hplc->injection_hplc hplc_sep HPLC Separation (C18 Column) injection_hplc->hplc_sep fld_detect Fluorescence Detection hplc_sep->fld_detect data_hplc Data Acquisition and Quantification fld_detect->data_hplc

Caption: HPLC-FLD Experimental Workflow for this compound Quantification.

signaling_pathway_placeholder cluster_method_selection Analytical Method Selection Logic start Start: Quantify This compound in Plasma sensitivity High Sensitivity Required? start->sensitivity availability LC-MS/MS Available? sensitivity->availability No lcmsms Use LC-MS/MS sensitivity->lcmsms Yes availability->lcmsms Yes hplc Use HPLC-FLD/UV availability->hplc No volatility Analyte Volatile & Thermally Stable? volatility->hplc No, stick to HPLC gcms Consider GC-MS (with derivatization) volatility->gcms Yes end End lcmsms->end hplc->volatility gcms->end

Caption: Logical Flow for Selecting an Analytical Technique.

References

Administration of 10-Methoxyibogamine in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for 10-Methoxyibogamine (10-MeO-Ibogamine) in preclinical animal models, primarily focusing on rats and mice. Detailed experimental protocols, quantitative data summaries, and procedural diagrams are included to facilitate study design and execution. This compound is often referred to as ibogaine in the scientific literature, and this document uses the terms interchangeably.

Introduction

This compound is a psychoactive indole alkaloid with potential therapeutic applications, particularly in the context of substance use disorders. Preclinical research in animal models is crucial for elucidating its mechanisms of action, pharmacokinetic profile, and safety. The choice of administration route is a critical variable that can significantly impact the bioavailability, metabolism, and ultimately, the pharmacological effects of the compound. This document outlines the four most common administration routes used in preclinical studies: oral gavage (P.O.), intraperitoneal (I.P.), subcutaneous (S.C.), and intravenous (I.V.).

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of this compound in preclinical animal models. These values are compiled from various studies and should be considered in the context of the specific experimental conditions of each study.

Table 1: Dosage and Vehicle Information for this compound Administration

Administration RouteAnimal ModelDosage Range (mg/kg)Vehicle SolutionsReference(s)
Oral (P.O.)Mouse10 - 60Distilled water, Distilled water + 50 µL of Tween 10[1][2]
Oral (P.O.)Rat50Not specified[3]
Intraperitoneal (I.P.)Rat40 - 80Saline (0.9% NaCl), Not specified[3][4][5]
Intraperitoneal (I.P.)Mouse40Not specified[6]
Subcutaneous (S.C.)Rat50Saline (0.9% NaCl)[4]
Intravenous (I.V.)Rat1 - 20Not specified[7]

Table 2: Pharmacokinetic and Tissue Distribution Data for this compound

ParameterAdministration RouteAnimal ModelValueReference(s)
Half-life (t½) Intravenous (I.V.)RatDistribution: 7.3 min, Elimination: 3.3 h[8]
Intraperitoneal (I.P.)Rat1.22 hours[7]
Time to Peak Concentration (Tmax) Intraperitoneal (I.P.)Rat6 minutes[7]
Intravenous (I.V.)Rat1 minute[7]
Brain Concentration Intraperitoneal (I.P.)Rat~10 µM (at 1 hour post 40 mg/kg)[3]
Oral (P.O.)Rat1 - 17 µM (15 min - 2 hours post 50 mg/kg)[3]
Tissue Distribution (1 hr post-dose) Intraperitoneal (I.P.)RatHighest in fat, then liver, kidney, brain, and plasma[1]
Subcutaneous (S.C.)RatSignificantly higher levels in all tissues compared to I.P.[1]

Note: Pharmacokinetic parameters can vary significantly based on factors such as the specific animal strain, sex, age, and the formulation of the administered compound.

Experimental Protocols

The following are detailed protocols for the administration of this compound via oral gavage, intraperitoneal injection, subcutaneous injection, and intravenous injection.

Protocol 1: Oral Gavage (P.O.) Administration in Mice

This protocol is adapted from standard laboratory procedures for oral gavage in mice.[2][9][10][11][12]

Materials:

  • This compound solution

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice, with a rounded tip)

  • 1 ml syringe

  • Animal scale

  • 70% ethanol

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation:

    • Prepare the this compound solution in the desired vehicle (e.g., distilled water). Ensure it is well-dissolved or suspended.

    • Weigh the mouse to calculate the correct dosage volume. A common administration volume is 10 µL/g of body weight.[13]

    • Draw the calculated volume of the solution into the syringe and attach the gavage needle.

  • Restraint:

    • Securely restrain the mouse by grasping the loose skin at the back of the neck (scruffing) to immobilize the head.

    • The body of the mouse should be held gently but firmly, with the head and neck extended to create a straight line to the esophagus.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow as the needle is advanced. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the solution.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 2: Intraperitoneal (I.P.) Injection in Rats

This protocol is based on standard guidelines for intraperitoneal injections in rats.[14][15][16][17]

Materials:

  • This compound solution (sterile)

  • 23-25 gauge needle (e.g., 5/8 inch)

  • 1 ml or 3 ml syringe

  • Animal scale

  • 70% ethanol

  • PPE

Procedure:

  • Preparation:

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile 0.9% saline).

    • Weigh the rat to determine the correct injection volume. The maximum recommended volume is typically 10 ml/kg.

    • Draw the calculated volume into the syringe.

  • Restraint:

    • Restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger under its front legs.

    • Tilt the rat's head downwards to allow the abdominal organs to shift cranially.

  • Injection Site:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Wipe the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

  • Post-Injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Subcutaneous (S.C.) Injection in Rats

This protocol follows standard procedures for subcutaneous injections in rats.

Materials:

  • This compound solution (sterile)

  • 25-27 gauge needle

  • 1 ml syringe

  • Animal scale

  • 70% ethanol

  • PPE

Procedure:

  • Preparation:

    • Prepare a sterile solution of this compound.

    • Weigh the rat to calculate the required volume.

    • Draw the solution into the syringe.

  • Restraint and Site Selection:

    • Restrain the rat.

    • The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Injection:

    • Lift the skin to create a "tent."

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Gently aspirate to check for blood.

    • Inject the solution. A small bleb will form under the skin.

  • Post-Injection:

    • Withdraw the needle and briefly apply gentle pressure to the injection site.

    • Return the rat to its cage and monitor.

Protocol 4: Intravenous (I.V.) Injection in Rats (Tail Vein)

This protocol is a standard method for intravenous injections via the lateral tail vein in rats.[18] This procedure requires a high level of technical skill.

Materials:

  • This compound solution (sterile)

  • 27-30 gauge needle or a butterfly catheter

  • 1 ml syringe

  • Animal scale

  • Restraint device for rats

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol

  • PPE

Procedure:

  • Preparation:

    • Prepare a sterile solution of this compound.

    • Weigh the rat and calculate the injection volume. Bolus injections should not exceed 5 ml/kg.

    • Draw the solution into the syringe, ensuring there are no air bubbles.

  • Restraint and Vein Dilation:

    • Place the rat in a suitable restraint device.

    • Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

  • Injection:

    • Wipe the tail with 70% ethanol.

    • Position the needle, bevel up, parallel to the vein and insert it into the lumen of one of the lateral tail veins.

    • If the needle is correctly placed, a small amount of blood may enter the hub of the needle.

    • Slowly inject the solution. There should be no resistance, and the vein should blanch.

  • Post-Injection:

    • Carefully withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse effects.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for each administration route.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare 10-MeO-Ibogamine Solution weigh_animal Weigh Mouse prep_solution->weigh_animal calc_dose Calculate Dosage Volume weigh_animal->calc_dose draw_dose Draw Solution into Syringe calc_dose->draw_dose restrain Restrain Mouse (Scruffing) draw_dose->restrain insert_needle Insert Gavage Needle into Esophagus restrain->insert_needle administer Slowly Administer Solution insert_needle->administer remove_needle Gently Remove Needle administer->remove_needle return_to_cage Return to Cage remove_needle->return_to_cage monitor Monitor for Adverse Effects return_to_cage->monitor

Caption: Workflow for Oral Gavage Administration of this compound in Mice.

Intraperitoneal_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare Sterile 10-MeO-Ibogamine Solution weigh_animal Weigh Rat prep_solution->weigh_animal calc_dose Calculate Injection Volume weigh_animal->calc_dose draw_dose Draw Solution into Syringe calc_dose->draw_dose restrain Restrain Rat (Head Tilted Down) draw_dose->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site inject Inject into Peritoneal Cavity (Aspirate First) locate_site->inject withdraw_needle Withdraw Needle inject->withdraw_needle return_to_cage Return to Cage withdraw_needle->return_to_cage monitor Monitor for Adverse Reactions return_to_cage->monitor

Caption: Workflow for Intraperitoneal Injection of this compound in Rats.

Subcutaneous_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare Sterile 10-MeO-Ibogamine Solution weigh_animal Weigh Rat prep_solution->weigh_animal calc_dose Calculate Injection Volume weigh_animal->calc_dose draw_dose Draw Solution into Syringe calc_dose->draw_dose restrain Restrain Rat draw_dose->restrain locate_site Lift Skin Between Shoulder Blades restrain->locate_site inject Inject into Subcutaneous Space locate_site->inject withdraw_needle Withdraw Needle inject->withdraw_needle return_to_cage Return to Cage withdraw_needle->return_to_cage monitor Monitor Animal return_to_cage->monitor

Caption: Workflow for Subcutaneous Injection of this compound in Rats.

Intravenous_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare Sterile 10-MeO-Ibogamine Solution weigh_animal Weigh Rat prep_solution->weigh_animal calc_dose Calculate Injection Volume weigh_animal->calc_dose draw_dose Draw Solution (No Bubbles) calc_dose->draw_dose restrain Place Rat in Restraint Device draw_dose->restrain dilate_vein Warm Tail to Dilate Vein restrain->dilate_vein inject Inject into Lateral Tail Vein dilate_vein->inject withdraw_needle Withdraw Needle & Apply Pressure inject->withdraw_needle return_to_cage Return to Cage withdraw_needle->return_to_cage monitor Monitor for Adverse Effects return_to_cage->monitor

Caption: Workflow for Intravenous Tail Vein Injection of this compound in Rats.

References

Application Notes and Protocols: 10-Methoxyibogamine in Animal Models of Substance Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, a naturally occurring psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential therapeutic applications in substance use disorders (SUDs).[1] Preclinical research utilizing animal models is crucial for elucidating its mechanisms of action and evaluating its efficacy in reducing drug-seeking behaviors, relapse, and withdrawal symptoms. These application notes provide detailed protocols for key behavioral paradigms used to assess the anti-addictive properties of this compound in rodents.

Mechanism of Action

The mechanism of action of this compound is complex and involves modulation of multiple neurotransmitter systems.[2] It interacts with various receptors, including serotonergic, dopaminergic, glutamatergic (NMDA receptors), and opioid (kappa and mu) systems.[2][3] Its active metabolite, noribogaine (10-hydroxyibogamine), has a longer half-life and is thought to contribute significantly to the sustained effects on drug self-administration and withdrawal.[1][3] The compound has been shown to decrease dopamine release in the nucleus accumbens, a key brain region in reward and addiction, and to block morphine-induced dopamine release.[3][4]

Key Experiments in Animal Models of Substance Use Disorder

Drug Self-Administration

The self-administration paradigm is a gold standard for assessing the reinforcing properties of a drug and the potential of a therapeutic agent to reduce drug-taking behavior.[5][6]

Experimental Protocol: Intravenous Self-Administration

  • Subjects: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used.

  • Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump.

  • Acquisition Phase:

    • Following a recovery period from surgery, rats are placed in the operant chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of the drug of abuse (e.g., morphine, cocaine, heroin, or amphetamine) and the simultaneous presentation of a cue light.[7][8]

    • Pressing the inactive lever has no programmed consequences.

    • Acquisition is typically achieved when a stable baseline of responding is maintained for several consecutive days.

  • This compound Treatment:

    • Once a stable baseline of self-administration is established, animals are pre-treated with this compound (e.g., 40 mg/kg, intraperitoneally) 19 hours prior to the self-administration session.[1][4]

    • Control animals receive a vehicle injection.

  • Testing Phase: The number of active and inactive lever presses is recorded during the self-administration session following treatment. A reduction in active lever pressing is indicative of a decrease in the reinforcing properties of the drug or a reduction in motivation to take the drug.

  • Data Analysis: The primary dependent variable is the number of drug infusions earned (active lever presses). Data are typically analyzed using a t-test or ANOVA to compare the treatment group to the control group.

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug and to model drug-seeking behavior (relapse).[5][9][10]

Experimental Protocol: Conditioned Place Preference

  • Subjects: Male mice (e.g., C57BL/6) are frequently used.

  • Apparatus: A three-compartment CPP apparatus consisting of two larger conditioning compartments with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller neutral central compartment.[9][11]

  • Pre-Conditioning Phase (Day 1):

    • Animals are placed in the central compartment and allowed to freely explore all three compartments for a set duration (e.g., 15-20 minutes).

    • The time spent in each compartment is recorded to establish any baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.

  • Conditioning Phase (Days 2-9):

    • This phase typically consists of alternating daily injections of the drug of abuse (e.g., ethanol, 1.8 g/kg, i.p.) and vehicle (saline).[9][11]

    • On drug conditioning days, animals receive the drug and are confined to one of the conditioning compartments for a set period (e.g., 30 minutes).

    • On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite compartment.

    • The pairing of the drug with a specific compartment is counterbalanced across animals.

  • Post-Conditioning Test (Day 10):

    • Animals are placed in the central compartment in a drug-free state and allowed to freely explore all three compartments.

    • The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates the development of CPP.

  • This compound and Reinstatement:

    • To model relapse, the CPP is first extinguished by repeatedly exposing the animals to the apparatus without the drug until the preference is no longer observed.

    • Reinstatement of the preference can then be triggered by a priming dose of the drug or a drug-associated cue.

    • To test the effect of this compound, it can be administered prior to the reinstatement trigger. Studies have shown that this compound (10 or 30 mg/kg, p.o.) can block cue- and drug-induced reinstatement of ethanol CPP in mice.[9][11]

  • Data Analysis: The primary measure is the CPP score, calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. Statistical analysis is typically performed using t-tests or ANOVA.

Assessment of Withdrawal Symptoms

Animal models of withdrawal are used to study the physical and motivational-affective symptoms that occur upon cessation of drug use.[12]

Experimental Protocol: Opioid Withdrawal

  • Subjects: Male rats are commonly used.

  • Induction of Dependence:

    • Animals are made physically dependent on an opioid (e.g., morphine) through repeated injections or the implantation of a subcutaneous morphine pellet.

  • Precipitated Withdrawal:

    • Withdrawal is precipitated by the administration of an opioid antagonist, such as naloxone or naltrexone.[8]

  • Assessment of Withdrawal Signs:

    • Immediately after antagonist administration, animals are observed for a set period (e.g., 30-60 minutes) for a range of behavioral and physiological signs of withdrawal.

    • Commonly scored signs for opioid withdrawal include: wet dog shakes, teeth chattering, ptosis (eyelid drooping), diarrhea, writhing, and jumping.

    • A composite withdrawal score is calculated by summing the scores for each sign.

  • This compound Treatment:

    • This compound is administered prior to the precipitation of withdrawal. Studies have shown that it can reduce the severity of naloxone-precipitated opioid withdrawal signs in rats.[8]

  • Data Analysis: Withdrawal scores are compared between the this compound-treated group and a vehicle-treated control group using non-parametric statistical tests (e.g., Mann-Whitney U test) due to the ordinal nature of the scoring.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound in animal models of substance use disorder.

Table 1: Effect of Ibogaine on Drug Self-Administration (Meta-Analysis Data) [6]

Outcome MeasureStandardized Mean Difference (SMD)95% Confidence IntervalNumber of ComparisonsHeterogeneity (I²)Result
Drug Self-Administration-1.54-1.93 to -1.142964%Significant Reduction

Table 2: Effect of Ibogaine on Conditioned Place Preference (Meta-Analysis Data) [6][13]

Outcome MeasureEffectConclusion
Drug-Induced CPPNo significant effectIbogaine does not appear to alter the expression of drug-induced CPP in this meta-analysis.

Note: While the meta-analysis found no overall effect on CPP, other studies have shown that ibogaine can block the reinstatement of CPP for certain drugs like ethanol, suggesting an effect on relapse-like behavior.[9][11]

Visualizations

Experimental Workflow for Drug Self-Administration

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Treatment cluster_2 Phase 3: Testing cluster_3 Phase 4: Analysis Surgery Catheter Implantation Surgery Recovery Post-Surgery Recovery Surgery->Recovery Acquisition Acquisition of Drug Self-Administration (Stable Baseline) Recovery->Acquisition Treatment Administer this compound (e.g., 40 mg/kg, i.p.) Acquisition->Treatment Test Self-Administration Test Session (Measure Lever Presses) Treatment->Test Analysis Data Analysis (Compare Treatment vs. Control) Test->Analysis

Caption: Workflow for a typical drug self-administration experiment.

Proposed Signaling Pathways of this compound in Addiction

G cluster_input Inputs cluster_receptors Receptor Interactions cluster_downstream Downstream Effects cluster_outcome Behavioral Outcomes Ibogaine This compound Noribogaine Noribogaine (Active Metabolite) Ibogaine->Noribogaine Metabolism NMDA NMDA Receptor (Antagonist) Ibogaine->NMDA Kappa_Opioid Kappa Opioid Receptor (Agonist) Ibogaine->Kappa_Opioid Serotonin_Transporter Serotonin Transporter (Inhibitor) Ibogaine->Serotonin_Transporter Nicotinic_Receptor Nicotinic Receptor (Antagonist) Ibogaine->Nicotinic_Receptor Sigma2_Receptor Sigma-2 Receptor (Agonist) Ibogaine->Sigma2_Receptor Noribogaine->NMDA Noribogaine->Kappa_Opioid Noribogaine->Serotonin_Transporter Dopamine Decreased Dopamine Release (Nucleus Accumbens) NMDA->Dopamine Kappa_Opioid->Dopamine Serotonin Increased Extracellular Serotonin Serotonin_Transporter->Serotonin Self_Admin Reduced Drug Self-Administration Dopamine->Self_Admin Withdrawal Reduced Withdrawal Symptoms Dopamine->Withdrawal Serotonin->Self_Admin Ethanol Intake

References

Determining the Cytotoxicity of 10-Methoxyibogamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine is a synthetic derivative of ibogaine, a naturally occurring psychoactive compound found in plants of the Apocynaceae family. Ibogaine and its analogues are of significant interest to the scientific community for their potential therapeutic applications. Preliminary studies have suggested that related iboga alkaloids may possess cytotoxic properties against certain cancer cell lines, indicating a potential for development as anticancer agents.[1] This document provides detailed protocols for a panel of cell culture-based assays to determine the cytotoxic effects of this compound, enabling researchers to assess its potential as a therapeutic agent.

The following application notes describe three common and robust methods for assessing cytotoxicity: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the described cytotoxicity assays.

AssayEndpoint MeasuredTest Concentration (µM)Result (e.g., % Viability, % Cytotoxicity, % Apoptosis)Standard Deviation
MTT Cell Viability0 (Vehicle Control)100%± X.X
1
10
50
100
LDH Cell Membrane Damage0 (Vehicle Control)0%± Y.Y
1
10
50
100
Annexin V/PI Apoptosis/Necrosis0 (Vehicle Control)0%± Z.Z
1
10
50
100

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Target cell line (e.g., HCT116 colon cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[4]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[8]

Materials:

  • This compound stock solution

  • Target cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle control for spontaneous LDH release and a lysis control for maximum LDH release).

  • Incubate the plate for the desired exposure time.

  • Following the manufacturer's instructions for the LDH assay kit, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (typically up to 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[6][7]

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]

Materials:

  • This compound stock solution

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed Cells in Plates cell_culture->seeding drug_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells drug_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Assay treatment->apoptosis readout 6. Measure Absorbance/Fluorescence mtt->readout ldh->readout apoptosis->readout analysis 7. Data Interpretation readout->analysis hypothesized_signaling_pathway cluster_drug Drug Action cluster_membrane Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome drug This compound ros ↑ Reactive Oxygen Species (ROS) drug->ros gdnf ↑ GDNF Pathway Activation drug->gdnf mito Mitochondrial Dysfunction ros->mito necrosis Necrosis ros->necrosis arrest Cell Cycle Arrest (G1 or G2/M) gdnf->arrest apoptosis Apoptosis mito->apoptosis arrest->apoptosis

References

Application Notes and Protocols for a Conditioned Place Preference Study of 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a conditioned place preference (CPP) test to evaluate the rewarding or aversive properties of 10-Methoxyibogamine. This document includes a step-by-step experimental workflow, a summary of representative data, and diagrams of the experimental process and the compound's putative signaling pathway.

Introduction

Conditioned place preference is a widely used behavioral paradigm to assess the motivational effects of a substance. The protocol involves associating a specific environment with the administration of the test compound. A subsequent preference for that environment, in the absence of the compound, is interpreted as a rewarding effect, while avoidance is considered an aversive effect. While specific CPP protocols for this compound are not extensively published, this protocol has been adapted from established procedures for its parent compound, ibogaine, and other psychoactive substances.[1][2][3][4][5]

Experimental Protocol: Conditioned Place Preference for this compound

This protocol is designed for use with adult male mice. All procedures should be carried out in accordance with institutional and national guidelines for the ethical use of laboratory animals.

1. Materials and Apparatus

  • Animals: Adult male C57BL/6J mice (8-12 weeks old)

  • This compound: Purity >98%. To be dissolved in a vehicle of sterile saline (0.9% NaCl).

  • Conditioned Place Preference Apparatus: A three-chambered apparatus is recommended. The two larger outer chambers should be distinct in their visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber should be neutral. Automated tracking software is recommended for data collection.

  • Syringes and Needles: Appropriate for the chosen route of administration.

2. Experimental Phases

The CPP protocol consists of three main phases: Pre-Conditioning (Habituation), Conditioning, and Post-Conditioning (Test).

Phase 1: Pre-Conditioning (Day 1)

  • Habituation: Place each mouse individually into the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.

  • Baseline Preference: Record the time spent in each of the two larger chambers. This will establish any baseline preference for a particular chamber. Animals showing a strong unconditioned preference for one chamber (e.g., spending >70% of the time in one chamber) may be excluded from the study.

Phase 2: Conditioning (Days 2-9)

This phase consists of eight alternating conditioning sessions.

  • Drug Conditioning (Days 2, 4, 6, 8):

    • Administer this compound (e.g., 10, 30, or 60 mg/kg, oral gavage) to the mice.

    • Immediately confine the mice to one of the two larger chambers for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across the experimental group to avoid bias.

  • Vehicle Conditioning (Days 3, 5, 7, 9):

    • Administer the vehicle (sterile saline) to the same mice.

    • Confine the mice to the opposite chamber (the one not paired with the drug) for 30 minutes.

Phase 3: Post-Conditioning (Test) (Day 10)

  • Test for Preference: Place each mouse in the central chamber with free access to all three chambers for 15 minutes, in a drug-free state.

  • Data Recording: Record the time spent in each of the two larger chambers.

  • Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a preference, while a negative score suggests an aversion.

Data Presentation

The following table presents representative data from a study investigating the effects of ibogaine on ethanol-induced CPP in male mice. This illustrates the type of data that can be generated from a CPP experiment.

Treatment GroupPre-Conditioning Time in Drug-Paired Chamber (seconds ± SEM)Post-Conditioning Time in Drug-Paired Chamber (seconds ± SEM)
Saline445.3 ± 33.1450.1 ± 29.8
Ethanol (1.8 g/kg)452.8 ± 25.4632.5 ± 41.7*
Ibogaine (10 mg/kg)448.9 ± 30.5455.2 ± 35.1
Ibogaine (30 mg/kg)451.2 ± 28.9447.8 ± 32.4

*p < 0.05 compared to the pre-conditioning time, indicating a significant place preference. Data adapted from Henriques et al., 2021.

Visualizations

Experimental Workflow

G cluster_pre Phase 1: Pre-Conditioning (Day 1) cluster_cond Phase 2: Conditioning (Days 2-9) cluster_post Phase 3: Post-Conditioning (Day 10) pre_cond Habituation & Baseline (15 min free exploration) drug_cond Drug Administration (this compound) + Confinement (30 min) pre_cond->drug_cond Day 2, 4, 6, 8 vehicle_cond Vehicle Administration (Saline) + Confinement (30 min) pre_cond->vehicle_cond Day 3, 5, 7, 9 post_cond Test for Preference (15 min free exploration) drug_cond->post_cond vehicle_cond->post_cond

Caption: Conditioned Place Preference Experimental Workflow.

Putative Signaling Pathway of this compound

G cluster_receptors Receptor Interactions cluster_downstream Downstream Effects MeO_Ibo This compound NMDA NMDA Receptor MeO_Ibo->NMDA Antagonist nAChR Nicotinic Acetylcholine Receptor MeO_Ibo->nAChR Antagonist Opioid Opioid Receptors (μ and κ) MeO_Ibo->Opioid Modulator SERT Serotonin Transporter MeO_Ibo->SERT Inhibitor GDNF ↑ GDNF Expression MeO_Ibo->GDNF Synaptic_Plasticity Modulation of Synaptic Plasticity NMDA->Synaptic_Plasticity Dopamine Dopamine Signaling Modulation Opioid->Dopamine Serotonin ↑ Extracellular Serotonin SERT->Serotonin GDNF->Dopamine

Caption: Putative Signaling Pathway of this compound.

References

Application Notes and Protocols for the Purification and Analysis of 10-Methoxyibogamine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Methoxyibogamine, also known as ibogaine, is a psychoactive indole alkaloid found in plants of the Apocynaceae family. Its potential therapeutic applications have led to increased interest in its purification and analysis. High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the isolation and quantitative analysis of this compound, ensuring its purity and potency for research and development. These application notes provide detailed protocols for the analytical determination and a proposed method for the preparative purification of this compound.

I. Analytical HPLC Method for this compound

This method is designed for the quantitative analysis of this compound in various samples, including biological matrices, and for purity assessment.

Experimental Protocol: Analytical HPLC

  • Sample Preparation:

    • For pure compounds, dissolve a known quantity in the mobile phase to a final concentration of approximately 1 mg/mL.

    • For biological matrices such as plasma or urine, a solid-phase extraction (SPE) is recommended to remove interfering substances.[1][2][3]

      • Use an Oasis HLB or a similar reversed-phase SPE cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

      • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 or C8 column is suitable. Common dimensions are 75 mm x 4.6 mm with a 3 µm particle size for rapid analysis, or a 150 mm x 4.6 mm with a 5 µm particle size for higher resolution.[1][3][4]

    • Mobile Phase: A gradient elution is typically employed for optimal separation.

      • Mobile Phase A: 2 mM ammonium formate buffer (pH 3.0).[3][5]

      • Mobile Phase B: Acetonitrile with 0.02% (v/v) trimethylamine.[3][5]

    • Gradient Program:

      • Start with a low percentage of Mobile Phase B (e.g., 15%) and increase linearly to a higher percentage (e.g., 80%) over a period of 10-20 minutes to elute this compound and any related impurities.[5]

    • Flow Rate: 0.5 - 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled at 25-30 °C.

    • Injection Volume: 10-20 µL.[5]

    • Detection:

      • UV Detection: 226 nm or 280 nm.

      • Fluorescence Detection: Excitation at 230 nm and emission at 336 nm for higher sensitivity and selectivity.[1][2][4]

      • Mass Spectrometry (MS): For positive identification and confirmation, an electrospray ionization (ESI) source in positive ion mode can be used, monitoring for the protonated molecule [M+H]⁺ at m/z 311.1.[3]

Data Presentation: Analytical Method Parameters

ParameterValueReference
Column Type Reversed-Phase C18 or C8[1][3][4]
Mobile Phase A 2 mM Ammonium Formate (pH 3.0)[3][5]
Mobile Phase B Acetonitrile with 0.02% Trimethylamine[3][5]
Flow Rate 0.5 - 1.0 mL/min[5]
Detection Wavelength (UV) 226 nm / 280 nm
Detection (Fluorescence) Ex: 230 nm, Em: 336 nm[1][2][4]
Detection (MS) ESI+, m/z 311.1[3]
Lower Limit of Quantitation 0.89 - 1.78 ng/mL (in biological matrices)[1][2][3]
Accuracy 93.2 - 112.9%[2][3]
Precision (Inter-assay) 5.8 - 14.8%[2][3]
Extraction Recovery (SPE) >70%[2][3]

Workflow for Analytical HPLC of this compound

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Mobile Phase sample->dissolve spe Solid-Phase Extraction sample->spe inject Inject into HPLC System dissolve->inject reconstitute Reconstitute in Mobile Phase spe->reconstitute reconstitute->inject separate Chromatographic Separation inject->separate detect Detection (UV/Fluorescence/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for the analytical determination of this compound.

II. Preparative HPLC Method for the Purification of this compound

This proposed method is for the isolation and purification of this compound from crude extracts or synthetic reaction mixtures. The principles are adapted from the analytical methods.

Experimental Protocol: Preparative HPLC

  • Sample Preparation:

    • Dissolve the crude extract or synthetic mixture in a minimal amount of a suitable solvent, such as methanol or the initial mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.

  • HPLC System and Conditions:

    • Column: A preparative scale reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

      • Mobile Phase B: Acetonitrile or methanol with 0.1% of the corresponding acid.

    • Gradient Program:

      • Begin with a shallow gradient to ensure good separation of closely eluting impurities. A typical starting point would be a linear gradient from 10-15% B to 50-60% B over 30-40 minutes.

    • Flow Rate: Adjusted for the preparative column, typically in the range of 15-25 mL/min.

    • Column Loading: The amount of crude material that can be loaded will depend on the column size and the complexity of the mixture. It is advisable to perform a loading study to determine the optimal loading capacity without compromising resolution.

    • Injection: A large volume injection loop is required.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 226 nm or 280 nm). A second, non-destructive detector can be used in-line if available.

    • Fraction Collection: Use an automated fraction collector triggered by UV absorbance to collect the peak corresponding to this compound.

  • Post-Purification Processing:

    • Combine the fractions containing the pure compound, as confirmed by analytical HPLC.

    • Remove the organic solvent using a rotary evaporator.

    • If a non-volatile buffer was used, a further desalting step may be necessary, such as another round of SPE or liquid-liquid extraction.

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Data Presentation: Proposed Preparative Method Parameters

ParameterProposed Value
Column Type Preparative Reversed-Phase C18
Mobile Phase A Water with 0.1% Formic Acid/TFA
Mobile Phase B Acetonitrile/Methanol with 0.1% Formic Acid/TFA
Flow Rate 15-25 mL/min
Detection Wavelength (UV) 226 nm / 280 nm
Fraction Collection UV-triggered

Workflow for Preparative HPLC Purification of this compound

preparative_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude Crude Extract or Synthetic Mixture dissolve Dissolve in Minimal Solvent crude->dissolve filter Filter (0.45 µm) dissolve->filter load Load onto Preparative Column filter->load separate Gradient Elution load->separate collect Fraction Collection (UV-triggered) separate->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate lyophilize Lyophilization evaporate->lyophilize pure_compound Pure this compound lyophilize->pure_compound

Caption: Workflow for the preparative purification of this compound.

The provided HPLC methods offer robust and reliable approaches for the analysis and purification of this compound. The analytical method is well-suited for quality control and pharmacokinetic studies, while the proposed preparative method provides a clear pathway for obtaining highly pure material for further research. It is important to note that the preparative method may require optimization depending on the specific nature of the starting material.

References

Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, a psychoactive indole alkaloid and analog of ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the context of addiction and neuropsychiatric disorders. Its complex pharmacology is characterized by its interaction with a multitude of central nervous system targets. Understanding the binding affinity of this compound to these various receptors and transporters is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics with improved selectivity and safety profiles.

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its target receptors. These assays provide quantitative data on the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). This document provides detailed protocols for conducting radioligand binding assays to determine the binding affinity of this compound for several key central nervous system targets, including opioid receptors, the serotonin transporter, NMDA receptors, and nicotinic acetylcholine receptors.

Receptor Binding Profile of this compound and Related Compounds

This compound, like its parent compound ibogaine, is known to be a "dirty drug," exhibiting affinity for a wide range of receptors.[1] The following table summarizes the reported binding affinities (Ki) of this compound and the closely related compound ibogaine for various receptors. This data is essential for designing competition binding assays and for interpreting the results.

Receptor/TransporterLigandBinding Affinity (Ki)Reference(s)
µ-Opioid ReceptorThis compound~130 nM (high-affinity site), 4 µM (low-affinity site)[1]
µ-Opioid ReceptorIbogaine11.04 ± 0.66 µM[1]
κ-Opioid ReceptorThis compound2 - 4 µM[1]
κ-Opioid ReceptorIbogaine3.77 ± 0.81 µM[1]
Serotonin Transporter (SERT)Ibogaine~10 µM[1]
NMDA ReceptorThis compound1 - 3 µM[1]
Sigma-2 ReceptorIbogaine201 nM[2][3]
Nicotinic Acetylcholine ReceptorsIbogaineNoncompetitive antagonist[1]

Experimental Protocols

This section provides detailed protocols for performing radioligand competition binding assays to determine the Ki of this compound for the µ-opioid receptor, the serotonin transporter (SERT), and the NMDA receptor.

General Materials and Reagents
  • This compound: Of known purity and concentration.

  • Radioligands:

    • For µ-Opioid Receptor: [³H]-Naloxone

    • For Serotonin Transporter (SERT): [³H]-Citalopram

    • For NMDA Receptor: [³H]-MK-801

  • Receptor Source:

    • Rat brain tissue (e.g., forebrain, cortex) or cells expressing the target receptor.

  • Buffers and Solutions:

    • Binding Buffer (General): 50 mM Tris-HCl, pH 7.4. Specific additions for each assay are detailed below.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

  • Equipment:

    • Homogenizer

    • Centrifuge (refrigerated)

    • 96-well microplates

    • Pipettes

    • Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine for certain assays)

    • Scintillation counter

    • Incubator/water bath

I. Protocol for µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor using [³H]-Naloxone as the radioligand.

Specific Materials:

  • Radioligand: [³H]-Naloxone (specific activity ~30-60 Ci/mmol)

  • Receptor Source: Rat forebrain membranes.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinate: 10 µM unlabeled Naloxone.

Procedure:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]

    • Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of [³H]-Naloxone (at a final concentration near its Kd, typically 1-5 nM).

    • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM unlabeled Naloxone, and 50 µL of [³H]-Naloxone.

    • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 50 µL of [³H]-Naloxone.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.[4]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters four times with 5 mL of ice-cold wash buffer.[4]

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using Prism software).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Protocol for Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter using [³H]-Citalopram as the radioligand.

Specific Materials:

  • Radioligand: [³H]-Citalopram (specific activity ~70-90 Ci/mmol)

  • Receptor Source: Rat cortical membranes or cell lines expressing human SERT.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Determinate: 10 µM Fluoxetine or another selective serotonin reuptake inhibitor.[5]

Procedure:

  • Membrane Preparation: Follow the same procedure as for the µ-opioid receptor assay, using the SERT binding buffer.

  • Binding Assay:

    • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of [³H]-Citalopram (at a final concentration near its Kd, typically 1-2 nM).[5]

    • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM Fluoxetine, and 50 µL of [³H]-Citalopram.

    • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]-Citalopram.

    • Incubate the plate at room temperature (20-25°C) for 60-120 minutes.[5]

  • Filtration and Counting: Follow the same procedure as for the µ-opioid receptor assay.

  • Data Analysis: Follow the same procedure as for the µ-opioid receptor assay to determine the IC50 and calculate the Ki.

III. Protocol for NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor ion channel using [³H]-MK-801 as the radioligand.

Specific Materials:

  • Radioligand: [³H]-MK-801 (specific activity ~15-30 Ci/mmol)

  • Receptor Source: Rat forebrain membranes.

  • Binding Buffer: 50 mM Tris-acetate, pH 7.4.

  • Co-agonists: 10 µM Glutamate and 10 µM Glycine (to open the ion channel for [³H]-MK-801 binding).

  • Non-specific Binding Determinate: 10 µM unlabeled MK-801 or 1 mM Phencyclidine (PCP).[6]

Procedure:

  • Membrane Preparation: Follow the same procedure as for the µ-opioid receptor assay, using the NMDA binding buffer. The membranes should be thoroughly washed to remove endogenous glutamate and glycine.[7]

  • Binding Assay:

    • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer containing 10 µM glutamate and 10 µM glycine, and 50 µL of [³H]-MK-801 (at a final concentration near its Kd, typically 1-5 nM).[6]

    • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM unlabeled MK-801, and 50 µL of [³H]-MK-801 in the presence of co-agonists.

    • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]-MK-801 in the presence of co-agonists.

    • Incubate the plate at room temperature (25°C) for 120-180 minutes.[6]

  • Filtration and Counting: Follow the same procedure as for the µ-opioid receptor assay.

  • Data Analysis: Follow the same procedure as for the µ-opioid receptor assay to determine the IC50 and calculate the Ki.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Tissue/Cell Homogenization cent1 Low-Speed Centrifugation (1,000 x g) tissue->cent1 super1 Collect Supernatant cent1->super1 cent2 High-Speed Centrifugation (20,000 x g) super1->cent2 pellet Resuspend Pellet cent2->pellet protein Protein Quantification pellet->protein plate 96-Well Plate Setup protein->plate add_mem Add Membrane Prep plate->add_mem add_lig Add Radioligand add_mem->add_lig add_comp Add Competitor (this compound) add_lig->add_comp add_nsb Add Non-specific Determinate add_lig->add_nsb incubate Incubate add_comp->incubate add_nsb->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count calc Calculate Specific Binding count->calc curve Generate Competition Curve calc->curve ki Determine IC50 & Ki curve->ki mu_opioid_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Opioid Agonist receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., Analgesia, Euphoria) camp->cellular_response ion_channel->cellular_response mapk->cellular_response

References

Application Notes: Methodology for Assessing the Antidepressant Effects of 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential antidepressant properties of 10-Methoxyibogamine. This document outlines the rationale, experimental designs, and detailed protocols for a multi-tiered assessment strategy, encompassing behavioral, neurochemical, and molecular analyses.

Introduction

This compound, a psychoactive indole alkaloid derived from the plant Tabernanthe iboga, has garnered interest for its potential therapeutic applications in treating substance use disorders and mood disorders. Its complex pharmacology, involving interactions with multiple neurotransmitter systems, suggests a potential for novel antidepressant effects.[1][2] Unlike classical antidepressants that primarily target monoamine systems, this compound exhibits a polypharmacological profile, acting as a noncompetitive NMDA receptor antagonist, a ligand for kappa (κ) and mu (µ) opioid receptors, and an inhibitor of the serotonin transporter (SERT).[1][2][3][4] Furthermore, it has been shown to upregulate neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), which are implicated in neuroplasticity and antidepressant responses.[1][5][6]

This methodology provides a structured approach to systematically investigate these multifaceted actions and determine the antidepressant efficacy of this compound in preclinical models.

Preclinical Assessment Workflow

A robust evaluation of antidepressant potential requires a combination of in vivo behavioral assays to model depressive-like states, followed by ex vivo neurochemical and molecular analyses to elucidate the underlying mechanisms of action.

G cluster_0 In Vivo Assessment cluster_1 Behavioral Models of Depression cluster_2 Ex Vivo Analysis cluster_3 Mechanistic Endpoints A Animal Acclimation & Dosing (this compound vs. Vehicle vs. Positive Control) B Behavioral Testing Battery A->B B1 Forced Swim Test (FST) B2 Tail Suspension Test (TST) B3 Sucrose Preference Test (SPT) C Tissue Collection (Brain Regions: PFC, Hippocampus, Striatum) B3->C Sacrifice & Tissue Harvest D Neurochemical Analysis C->D E Molecular Analysis C->E D1 HPLC (Monoamine Levels) D2 Receptor Binding Assays E1 Western Blot (Protein Expression & Phosphorylation) E2 ELISA / qPCR (Neurotrophic Factor Levels / Gene Expression)

Figure 1: Overall experimental workflow for assessing antidepressant effects.

Experimental Protocols

Protocol 1: In Vivo Behavioral Assessment - Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening antidepressant drugs.[7][8][9] It is based on the principle that an animal will cease escape-oriented behavior (immobility) when placed in an inescapable, stressful situation, a state that can be reversed by antidepressant treatment.

Materials:

  • Glass or Plexiglas cylinders (45 cm high, 15 cm diameter for rats; 25 cm high, 15 cm diameter for mice).

  • Water (23-25°C).

  • Video recording equipment and analysis software.

  • Dry towels.

  • Warming cage or lamp.

Procedure:

  • Habituation/Pre-test (for rats, optional for mice): 24 hours prior to the test session, place each rat in a cylinder filled with water (30 cm depth) for 15 minutes.[10] This pre-exposure increases the reliability of the immobility measure on the test day.

  • Drug Administration: Administer this compound, vehicle control, or a positive control (e.g., a standard SSRI like Fluoxetine) at predetermined times before the test (e.g., 30-60 minutes for acute effects).

  • Test Session:

    • Fill the cylinders with water to a depth of 30 cm for rats or 15 cm for mice, ensuring the animal cannot touch the bottom with its tail or paws.[11][12]

    • Gently place one animal into each cylinder.

    • Record the session for 6 minutes.[13]

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the total duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[13]

    • A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

Protocol 2: In Vivo Behavioral Assessment - Tail Suspension Test (TST)

The TST is conceptually similar to the FST and is primarily used in mice.[7][14] Immobility is induced by the stress of being suspended by the tail, a behavior that is sensitive to antidepressant medication.

Materials:

  • Tail suspension box or a horizontal bar from which to suspend the mice.

  • Adhesive tape.

  • Video recording equipment and analysis software.

Procedure:

  • Drug Administration: Administer compounds as described in Protocol 1.

  • Suspension:

    • Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.

    • Suspend the mouse by taping the free end of the tape to the suspension bar, ensuring it hangs freely and cannot climb onto any surfaces.[14]

  • Test Session: Record the animal's behavior for a 6-minute session.[8][13]

  • Data Analysis:

    • Measure the total duration of immobility over the entire 6-minute test.[14] Immobility is defined as the absence of any limb or body movement, except for respiration.

    • A significant reduction in immobility time suggests antidepressant-like activity.

Protocol 3: Ex Vivo Molecular Analysis - Western Blot for Signaling Proteins

This protocol is used to quantify changes in the expression and phosphorylation state of key proteins involved in neuroplasticity and signaling pathways implicated in depression and the action of this compound, such as the GDNF and BDNF pathways.[1][15]

Materials:

  • Dissected brain tissue (e.g., prefrontal cortex, hippocampus).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Ret, anti-Ret, anti-p-ERK, anti-ERK, anti-BDNF, anti-mTOR).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of phosphoproteins to their total protein counterparts (e.g., p-ERK to total ERK) and then to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effects of this compound on Immobility in Behavioral Tests

Treatment Group Dose (mg/kg) FST Immobility (s) TST Immobility (s)
Vehicle - Mean ± SEM Mean ± SEM
This compound X Mean ± SEM Mean ± SEM
This compound Y Mean ± SEM Mean ± SEM

| Positive Control | Z | Mean ± SEM | Mean ± SEM |

Table 2: Effects of this compound on Monoamine Levels in the Prefrontal Cortex

Treatment Group Dose (mg/kg) Serotonin (ng/mg tissue) Dopamine (ng/mg tissue) Norepinephrine (ng/mg tissue)
Vehicle - Mean ± SEM Mean ± SEM Mean ± SEM
This compound Y Mean ± SEM Mean ± SEM Mean ± SEM

| Positive Control | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effects of this compound on Protein Expression in the Hippocampus

Treatment Group Dose (mg/kg) p-ERK/ERK Ratio (Fold Change) BDNF Expression (Fold Change)
Vehicle - 1.0 ± SEM 1.0 ± SEM
This compound Y Mean ± SEM Mean ± SEM

| Positive Control | Z | Mean ± SEM | Mean ± SEM |

Signaling Pathway Visualizations

Diagrams created using Graphviz to illustrate the hypothesized molecular mechanisms of this compound.

G cluster_0 Mechanism of Action Ibogaine This compound GDNF GDNF Release Ibogaine->GDNF Upregulates Ret Ret Receptor GDNF->Ret Binds & Activates ERK p-ERK (Kinase) Ret->ERK Phosphorylates Plasticity Neuronal Plasticity & Survival ERK->Plasticity Antidepressant Antidepressant Effects Plasticity->Antidepressant

Figure 2: Hypothesized GDNF signaling pathway activated by this compound.

G cluster_1 Serotonergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT SERT Ibogaine This compound Ibogaine->SERT Inhibits Serotonin_vesicle 5-HT Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_synapse->Receptor Binds Signal Signal Transduction Receptor->Signal

Figure 3: Interaction of this compound with the Serotonin Transporter (SERT).

References

Application of 10-Methoxyibogamine in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential therapeutic applications, particularly in the context of addiction and neurodegenerative disorders.[1][2] Its complex pharmacology involves interactions with multiple neurotransmitter systems and modulation of neurotrophic factor expression.[2][3] These properties make this compound a compelling compound for investigation in primary neuronal cultures, which serve as a fundamental in vitro model for studying neuronal function, development, and pathology.

These application notes provide an overview of the scientific rationale and detailed protocols for studying the effects of this compound on primary neuronal cultures. The focus is on assessing its neuroprotective potential, impact on neurite outgrowth, and its influence on fundamental neuronal processes such as calcium signaling and electrophysiological activity.

Scientific Rationale

The therapeutic potential of this compound is thought to be mediated, in part, by its ability to modulate the expression of key neurotrophic factors, including Glial cell line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[3][4][5] Studies have demonstrated that ibogaine administration increases GDNF expression in brain regions associated with reward and addiction, such as the ventral tegmental area (VTA).[4][6][7] This upregulation of GDNF is linked to the activation of downstream signaling pathways, including the phosphorylation of the GDNF receptor, Ret, and the extracellular signal-regulated kinase 1 (ERK1), which are crucial for neuronal survival, growth, and plasticity.[6]

Primary neuronal cultures offer a controlled environment to dissect the direct effects of this compound on neurons, independent of systemic influences. By utilizing these cultures, researchers can investigate the compound's potential to:

  • Promote neuronal survival in the face of neurotoxic insults.

  • Enhance neurite outgrowth and complexity , indicative of its neurorestorative capabilities.

  • Modulate intracellular calcium dynamics , a key second messenger in numerous neuronal functions.

  • Alter electrophysiological properties , such as action potential firing and synaptic transmission.

Data Presentation

While specific quantitative data for the effects of this compound in primary neuronal cultures is emerging, the following tables summarize the established effects in related models, which provide a strong basis for investigation in primary neurons.

Table 1: Effects of this compound (Ibogaine) on Neurotrophic Factor Expression

Model SystemCompoundConcentration/DoseMeasured ParameterOutcomeReference
Rodent Midbrain (in vivo)Ibogaine40 mg/kg, i.p.GDNF mRNA~2-fold increase[6]
SH-SY5Y Neuroblastoma CellsIbogaineNot specifiedGDNF ExpressionTime-dependent increase[6]
SH-SY5Y Neuroblastoma CellsIbogaineNot specifiedPhospho-RetIncreased[6]
SH-SY5Y Neuroblastoma CellsIbogaineNot specifiedPhospho-ERK1Increased[6]
Rat Brain Regions (in vivo)Ibogaine20 & 40 mg/kg, i.p.GDNF & BDNF expressionDose and time-dependent increase in VTA, PFC, and NAcc[4][7]

VTA: Ventral Tegmental Area; PFC: Prefrontal Cortex; NAcc: Nucleus Accumbens

Table 2: Expected Endpoints for this compound in Primary Neuronal Culture Assays

AssayPrimary EndpointSecondary EndpointsRationale
Neuroprotection Assay Increased neuronal viability (e.g., MTT, LDH assay)Reduced apoptosis markers (e.g., Caspase-3), preserved neuronal morphologyTo assess the protective effects against neurotoxins (e.g., glutamate, rotenone).
Neurite Outgrowth Assay Increased total neurite length per neuronIncreased number of primary neurites, increased branching complexityTo evaluate the potential for promoting neuronal repair and regeneration.
Calcium Imaging Alterations in intracellular calcium transients ([Ca²⁺]i)Changes in the frequency and amplitude of spontaneous calcium oscillationsTo determine the impact on neuronal excitability and second messenger signaling.
Electrophysiology Changes in spontaneous action potential firing rateAlterations in resting membrane potential, ion channel currents (e.g., Na⁺, K⁺, Ca²⁺)To characterize the direct effects on neuronal membrane properties and synaptic function.

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in primary neuronal cultures.

Protocol 1: Neuroprotection Assay in Primary Cortical Neurons

Objective: To determine if this compound protects primary cortical neurons from excitotoxicity induced by glutamate.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound hydrochloride (stock solution in sterile water or DMSO)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 5 x 10⁴ cells/well in a 96-well plate and culture for 7-10 days in vitro (DIV).

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control. Incubate for 24 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 50 µM. In control wells (no glutamate), add an equivalent volume of vehicle. Incubate for 24 hours.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, no glutamate) cultures.

Protocol 2: Neurite Outgrowth Assay

Objective: To quantify the effect of this compound on the growth and branching of neurites in primary hippocampal neurons.

Materials:

  • Primary hippocampal neurons

  • Poly-D-lysine and laminin coated 96-well plates

  • This compound hydrochloride

  • Beta-III tubulin primary antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating: Plate primary hippocampal neurons at a low density (e.g., 1 x 10⁴ cells/well) to allow for clear visualization of individual neurites.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle.

  • Incubation: Culture the neurons for an additional 48-72 hours.

  • Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize with 0.25% Triton X-100. c. Block with 5% bovine serum albumin. d. Incubate with anti-beta-III tubulin antibody overnight at 4°C. e. Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Use automated image analysis software to quantify total neurite length per neuron, number of primary neurites, and number of branch points.

Protocol 3: Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Primary neurons cultured on glass-bottom dishes

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound hydrochloride

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or time-lapse recording.

Procedure:

  • Dye Loading: Incubate neurons with Fura-2 AM (e.g., 5 µM) in HBSS for 30-45 minutes at 37°C.

  • Washing: Wash the cells three times with fresh HBSS to remove extracellular dye.

  • Baseline Recording: Acquire baseline fluorescence images for 2-5 minutes.

  • Compound Application: Perfuse the cells with HBSS containing this compound at the desired concentration.

  • Post-treatment Recording: Continue to record fluorescence for 10-20 minutes to observe any changes in intracellular calcium levels.

  • Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity over time relative to the baseline.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on the electrophysiological properties of primary neurons.

Materials:

  • Primary neurons cultured on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Internal and external recording solutions

  • This compound hydrochloride

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Patching: Using a micromanipulator, form a gigaseal between a glass pipette filled with internal solution and the membrane of a neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Baseline Recording: In current-clamp mode, record spontaneous action potentials and resting membrane potential. In voltage-clamp mode, record voltage-gated sodium and potassium currents.

  • Compound Application: Perfuse the chamber with the external solution containing this compound.

  • Post-treatment Recording: Record changes in firing rate, membrane potential, and ionic currents.

  • Data Analysis: Analyze the recorded traces to quantify changes in electrophysiological parameters before and after compound application.

Visualization of Signaling Pathways and Workflows

GDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 10-M This compound GDNF GDNF 10-M->GDNF Upregulates Expression GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor GFRa1->RET Activates pRET Phosphorylated RET RET->pRET Autophosphorylation ERK1/2 ERK1/2 pRET->ERK1/2 Activates pERK1/2 Phosphorylated ERK1/2 ERK1/2->pERK1/2 Phosphorylation CREB CREB pERK1/2->CREB Activates pCREB Phosphorylated CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression Promotes

Caption: GDNF signaling pathway activated by this compound.

Experimental_Workflow Start Primary Neuronal Culture Preparation Treatment Treatment with This compound Start->Treatment Assays Perform Assays Treatment->Assays Neuroprotection Neuroprotection Assay (e.g., MTT) Assays->Neuroprotection Neurite Neurite Outgrowth Assay Assays->Neurite Calcium Calcium Imaging Assays->Calcium Electro Electrophysiology Assays->Electro Data Data Acquisition and Analysis Neuroprotection->Data Neurite->Data Calcium->Data Electro->Data End Conclusion on Neuro-modulatory Effects Data->End

Caption: General workflow for assessing this compound effects.

References

Application Notes: Dissolving 10-Methoxyibogamine for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 10-Methoxyibogamine, also known as ibogaine, is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga[1][2]. It is investigated for its potential therapeutic effects in treating substance use disorders[1][2]. For researchers conducting in vivo experiments, achieving proper dissolution and formulating a safe, stable, and biocompatible vehicle for administration is a critical first step. The solubility of this compound is highly dependent on whether it is in its freebase or salt form.

Physicochemical Properties and Solubility Challenges Like its parent compound ibogaine, this compound's solubility profile presents distinct challenges.

  • Freebase Form: The freebase is an organic molecule with a molecular weight of approximately 310.43 g/mol [3]. It is characterized by low polarity, making it practically insoluble in water[3][4]. However, it exhibits solubility in various organic solvents, including ethanol, chloroform, acetone, and ether[3][4]. Direct administration of these organic solvents in vivo can cause significant toxicity and tissue irritation, necessitating the use of carefully formulated vehicle systems.

  • Salt Form (Hydrochloride - HCl): The hydrochloride salt of ibogaine is significantly more water-soluble[3][4][5][6]. This is the preferred form for preparing simple aqueous solutions for in vivo administration. It is soluble in water and alcohols like methanol and ethanol but only slightly soluble in acetone and chloroform[3]. Researchers should always verify which form of the compound they have acquired.

Considerations for Vehicle Selection The choice of vehicle is paramount for ensuring drug stability, bioavailability, and minimizing adverse effects in animal models.

  • Route of Administration: The intended route (e.g., intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral (PO)) dictates the stringency of vehicle requirements. IV formulations must be sterile, isotonic, and free of particulates, whereas IP and PO routes may allow for a wider range of vehicles, including suspensions.

  • Toxicity and Biocompatibility: The vehicle itself must be non-toxic and well-tolerated at the administered volume. Common solvents like DMSO can have physiological effects and should be used at low concentrations (typically <5-10% of the final volume)[7]. A vehicle-only control group is essential in any experiment to account for the vehicle's effects[7].

  • pH and Stability: The pH of the final formulation should be close to physiological levels (pH 7.2-7.4) to avoid injection site pain and inflammation. Buffers like phosphate-buffered saline (PBS) can be used to maintain a stable pH[7].

  • Compound Stability: Ensure this compound does not precipitate out of the solution upon storage or dilution. Formulations should be prepared fresh whenever possible. If storage is necessary, stability should be validated under the intended storage conditions (e.g., 4°C, protected from light).

Experimental Protocols

Protocol 1: Preparation of this compound HCl in Saline (Preferred Method for Salt Form)

This protocol is suitable for the water-soluble hydrochloride (HCl) salt of this compound.

Materials:

  • This compound HCl powder

  • Sterile 0.9% Sodium Chloride solution (Normal Saline)

  • Sterile vials

  • Calibrated balance

  • Vortex mixer and/or magnetic stirrer

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Calculation: Determine the required mass of this compound HCl and the volume of saline needed to achieve the target concentration (e.g., 1 mg/mL). Account for the molecular weight difference between the salt (346.90 g/mol ) and freebase (310.43 g/mol ) forms if dosing is based on the freebase equivalent.

  • Weighing: Accurately weigh the calculated amount of this compound HCl powder and place it into a sterile vial.

  • Dissolution: Add the required volume of sterile 0.9% saline to the vial.

  • Mixing: Cap the vial and mix thoroughly using a vortex mixer until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (for IV/IP): For parenteral routes, filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial to ensure sterility.

  • Final Check: Before administration, visually inspect the solution again for any signs of precipitation.

Protocol 2: Preparation of this compound (Freebase) using a Co-Solvent System

This protocol is for the water-insoluble freebase form and is common for lipophilic compounds.

Materials:

  • This compound (Freebase) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent

  • PEG 400 (Polyethylene glycol 400)

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials and tubes

Methodology:

  • Initial Solubilization: Weigh the required amount of this compound freebase into a sterile tube. Add a small volume of DMSO to dissolve the compound completely. For example, start with 5-10% of the final desired volume (e.g., for a final volume of 1 mL, use 50-100 µL of DMSO).

  • Vortexing: Vortex thoroughly until the solution is clear.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 1:1 DMSO:PEG 400. For example, add another 50-100 µL of PEG 400. Vortex again until the solution is homogeneous.

  • Aqueous Dilution: Slowly add the sterile saline or PBS dropwise while continuously vortexing to bring the solution to the final volume. This step is critical; rapid addition can cause the compound to precipitate.

  • Final Formulation: The final vehicle composition might be, for example, 10% DMSO / 10% PEG 400 / 80% Saline. The final concentration of DMSO should be kept as low as possible.

  • Visual Inspection: Ensure the final solution is clear and free of any precipitate before administration. This formulation should be prepared fresh before each experiment.

Data Presentation

Table 1: Comparison of Potential Vehicle Systems for this compound

Vehicle SystemCompound FormProsConsRecommended Route
0.9% Saline / PBS HCl SaltBiocompatible, isotonic, low toxicity.Not suitable for freebase form.IV, IP, SC, PO
DMSO/Saline FreebaseHigh solubilizing power for lipophilic compounds.Potential for cellular toxicity and inflammation; can have its own biological effects.IP, SC
DMSO/PEG 400/Saline FreebaseGood solubilizing power; PEG 400 improves stability and reduces DMSO toxicity.More complex formulation; viscosity may be an issue for injection.IP, SC, PO
2-Hydroxypropyl-β-cyclodextrin (HPβCD) FreebaseForms inclusion complexes to increase aqueous solubility; generally low toxicity.Can be expensive; may affect drug pharmacokinetics.IV, IP, SC, PO

Table 2: Example Dosing Calculation

ParameterValueNotes
Target Dose 20 mg/kgBased on desired experimental dose.
Animal Weight 25 g (0.025 kg)Example mouse weight.
Total Dose per Animal 0.5 mg20 mg/kg * 0.025 kg
Injection Volume 100 µL (0.1 mL)A standard volume for IP injection in mice.
Required Concentration 5 mg/mL0.5 mg / 0.1 mL
Total Volume to Prepare 1.2 mLFor N=10 animals, plus overage (e.g., 10 * 0.1 mL + 0.2 mL).
Mass of Compound to Weigh 6.0 mg5 mg/mL * 1.2 mL

Mandatory Visualization

G start Obtain this compound Compound check_form Identify Compound Form start->check_form is_salt HCl Salt Form check_form->is_salt Salt is_freebase Freebase Form check_form->is_freebase Freebase protocol1 Protocol 1: Dissolve in 0.9% Saline or PBS is_salt->protocol1 protocol2 Protocol 2: Use Co-Solvent System (e.g., DMSO/PEG/Saline) is_freebase->protocol2 check_sol Is Solution Clear? protocol1->check_sol check_sol2 Is Solution Clear? protocol2->check_sol2 optimize Optimize Vehicle: - Adjust co-solvent ratio - Consider sonication - Try alternative vehicle (HPβCD) check_sol->optimize No (Precipitate) administer Administer to Animal (Include Vehicle Control Group) check_sol->administer Yes check_sol2->optimize No (Precipitate) check_sol2->administer Yes optimize->is_freebase

Caption: Workflow for selecting a dissolution protocol for this compound.

G ligand This compound nmda NMDA Receptor ligand->nmda Antagonist kappa Kappa-Opioid Receptor ligand->kappa Agonist nachr α3β4 Nicotinic ACh Receptor ligand->nachr Antagonist ser_trans Serotonin Transporter (SERT) ligand->ser_trans Inhibitor gdnf ↑ GDNF Expression ligand->gdnf Upregulates glutamate ↓ Glutamatergic Signaling nmda->glutamate dopamine ↑ Dopamine Release (VTA) kappa->dopamine serotonin ↑ Serotonin Levels ser_trans->serotonin downstream Modulation of Synaptic Plasticity & Neurotrophic Support glutamate->downstream dopamine->downstream serotonin->downstream gdnf->downstream

Caption: Putative signaling pathways of this compound.

References

Application Notes and Protocols for Microdialysis Studies with 10-Methoxyibogamine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. Understanding its complex neuropharmacological profile is crucial for its development as a therapeutic agent. In vivo microdialysis in rats is a powerful technique to investigate the effects of this compound on extracellular neurotransmitter levels in specific brain regions, providing insights into its mechanism of action. These application notes provide a detailed protocol for conducting microdialysis studies with this compound in rats, focusing on the nucleus accumbens and striatum, key brain regions implicated in reward and addiction.

Experimental Protocols

This section outlines a comprehensive protocol for in vivo microdialysis experiments to assess the impact of this compound on dopamine and serotonin levels in the rat brain.

Animal Preparation and Housing
  • Species: Male Sprague-Dawley rats (250-350 g).

  • Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.

Surgical Implantation of Guide Cannula
  • Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine/xylazine.

  • Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Drill a small burr hole over the target brain region. For the nucleus accumbens, typical coordinates are: AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm from bregma. For the striatum, typical coordinates are: AP +0.5 mm, ML ±3.0 mm, DV -5.0 mm from bregma.

  • Guide Cannula Implantation: Slowly lower a guide cannula (e.g., 26-gauge) to the desired depth. Secure the cannula to the skull using dental acrylic and stainless-steel screws.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. A dummy cannula should be inserted into the guide cannula to maintain patency.

Microdialysis Probe Insertion and Perfusion
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm active membrane length).

  • Perfusate: The probe is perfused with artificial cerebrospinal fluid (aCSF) with the following composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The aCSF should be filtered and warmed to 37°C.

  • Flow Rate: The perfusion rate is typically set between 1-2 µL/min.

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe insertion to establish a stable baseline of neurotransmitter levels.

Drug Administration and Sample Collection
  • Baseline Collection: Collect at least three baseline samples (e.g., every 20 minutes) before administering this compound.

  • Drug Administration: this compound can be administered systemically (e.g., intraperitoneally, i.p.) or locally via the microdialysis probe (retrodialysis).

    • Systemic Administration: A typical i.p. dose is 40 mg/kg.

    • Local Administration (Retrodialysis): Concentrations ranging from 10⁻⁶ M to 10⁻³ M can be included in the aCSF perfusate.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for up to 3-4 hours post-drug administration. Samples should be collected in vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation and immediately frozen on dry ice or stored at -80°C until analysis.

Analytical Procedure
  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This is the most common method for quantifying dopamine and serotonin in microdialysate samples.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A buffered solution (e.g., phosphate buffer) containing an ion-pairing agent and an organic modifier (e.g., methanol).

    • Electrochemical Detector: A glassy carbon electrode set at an appropriate potential to oxidize dopamine and serotonin.

  • Quantification: Neurotransmitter concentrations are determined by comparing the peak areas of the samples to those of known standards. Data are typically expressed as a percentage of the baseline concentration.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on extracellular dopamine and serotonin levels in the nucleus accumbens and striatum based on published literature.

Table 1: Effects of Local Perfusion of this compound on Extracellular Dopamine Levels

Concentration (M)Brain RegionEffect on Dopamine Levels
10⁻⁶ - 10⁻⁴Nucleus Accumbens, StriatumDecrease
5 x 10⁻⁴ - 10⁻³Nucleus Accumbens, StriatumIncrease

Data synthesized from studies demonstrating a biphasic dose-response effect of ibogaine on dopamine levels[1].

Table 2: Effects of Systemic Administration of this compound on Extracellular Serotonin Levels

Dose (mg/kg, i.p.)Brain RegionPeak Increase in Serotonin Levels (Fold Change from Baseline)
40Nucleus AccumbensUp to 25-fold
40StriatumUp to 10-fold

Data from a study investigating the effects of intraperitoneal administration of ibogaine on serotonin levels[2].

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Housing & Acclimation) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (1-2 hours) probe_insertion->equilibration baseline Baseline Sample Collection (3 samples) equilibration->baseline drug_admin This compound Administration baseline->drug_admin sample_collection Post-drug Sample Collection (every 10-20 min for 3-4 hr) drug_admin->sample_collection analysis Sample Analysis (HPLC-EC) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental workflow for a microdialysis study of this compound in rats.

Signaling Pathway Diagram

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ibogamine This compound dat Dopamine Transporter (DAT) ibogamine->dat Inhibits sert Serotonin Transporter (SERT) ibogamine->sert Inhibits nmda NMDA Receptor ibogamine->nmda Antagonizes kappa_opioid Kappa-Opioid Receptor ibogamine->kappa_opioid Agonist dopamine Dopamine dat->dopamine Reuptake dat->dopamine serotonin Serotonin sert->serotonin Reuptake sert->serotonin dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors serotonin_receptors Serotonin Receptors serotonin->serotonin_receptors downstream_signaling Downstream Signaling Cascades dopamine_receptors->downstream_signaling serotonin_receptors->downstream_signaling

References

how to synthesize 10-Methoxyibogamine for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to fulfill this request. Providing detailed protocols for the synthesis of 10-Methoxyibogamine, a psychoactive substance, falls outside the scope of my safety guidelines. My purpose is to provide helpful and harmless information, and facilitating the production of such compounds is a responsibility I cannot undertake, regardless of the stated application.

Synthesizing chemical compounds requires strict adherence to safety protocols and regulatory compliance, which can only be guaranteed in a controlled laboratory setting under the supervision of qualified professionals.

For information on chemical safety, research best practices, or the therapeutic potential and risks of psychoactive compounds from a public health and academic perspective, I can recommend consulting the following resources:

  • National Institute on Drug Abuse (NIDA): Provides extensive research and data on substance use and its consequences.

  • The Drug Enforcement Administration (DEA): Offers information on controlled substances, regulations, and legal implications.

  • PubMed or other scientific literature databases: For peer-reviewed research on the pharmacology and toxicology of various compounds.

I encourage you to consult these or similar resources for your research needs.

Troubleshooting & Optimization

overcoming solubility issues with 10-Methoxyibogamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 10-Methoxyibogamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound, as a free base, is practically insoluble in water. Its lipophilic nature, characterized by a LogP value of approximately 3.9, contributes to its poor aqueous solubility. For experimental purposes, it is generally considered soluble in organic solvents like chloroform.

Q2: How can I improve the aqueous solubility of this compound for my experiments?

A2: Several methods can be employed to enhance the aqueous solubility of this compound. The most common and effective strategies include:

  • pH Adjustment: As an alkaloid with a basic nitrogen atom, this compound's solubility is pH-dependent. Lowering the pH of the aqueous solution will protonate the molecule, forming a more soluble salt.

  • Salt Formation: Preparing a salt of this compound, such as a hydrochloride (HCl) salt, can significantly increase its aqueous solubility. The hydrochloride salt of the related compound ibogaine is known to be soluble in water.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin can enhance its apparent solubility in water.

Q3: What is the recommended starting point for dissolving this compound in an aqueous buffer?

A3: For initial experiments, it is recommended to attempt dissolution in a slightly acidic buffer (e.g., pH 4-6). If the desired concentration is not achieved, the addition of a co-solvent or the use of a cyclodextrin should be considered. Preparing the hydrochloride salt is another robust option.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
pH is too high Lower the pH of your buffer. Start with a buffer of pH 6.0 and incrementally decrease the pH towards 4.0. Use a small amount of dilute HCl to adjust.The compound should dissolve as it becomes protonated.
Concentration is too high for the chosen conditions Decrease the target concentration of this compound.A lower concentration may remain in solution.
Buffer composition is incompatible Try a different buffer system (e.g., citrate instead of phosphate).Some buffer salts can interact with the compound and affect solubility.
Issue 2: I need to prepare a stock solution of this compound for cell-based assays, but it's not dissolving in my culture medium.

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Low aqueous solubility of the free base Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first. Then, dilute this stock solution into your aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your cells (typically <0.5%).The compound will be sufficiently diluted in the final medium to remain in solution.
Precipitation upon dilution When diluting the organic stock, add it to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing.This can prevent localized high concentrations that lead to precipitation.

Experimental Protocols & Data

pH Adjustment for Solubilization

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of aqueous buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[1][2]

Expected Solubility Profile (Hypothetical Data):

pHEstimated Solubility (µg/mL)
4.0> 1000
5.0500 - 1000
6.0100 - 500
7.010 - 50
7.4< 10
8.0< 1
Co-solvent Solubility Enhancement

Objective: To evaluate the effect of common co-solvents on the solubility of this compound.

Methodology:

  • Prepare various mixtures of a primary solvent (e.g., water or PBS pH 7.4) with a co-solvent (e.g., ethanol, DMSO, or PEG 400) at different volume/volume percentages (e.g., 10%, 20%, 50%).

  • Follow steps 2-6 from the "pH Adjustment for Solubilization" protocol for each co-solvent mixture.

Estimated Solubility in Co-solvent Mixtures (Hypothetical Data based on Ibogaine HCl):

Co-solventConcentration (v/v %) in WaterEstimated Solubility (µg/mL)
Ethanol 10%50 - 100
50%> 500
DMSO 10%100 - 200
50%> 500
PEG 400 10%20 - 50
50%200 - 400

Note: The data for ibogaine hydrochloride suggests a solubility of 0.5 mg/mL in ethanol and DMSO, and 0.1 mg/mL in PBS (pH 7.2)[3]. The above table provides hypothetical estimates for this compound free base in co-solvent mixtures.

Cyclodextrin-Mediated Solubilization

Objective: To increase the aqueous solubility of this compound through complexation with cyclodextrins.

Methodology:

  • Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Follow steps 2-6 from the "pH Adjustment for Solubilization" protocol for each cyclodextrin solution.

  • The formation of an inclusion complex can be confirmed by techniques such as NMR or DSC.

Phase Solubility Diagram Generation (Workflow):

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Prepare aqueous solutions of varying cyclodextrin concentrations prep2 Add excess this compound to each solution prep1->prep2 equil Agitate samples at constant temperature for 24h prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Quantify dissolved this compound (e.g., HPLC) sep2->analysis1 analysis2 Plot concentration vs. cyclodextrin concentration analysis1->analysis2

Caption: Workflow for generating a phase solubility diagram for this compound with cyclodextrins.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubilization strategy can be visualized as follows:

G start Start: Insoluble this compound ph_adjust Attempt pH Adjustment (pH 4-6) start->ph_adjust salt Prepare Hydrochloride Salt start->salt cosolvent Use Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent If partially successful or for higher concentrations cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) ph_adjust->cyclodextrin If partially successful or for higher concentrations success Solubilization Achieved ph_adjust->success If successful salt->success If successful cosolvent->success cyclodextrin->success

References

Technical Support Center: Optimizing 10-Methoxyibogamine Dosage for Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of 10-Methoxyibogamine (also known as Ibogaine) in various behavioral assays. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent behavioral assays?

A1: The effective dose of this compound can vary significantly depending on the specific behavioral assay, the animal species and strain, and the research question. For initial studies in rodents, a moderate dose range is often recommended to balance efficacy with potential toxicity. Doses ranging from 20-40 mg/kg can induce whole-body tremors, while higher doses (≥100 mg/kg) have been associated with Purkinje cell loss in the cerebellum.[1] A study in mice used a single oral dose of 60 mg/kg, which was considered a medium dose corresponding to common human equivalent doses.[2] Therefore, a pilot study with a dose range of 10-40 mg/kg is a reasonable starting point.

Q2: How does the route of administration affect the dosage and outcome?

A2: The route of administration significantly impacts the pharmacokinetics and bioavailability of this compound. Oral administration, which mimics human use, results in extensive first-pass metabolism in the gut wall, primarily by the enzyme CYP2D6, converting it to its active metabolite, noribogaine.[2][3] Noribogaine has a longer half-life and a higher volume of distribution than the parent drug.[2] Intraperitoneal (i.p.) or subcutaneous (s.c.) injections bypass this initial metabolism, leading to different pharmacokinetic profiles. For instance, some studies suggest that the route of administration can influence the drug's effects on opioid withdrawal.[2] Therefore, the chosen route should align with the experimental goals, and dosages must be adjusted accordingly.

Q3: What are the key pharmacokinetic parameters to consider?

A3: this compound is rapidly metabolized to noribogaine (10-hydroxyibogamine).[4] In rodents, both compounds have short initial half-lives of 5 to 10 minutes and are highly sequestered in fat tissue, which may contribute to their long-lasting effects.[1][5] Noribogaine persists in the bloodstream for at least a day, often at higher peak levels than ibogaine itself.[6] This long-acting metabolite is biologically active and contributes significantly to the overall pharmacological profile, including being a more potent serotonin reuptake inhibitor than its parent compound.[6]

Table 1: Summary of Pharmacokinetic Properties

ParameterThis compound (Ibogaine)NoribogaineReference
Primary Metabolite Noribogaine (10-hydroxyibogamine)-[2][4]
Metabolizing Enzyme Cytochrome P450 2D6 (CYP2D6)-[2][4]
Initial Half-life (rodents) 5-10 minutesLonger than Ibogaine[1][5]
Tissue Sequestration High (fat tissue)High[1][5]
Key Activity of Metabolite Potent serotonin reuptake inhibitor-[6]

Q4: What are the primary mechanisms of action for this compound's behavioral effects?

A4: this compound has a complex pharmacology, interacting with multiple neurotransmitter systems.[4] Its effects are mediated through its actions on various receptors, often with micromolar affinity.[7] Key interactions include antagonism of NMDA receptors and nicotinic acetylcholine receptors, as well as binding to kappa and mu-opioid receptors, the serotonin transporter (SERT), and sigma-2 receptors.[7][8] The anti-addictive properties may be linked to its ability to modulate dopamine release in the nucleus accumbens and increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA).[7][8]

Q5: What are the known safety and toxicity concerns at higher doses?

A5: Safety is a critical consideration. In rodents, moderate doses (20-40 mg/kg) can cause tremors, while high doses (≥100 mg/kg) are associated with cerebellar neurotoxicity.[1] The neurotoxicity appears to be mediated by its action on sigma-2 receptors.[1][8] In humans, significant safety concerns include cardiac issues, specifically QTc interval prolongation, which increases the risk of torsades de pointes.[9][10] A study in opioid-dependent individuals using a 10 mg/kg dose found that 50% of subjects experienced a QTc prolongation to over 500ms.[9][10] Severe, though transient, ataxia is another consistently reported side effect.[9][10]

Troubleshooting Guides

Guide 1: No Observable Behavioral Effect

  • Problem: The administration of this compound does not produce the expected change in the behavioral assay.

  • Possible Causes:

    • Insufficient Dosage: The dose may be too low to elicit a response.

    • Poor Bioavailability: Issues with the drug's formulation, solubility, or route of administration could limit its absorption.

    • Rapid Metabolism: The compound may be metabolized and cleared before it can exert its effects, particularly with certain routes of administration.

    • Assay Sensitivity: The chosen behavioral test may not be sensitive enough to detect the specific effects of the compound.[11]

  • Solutions:

    • Dose-Response Study: Conduct a dose-escalation study to determine the minimum effective dose. Systematically increase the dose across different groups of animals.

    • Verify Formulation: Ensure the compound is fully dissolved. This compound HCl is typically dissolved in distilled water or saline.

    • Change Administration Route: Consider a route with higher bioavailability, such as intraperitoneal (i.p.) injection, if appropriate for the study's goals.

    • Timing of Assay: Adjust the time between drug administration and behavioral testing to coincide with peak plasma concentrations of the parent drug or its active metabolite, noribogaine.[12]

    • Use Multiple Assays: Employ a battery of tests to assess different behavioral domains (e.g., anxiety, depression-like behavior, locomotion).[12]

Guide 2: High Variability in Experimental Results

  • Problem: There is significant variability in the behavioral responses among animals within the same treatment group.

  • Possible Causes:

    • Inconsistent Drug Administration: Variations in injection volume or technique.

    • Environmental Factors: Differences in housing, handling, lighting, or noise can impact animal behavior.[13][14]

    • Subject Characteristics: Age, weight, sex, and genetic strain can all influence drug response.[15]

    • Acclimation: Insufficient acclimation of animals to the testing environment and procedures.[13]

  • Solutions:

    • Standardize Procedures: Ensure all experimenters are trained and follow a standardized protocol for drug preparation and administration.

    • Control Environment: Maintain consistent environmental conditions (temperature, humidity, light cycle) in both housing and testing rooms.[14] Minimize noise and disturbances.

    • Subject Selection: Use animals of the same age, sex, and strain. Randomize subjects into treatment groups to distribute any inherent variability.[13]

    • Proper Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[12][13] Habituate animals to the apparatus if the protocol requires it.[15]

Guide 3: Adverse Events or Signs of Toxicity

  • Problem: Animals exhibit adverse effects such as severe tremors, seizures, ataxia, or lethargy.

  • Possible Causes:

    • Dosage Too High: The administered dose exceeds the therapeutic window and is causing toxic effects.

    • Drug-Drug Interaction: Potential interaction with other compounds or substances in the animal's diet or environment.

    • Metabolic Differences: Individual differences in metabolism (e.g., CYP2D6 activity) could lead to higher-than-expected plasma concentrations.

  • Solutions:

    • Reduce Dosage: Immediately lower the dose for subsequent experiments. Refer to dose-ranging studies to find a non-toxic, effective dose. Doses of 100 mg/kg and higher have been associated with cerebellar damage in rats.[1]

    • Monitor Subjects: Closely observe animals for a sufficient period post-administration to document any adverse events.

    • Consult Literature: Review toxicology studies to understand the safety profile of this compound and its metabolites.[4]

    • Purity Analysis: Ensure the purity of the compound to rule out contaminants that could be causing toxicity.

Experimental Protocols & Visualizations

Dose Optimization Workflow

A systematic approach is crucial for determining the optimal dose of this compound for a new behavioral assay. The workflow below outlines a logical progression from initial planning to establishing a reliable dose.

Caption: A logical workflow for optimizing this compound dosage.

Signaling Pathway of this compound

This compound's behavioral effects stem from its interaction with a wide array of neural targets. This diagram illustrates its primary mechanisms of action.

Signaling_Pathway cluster_compound cluster_receptors Receptor/Transporter Interactions cluster_effects Downstream Behavioral & Cellular Effects Ibogaine This compound Noribogaine Noribogaine (Active Metabolite) Ibogaine->Noribogaine Metabolized by CYP2D6 NMDA NMDA Receptor Ibogaine->NMDA Antagonist Opioid Kappa & Mu Opioid Receptors Ibogaine->Opioid SERT Serotonin Transporter (SERT) Ibogaine->SERT nAChR Nicotinic ACh Receptors Ibogaine->nAChR Antagonist Sigma2 Sigma-2 Receptor Ibogaine->Sigma2 Agonist Dopamine Modulation of Dopamine Release Ibogaine->Dopamine GDNF Increased GDNF in VTA Ibogaine->GDNF Noribogaine->Opioid Noribogaine->SERT Potent Inhibitor AntiAddictive Anti-Addictive Effects NMDA->AntiAddictive Opioid->AntiAddictive SERT->AntiAddictive Toxicity Neurotoxicity (at high doses) Sigma2->Toxicity Dopamine->AntiAddictive GDNF->AntiAddictive

Caption: Key signaling pathways of this compound and its metabolite.

Protocol: Forced Swim Test (FST)

The Forced Swim Test is widely used to screen for antidepressant-like activity.[12][16] A reduction in immobility time is interpreted as a positive antidepressant-like effect.[16]

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape (e.g., 15-20 cm).

  • Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[12]

    • Drug Administration: Administer this compound or vehicle at the predetermined optimal dose and time before the test (e.g., 30 minutes for i.p. injection, 60 minutes for oral gavage).[12]

    • Pre-Swim Session (for rats): For rats, a 15-minute pre-swim session is conducted 24 hours before the test session to ensure stable immobility.[12] This is often omitted for mice.

    • Test Session: Gently place the animal into the water-filled cylinder. The session typically lasts 6 minutes.[12]

    • Data Recording: Record the animal's behavior, often with video tracking software. The key measure is the duration of immobility during the final 4 minutes of the 6-minute test.[12] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[16]

    • Post-Test: After the test, remove the animal, dry it with a towel, and return it to its home cage.

Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[17][18] An anxiolytic effect is indicated by an increase in the time spent and entries made into the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), arranged opposite each other.

  • Procedure:

    • Acclimation: Acclimate the animals to the dimly lit testing room for at least 30-60 minutes.

    • Drug Administration: Administer this compound or vehicle at the predetermined dose and time before the test.

    • Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow it to explore the maze freely for a 5-minute session.

    • Data Recording: An overhead camera connected to a video-tracking system records the session. Key parameters measured include:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Post-Test: Return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.

References

Technical Support Center: 10-Methoxyibogamine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methoxyibogamine analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A1: The molecular formula for this compound (also known as Ibogaine) is C₂₀H₂₆N₂O. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 311.2067 m/z. You may observe slight variations depending on the calibration and resolution of your mass spectrometer.

Q2: What are the common product ions observed in MS/MS fragmentation of this compound?

A2: Upon collision-induced dissociation (CID), the protonated this compound molecule typically yields several characteristic fragment ions. Common product ions include those at m/z 122.1, 174.1, and 188.1.[1] These fragments are crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods.

Q3: Which ionization technique is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) in positive ion mode is the most commonly used and effective ionization technique for the analysis of this compound and other related alkaloids. ESI is well-suited for polar and ionizable compounds like this compound, providing excellent sensitivity.

Q4: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A4: Proper sample preparation is critical to minimize matrix effects and achieve accurate quantification. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them depends on the sample matrix, desired cleanliness of the extract, and available resources. A study on ibogaine analysis in human urine reported a mean extraction recovery of 70.0% using SPE.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing/fronting/splitting. What are the possible causes and how can I fix it?

A: Poor peak shape can arise from several factors related to the chromatography or the sample itself. Here’s a systematic approach to troubleshoot this issue:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Reconstitute your sample in a solvent that is as weak as or weaker than your initial mobile phase.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak splitting and tailing.

    • Solution:

      • If using a guard column, replace it.

      • Backflush the analytical column according to the manufacturer's instructions.

      • If the problem persists, the column may be irreversibly damaged and require replacement.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is stable and appropriate for the column type. For reversed-phase columns, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is often effective for obtaining sharp peaks for basic compounds like this compound.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase, leading to peak tailing.

    • Solution: Consider using a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate this issue, but be mindful of potential ion suppression in the mass spectrometer.

G

Caption: A decision tree for troubleshooting poor peak shape.

Issue 2: Low Signal Intensity or No Signal

Q: I am observing a very low signal, or no signal at all, for this compound. What should I check?

A: A lack of signal can be due to issues with the sample, the LC system, or the mass spectrometer.

  • Mass Spectrometer Tuning and Calibration: The instrument may not be properly tuned or calibrated for the mass range of interest.

    • Solution: Perform a system tune and calibration according to the manufacturer's recommendations.

  • Ion Source Contamination: The ion source can become contaminated over time, leading to a significant drop in sensitivity.

    • Solution: Clean the ion source components, such as the capillary and skimmer, as per the instrument manual.

  • Incorrect MS Method Parameters: The MS method may not be optimized for this compound.

    • Solution: Ensure the correct precursor and product ions are selected in your MRM method. Optimize the collision energy and other compound-specific parameters by infusing a standard solution of this compound.

  • Sample Degradation: this compound may have degraded in the sample.

    • Solution: Prepare fresh standards and samples. Ensure proper storage conditions (e.g., protected from light and at a low temperature).

  • LC System Issues: A leak in the LC system or a problem with the autosampler can prevent the sample from reaching the mass spectrometer.

    • Solution: Check for leaks in the LC flow path. Perform an injection with a known standard to verify the autosampler is functioning correctly.

G

Caption: A workflow for diagnosing low or no signal issues.

Issue 3: Unexpected Peaks in the Mass Spectrum

Q: I am seeing unexpected peaks in my mass spectrum that do not correspond to this compound or its expected fragments. What could be the cause?

A: The presence of unexpected peaks can be due to contamination, co-eluting compounds, or the formation of adducts.

  • Contamination: Contamination can be introduced from solvents, sample handling, or the LC-MS system itself.

    • Solution: Run a blank injection (mobile phase only) to identify system-related contaminants. Use high-purity solvents and clean sample vials.

  • Co-eluting Matrix Components: In complex matrices, other compounds may co-elute with this compound and interfere with its detection.

    • Solution: Improve the chromatographic separation by modifying the gradient or using a different column. Enhance sample cleanup to remove interfering matrix components.

  • Adduct Formation: In ESI, it is common for the analyte to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

    • Solution: The presence of adducts can sometimes be useful for confirming the molecular weight of the analyte. To minimize adduct formation, use high-purity mobile phase additives and consider reducing their concentration if possible.

Data Presentation

ParameterValueMatrixAnalytical MethodReference
Molecular Weight 310.44 g/mol N/AN/A
[M+H]⁺ (m/z) ~311.2N/ALC-ESI-MS[2][3]
Common Fragments (m/z) 122.1, 174.1, 188.1N/ALC-ESI-MS/MS[1]
LLOQ (Urine) 1.78 µg/LHuman UrineLC-ESI-MS[2]
LLOQ (Plasma) 0.89 µg/LHuman PlasmaLC-ESI-MS[3]
SPE Recovery (Urine) 70.0% (mean)Human UrineSPE-LC-ESI-MS[2]
SPE Recovery (Plasma) ≥94%Human PlasmaSPE-LC-ESI-MS[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine

This protocol is adapted from a published method for the analysis of ibogaine in human urine.[2]

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 5% methanol in water solution.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general starting point for an LC-MS/MS method, which should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 2 mM ammonium formate buffer (pH 3).[2]

    • Mobile Phase B: Acetonitrile with 0.02% (v/v) trimethylamine.[2]

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: 311.2 -> 122.1

      • Qualifier: 311.2 -> 174.1

    • Instrument Parameters: Optimize collision energy, cone voltage, and source temperatures for your specific instrument.

Visualizations

G

Caption: A simplified proposed fragmentation pathway for this compound.

References

Technical Support Center: Mitigating Side Effects of 10-Methoxyibogamine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of 10-Methoxyibogamine (Ibogaine) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of this compound observed in animal studies?

A1: The main documented side effects in animal models are neurotoxicity, cardiotoxicity, and motor impairments.[1][2][3] Neurotoxicity typically manifests as degeneration of Purkinje cells in the cerebellum.[4][5] Cardiotoxicity is primarily characterized by the prolongation of the QT interval, which can lead to cardiac arrhythmias.[6][7] Motor impairments include tremors and ataxia.[2]

Q2: Is there a dose threshold for the neurotoxic effects of this compound?

A2: Yes, studies in rats have established a dose-dependent neurotoxic effect. A single intraperitoneal injection of 25 mg/kg was identified as a no-observable-adverse-effect level (NOAEL). However, doses of 50 mg/kg and higher have been shown to cause cerebellar damage, with the severity increasing with the dose.[5]

Q3: What is the underlying mechanism of this compound-induced cardiotoxicity?

A3: The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[4][6] This inhibition delays the repolarization phase of the cardiac action potential, leading to a prolonged QT interval and an increased risk of arrhythmias.[4][8]

Q4: Are there safer alternatives to this compound with similar therapeutic potential?

A4: Yes, the synthetic analog 18-Methoxycoronaridine (18-MC) has been developed as a non-toxic alternative.[1][9] Preclinical studies indicate that 18-MC retains the anti-addictive properties of ibogaine but does not cause tremors, cerebellar neurotoxicity, or significant cardiotoxicity.[1][7][9] The primary metabolite of ibogaine, noribogaine (10-hydroxyibogamine), also appears to have a better safety profile, particularly concerning neurotoxicity and tremors, though it still exhibits cardiotoxic potential.[1][3][10]

Q5: Can co-administration of other substances mitigate the side effects of this compound?

A5: While research is ongoing, there is some indication that maintaining normal electrolyte levels, particularly magnesium and potassium, may be crucial in mitigating cardiotoxicity. Hypokalemia and hypomagnesemia have been suggested to exacerbate the risk of cardiac arrhythmias associated with hERG channel blockade.[11] However, specific in-vivo studies detailing the protective effects of magnesium co-administration are limited.

Troubleshooting Guides

Issue 1: Observing Ataxia and Tremors in Experimental Animals
  • Problem: Animals exhibit noticeable motor impairments, such as an unsteady gait (ataxia) and trembling, after the administration of this compound.

  • Cause: These are known acute side effects of this compound, likely due to its effects on the cerebellum and inferior olive.[2][4]

  • Troubleshooting Steps:

    • Dose Reduction: If therapeutically viable, consider reducing the dose. Motor impairments are dose-dependent.

    • Time-Course Monitoring: These effects are often most pronounced within the first 24 hours post-administration.[2] Plan behavioral assessments outside of this acute window if possible.

    • Quantitative Assessment: Use standardized tests like the Balance Beam or Open Field Test to quantify the extent of motor impairment (see Experimental Protocols below). This will help in objectively evaluating the effect of any interventions.

    • Consider Alternatives: For long-term studies where motor function is a critical endpoint, consider using 18-MC, which does not typically induce these motor side effects.[1][9]

Issue 2: Concerns about Potential Cardiotoxicity
  • Problem: There is a need to assess and mitigate the risk of cardiac arrhythmias in animals treated with this compound.

  • Cause: Blockade of hERG potassium channels leading to QT interval prolongation.[4][6]

  • Troubleshooting Steps:

    • In Vitro Screening: Before in-vivo studies, perform patch-clamp analysis on cell lines expressing hERG channels to determine the IC50 of your specific batch of this compound (see Experimental Protocols below).

    • Electrolyte Monitoring: Ensure animals have normal serum potassium and magnesium levels, as deficiencies can increase the risk of arrhythmias.[11]

    • ECG Monitoring: For studies involving higher doses or prolonged administration, consider incorporating telemetry or periodic ECG measurements to monitor the QT interval in the animals.

    • Use Safer Analogs: 18-MC has a significantly lower affinity for hERG channels and is a much safer alternative from a cardiovascular perspective.[12]

Issue 3: Assessing and Minimizing Neurotoxicity
  • Problem: The potential for cerebellar damage is a significant concern in studies using this compound.

  • Cause: Excitotoxic stimulation of the inferior olive, leading to the degeneration of Purkinje cells in the cerebellum.[4][5]

  • Troubleshooting Steps:

    • Adhere to NOAEL: Whenever possible, use doses at or below the no-observable-adverse-effect level of 25 mg/kg (in rats) to avoid neurotoxicity.[5]

    • Histological Analysis: At the end of the study, perform histological analysis of the cerebellum to check for Purkinje cell loss. Staining with silver stains, or immunohistochemistry for GFAP and calbindin are recommended methods (see Experimental Protocols below).

    • Functional Assessment: Correlate any histological findings with functional motor assessments (e.g., Balance Beam Test) to determine the behavioral impact of any potential neurotoxicity.

    • Alternative Compounds: Both noribogaine and 18-MC have been shown to be less neurotoxic than this compound.[1][3]

Data Presentation

Table 1: Comparative Side Effect Profile of Ibogaine and Related Compounds

CompoundNeurotoxicity (Purkinje Cell Loss)Cardiotoxicity (hERG IC50)Motor Impairment (Tremors/Ataxia)
This compound (Ibogaine) Observed at doses ≥ 50 mg/kg in rats[5]~3.5-4.1 µM[12]Present at doses ≥ 20-40 mg/kg in rats[9]
Noribogaine Less neurotoxic than ibogaine[1][3]~2.9 µM[12]Does not typically produce tremors[1][10]
18-Methoxycoronaridine (18-MC) No observed neurotoxicity, even at high doses[1][9]>50 µM[12]Not observed[1][9]

Experimental Protocols

Assessment of Cerebellar Neurotoxicity
  • Objective: To histologically evaluate Purkinje cell degeneration in the cerebellum.

  • Methodology:

    • Tissue Preparation:

      • Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

      • Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.

      • Section the cerebellum sagittally or coronally at 40 µm using a cryostat or vibratome.

    • Silver Staining (e.g., Bielschowsky's Method):

      • Rinse sections in distilled water.

      • Incubate in a silver nitrate solution.

      • Develop the stain using an ammoniacal silver solution and a reducing agent until degenerating neurons appear dark brown or black.

      • Stop the reaction, tone with gold chloride, and fix with sodium thiosulfate.

      • Mount, dehydrate, and coverslip.

    • GFAP Immunohistochemistry:

      • Perform antigen retrieval on the sections.

      • Block non-specific binding sites with a blocking solution.

      • Incubate with a primary antibody against Glial Fibrillary Acidic Protein (GFAP).

      • Wash and incubate with a biotinylated secondary antibody.

      • Apply an avidin-biotin-peroxidase complex.

      • Visualize with a chromogen like DAB, which will stain reactive astrocytes (a marker of neuronal damage) brown.

      • Counterstain with a nuclear stain like hematoxylin.

      • Mount, dehydrate, and coverslip.

Evaluation of Cardiotoxicity via hERG Channel Assay
  • Objective: To determine the inhibitory concentration (IC50) of a compound on the hERG potassium channel.

  • Methodology (Whole-Cell Patch Clamp):

    • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK 293 cells).

    • Electrophysiology Setup:

      • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

      • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

      • Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage Protocol:

      • Clamp the cell at a holding potential of -80 mV.

      • Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing pulse to -50 mV to elicit a tail current.

    • Data Acquisition:

      • Record baseline hERG currents.

      • Perfuse the cell with increasing concentrations of the test compound.

      • Record the steady-state block at each concentration.

      • Calculate the percentage of current inhibition at each concentration relative to the baseline.

      • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Assessment of Motor Coordination
  • Objective: To quantify motor balance and coordination.

  • Methodology (Balance Beam Test):

    • Apparatus: A narrow wooden or plastic beam of varying widths (e.g., 12mm for training, 6mm for testing) elevated above the ground, with a start platform and a goal box at the end.

    • Habituation and Training:

      • Habituate the animals to the testing room.

      • Train the animals for 2-3 consecutive days to traverse the wider beam to the goal box.

    • Testing:

      • On the test day, place the animal on the start platform of the narrow beam.

      • Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).

      • Perform multiple trials for each animal and average the results.

Visualizations

experimental_workflow_neurotoxicity cluster_animal_treatment Animal Dosing cluster_tissue_processing Tissue Processing cluster_staining Histological Staining cluster_analysis Analysis start Administer this compound or Vehicle Control perfusion Transcardial Perfusion & Brain Extraction start->perfusion sectioning Cerebellum Sectioning perfusion->sectioning silver_stain Silver Staining (Degenerating Neurons) sectioning->silver_stain gfap_ihc GFAP IHC (Reactive Astrocytes) sectioning->gfap_ihc microscopy Microscopic Examination silver_stain->microscopy gfap_ihc->microscopy quantification Quantification of Purkinje Cell Loss microscopy->quantification

Caption: Workflow for assessing neurotoxicity.

signaling_pathway_neurotoxicity ibogaine This compound (Ibogaine) inferior_olive Inferior Olivary Neurons ibogaine->inferior_olive Excites climbing_fibers Climbing Fibers inferior_olive->climbing_fibers Activates purkinje_cells Cerebellar Purkinje Cells climbing_fibers->purkinje_cells Innervates glutamate_release Sustained Glutamate Release climbing_fibers->glutamate_release excitotoxicity Excitotoxicity glutamate_release->excitotoxicity degeneration Purkinje Cell Degeneration excitotoxicity->degeneration

Caption: Ibogaine-induced neurotoxicity pathway.

signaling_pathway_cardiotoxicity ibogaine This compound (Ibogaine) herg_channel hERG K+ Channel in Cardiomyocytes ibogaine->herg_channel Blocks k_efflux Reduced K+ Efflux herg_channel->k_efflux Leads to repolarization Delayed Ventricular Repolarization k_efflux->repolarization qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Increased Risk of Torsades de Pointes qt_prolongation->arrhythmia

Caption: Ibogaine-induced cardiotoxicity pathway.

References

Technical Support Center: Refining the Purification of Synthetic 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic 10-methoxyibogamine (ibogaine).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of synthetic this compound?

A1: Common impurities depend on the synthetic route. For semi-synthesis starting from voacangine, the most prevalent impurities are structurally related iboga alkaloids such as ibogamine and ibogaline.[1][2] If the synthesis involves the cleavage of dimeric alkaloids like voacamine and voacamidine from Voacanga africana extracts, these may also be present in the crude product.[2][3][4]

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for determining the purity of this compound. These techniques can effectively separate and quantify the target compound from related alkaloids and other impurities.[5]

Q3: Which solvents are suitable for the crystallization of this compound hydrochloride (HCl)?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of this compound HCl.[1] Cooling the ethanol solution can induce the formation of purer crystals.[1]

Q4: Can column chromatography be used for the purification of this compound?

A4: Yes, column chromatography is a viable method for purification. Neutral alumina or silica gel can be used as the stationary phase.[1][6]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Incomplete extraction of the crude product.Perform multiple extractions of the aqueous layer with an organic solvent (e.g., dichloromethane) to ensure complete recovery of the free base.
Loss of product during crystallization.The mother liquor from crystallization may still contain a significant amount of the product. Concentrate the mother liquor and attempt a second crystallization or re-purify it by another method like column chromatography.
Inefficient precipitation of the HCl salt.Ensure the pH is optimized for precipitation. For the HCl salt, a pH of around 6.1 in acetone has been noted to maximize precipitation.[1]
Adherence of product to glassware.Rinse all glassware with a suitable solvent to recover any adhered product.
Presence of Impurities in the Final Product
Potential Impurity Troubleshooting Step
Residual starting materials (e.g., voacangine).If using a semi-synthetic route from voacangine, ensure the initial hydrolysis and decarboxylation steps have gone to completion. Monitor the reaction progress using TLC or HPLC.
Structurally related alkaloids (e.g., ibogamine, ibogaline).A single purification step may not be sufficient. Consider a multi-step purification process, such as a combination of acid-base extraction, column chromatography, and finally, recrystallization.[1] Repeated recrystallization can improve purity, though it may lead to some loss of yield.[1]
Incomplete removal of dimeric alkaloids.If starting from Voacanga africana extracts, ensure the acidic cleavage of dimeric alkaloids like voacamine is optimized to maximize the yield of the monomeric precursor.[2][3][4]
Solvent impurities.Use high-purity, HPLC-grade solvents for all purification steps to avoid introducing new impurities.

Data Summary

The following table summarizes the typical content of ibogaine and related alkaloids in various extracts from natural sources, which can serve as a reference for expected impurity profiles in semi-synthetic routes.

Product Type Ibogaine Content (%) Other Alkaloids Present
Iboga Root Bark0.3 - 0.4%Ibogamine, Ibogaline, etc.
Voacanga africana Root BarkVoacangine (~1%)Voacamine, Voacamidine

Experimental Protocols

Acid-Base Extraction for Crude Alkaloid Isolation

This protocol is a general method for extracting total alkaloids from a crude synthetic reaction mixture or a plant extract.

Materials:

  • Crude this compound mixture

  • Dilute hydrochloric acid (HCl) or acetic acid (vinegar)

  • Ammonia solution (e.g., 10% janitorial strength)

  • Dichloromethane or other suitable organic solvent

  • Distilled water

  • Separatory funnel

  • Beakers and flasks

  • pH meter or pH paper

Procedure:

  • Dissolve the crude material in an acidic aqueous solution (e.g., 1% HCl or vinegar). This will protonate the alkaloids, making them water-soluble.

  • Filter the solution to remove any insoluble material.

  • Wash the acidic solution with a non-polar organic solvent like hexane to remove non-basic impurities.

  • In a separatory funnel, slowly add ammonia solution to the aqueous layer to basify it to a pH of 9-10. This will deprotonate the alkaloids, making them insoluble in water and soluble in organic solvents.

  • Extract the basified aqueous solution multiple times with dichloromethane.

  • Combine the organic extracts and wash with distilled water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude total freebase alkaloids.

Recrystallization of this compound HCl

This protocol describes the purification of this compound by recrystallization of its hydrochloride salt.

Materials:

  • Crude this compound freebase

  • Ethanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound freebase in a minimal amount of warm ethanol.

  • Slowly add a stoichiometric amount of hydrochloric acid while stirring. The HCl salt will begin to precipitate.

  • Gently heat the mixture until all the precipitate redissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound HCl crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Synthetic This compound AcidBase Acid-Base Extraction Crude->AcidBase Chromatography Column Chromatography AcidBase->Chromatography Crude Alkaloid Fraction Impurities1 Non-Basic Impurities AcidBase->Impurities1 Crystallization Crystallization (HCl Salt) Chromatography->Crystallization Partially Purified Fraction Impurities2 Related Alkaloids Chromatography->Impurities2 Pure Pure this compound HCl Crystallization->Pure MotherLiquor Mother Liquor (Contains Product) Crystallization->MotherLiquor

Caption: General workflow for the purification of this compound.

Troubleshooting_Flowchart Start Start: Impure This compound CheckPurity Assess Purity (HPLC/GC-MS) Start->CheckPurity IsPure Purity Acceptable? CheckPurity->IsPure End End: Pure Product IsPure->End Yes ChooseMethod Select Purification Method IsPure->ChooseMethod No AcidBase Acid-Base Extraction ChooseMethod->AcidBase Chromatography Column Chromatography ChooseMethod->Chromatography Crystallization Recrystallization ChooseMethod->Crystallization AcidBase->CheckPurity Chromatography->CheckPurity LowYield Low Yield? Crystallization->LowYield LowYield->CheckPurity No Reprocess Reprocess Mother Liquor/Extracts LowYield->Reprocess Yes Reprocess->CheckPurity

Caption: Decision-making flowchart for troubleshooting purification issues.

References

troubleshooting inconsistent results in 10-Methoxyibogamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Methoxyibogamine (Ibogaine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems that may arise during your research with this compound.

In Vivo Studies

Q1: We are observing high variability in the behavioral responses of our rodents (rats/mice) to the same dose of this compound. What could be the cause?

A1: Inconsistent behavioral outcomes in rodent studies with this compound are a common challenge. Several factors can contribute to this variability:

  • Metabolism to Noribogaine: this compound is metabolized to noribogaine, an active metabolite with a different pharmacological profile and a longer half-life. The rate of this conversion can vary between animals and is influenced by the route of administration. Intraperitoneal (i.p.) injections, for example, are subject to a significant first-pass effect in the liver, which can lead to variable levels of noribogaine.[1] Consider intravenous (i.v.) administration for more consistent parent compound effects, or oral administration of noribogaine directly if that is the compound of interest.[2]

  • Timing of Behavioral Assessment: The effects of this compound and noribogaine change over time. Acute effects, such as tremors and ataxia, are more prominent shortly after administration and are primarily attributed to the parent compound.[3][4] Longer-term effects on drug self-administration may be more related to noribogaine.[2] Ensure your behavioral testing is consistently timed following administration.

  • Animal Health and Stress: Pre-existing health conditions, particularly cardiovascular issues, can impact an animal's response to this compound.[5][6] Stress can also alter physiological and behavioral responses. Ensure animals are properly acclimatized and handled consistently.

  • Drug Vehicle and Preparation: The vehicle used to dissolve this compound and the freshness of the solution can affect its bioavailability and stability. It is often dissolved in saline, sometimes with a small amount of ethanol.[7] Solutions should be prepared fresh for each experiment.[8]

Q2: Our animals are exhibiting significant motor impairment (tremors, ataxia) that is interfering with behavioral tasks. How can we mitigate this?

A2: Motor impairment is a known side effect of this compound.[3][4] Here are some strategies to address this:

  • Dose Adjustment: High doses are more likely to induce severe motor effects.[4][8] Consider a dose-response study to find the optimal dose that produces the desired effect with minimal motor impairment.

  • Timing of Experiments: Motor impairments are most pronounced in the first few hours after administration.[9] Scheduling behavioral tests at later time points may reduce interference from these acute effects.

  • Consider Noribogaine: The primary metabolite, noribogaine, does not appear to induce tremors and may be a suitable alternative if the research goals are focused on the longer-term anti-addictive properties.[1]

In Vitro Studies

Q3: We are seeing inconsistent results in our in vitro assays (e.g., receptor binding, cell-based assays). What are the potential sources of this variability?

A3: Inconsistent in vitro results can stem from several factors:

  • Compound Stability: this compound solutions should be prepared fresh. While aqueous solutions can be stable for some time, degradation can occur.[10]

  • Assay Conditions: For receptor binding assays, ensure that you have optimized conditions such as incubation time, temperature, and buffer composition.[11] Non-specific binding should be minimized.[12]

  • Ligand Depletion: In receptor binding assays, the concentration of the receptor should be low enough that less than 10% of the radioligand is bound to avoid ligand depletion, which can affect the accuracy of binding parameters.[11]

  • Cell Line Health: For cell-based assays, ensure that the cells are healthy, within a consistent passage number, and free from contamination.

General Troubleshooting

Q4: How should we prepare and store this compound for our experiments?

A4: this compound hydrochloride is typically dissolved in saline (0.9% sodium chloride) for in vivo studies.[13] It may require homogenization.[13] For in vitro assays, it is often dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted in the assay buffer.[12][14] It is recommended to prepare solutions fresh for each experiment to avoid degradation.[8] While some studies suggest aqueous solutions can be stored at 10°C for extended periods with minimal loss, fresh preparation is the safest approach to ensure consistency.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vivo Dosages and Administration Routes in Rodent Studies

SpeciesDosage RangeAdministration RouteObserved EffectsReference(s)
Rat2.5 - 80 mg/kgi.p.Dose-dependent decrease in morphine self-administration, tremors[3]
Rat20 - 40 mg/kgi.p.Increased wakefulness, REM sleep suppression, motor effects[4]
Rat25 - 100 mg/kgi.p.Dose-dependent cerebellar neurotoxicity at ≥ 50 mg/kg[8]
Rat1 - 10 mg/kgi.v.Increased motor activity, stress hormone release[1][4]
Mouse13 mg/kg (ED50)Oral (Noribogaine)Decreased opiate withdrawal score[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAdministration RouteReference(s)
Alpha Half-Life7.3 minutesi.v. (20 mg/kg)[10]
Beta Half-Life3.3 hoursi.v. (20 mg/kg)[10]
Time to Max Plasma Concentration~6 minutesi.p. (40 mg/kg)[1]

Experimental Protocols

Protocol 1: Rodent Self-Administration Study

This is a generalized protocol for assessing the effect of this compound on drug self-administration in rats, based on methodologies described in the literature.[3]

  • Animal Model: Female rats of an inbred strain are commonly used.

  • Surgical Implantation: Rats are surgically implanted with intravenous catheters for drug self-administration.

  • Training: Animals are trained to self-administer a drug of abuse (e.g., morphine) by pressing a lever.

  • Baseline Establishment: A stable baseline of drug intake is established over several sessions.

  • This compound Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at the desired dose (e.g., 40 mg/kg).

  • Behavioral Testing: Self-administration behavior is assessed at specific time points after this compound administration (e.g., 1 hour, 24 hours, and subsequent days).

  • Data Analysis: The number of drug infusions is recorded and compared between treatment and control groups.

Protocol 2: Radioligand Binding Assay

This protocol provides a general framework for conducting a radioligand binding assay to determine the affinity of this compound for a specific receptor, based on standard practices.[11][12]

  • Receptor Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl).

  • Radioligand: Select a suitable radiolabeled ligand for the receptor of interest.

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound.

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values to determine the binding affinity.

Visualizations

Signaling Pathways of this compound

This compound Signaling Pathways cluster_drug This compound & Metabolite cluster_receptors Receptor Interactions cluster_effects Downstream Effects 10-MeO-Ibogamine 10-MeO-Ibogamine Noribogaine Noribogaine 10-MeO-Ibogamine->Noribogaine CYP2D6 NMDA_R NMDA Receptor 10-MeO-Ibogamine->NMDA_R Antagonist nAChR Nicotinic ACh Receptor 10-MeO-Ibogamine->nAChR Antagonist Opioid_R Opioid Receptors (κ, μ) 10-MeO-Ibogamine->Opioid_R Affinity DAT Dopamine Transporter 10-MeO-Ibogamine->DAT Inhibition SERT Serotonin Transporter Noribogaine->SERT Inhibition Dopamine_Mod Dopamine Modulation NMDA_R->Dopamine_Mod nAChR->Dopamine_Mod Opioid_R->Dopamine_Mod Serotonin_Mod Serotonin Modulation SERT->Serotonin_Mod DAT->Dopamine_Mod Neuroplasticity Neuroplasticity Dopamine_Mod->Neuroplasticity Serotonin_Mod->Neuroplasticity Behavioral_Effects Behavioral Outcomes Neuroplasticity->Behavioral_Effects Anti-addictive effects

Caption: Signaling pathways of this compound and its metabolite.

Experimental Workflow for In Vivo Rodent Studies

In Vivo Rodent Study Workflow start Start: Hypothesis animal_prep Animal Preparation (Surgery, Acclimatization) start->animal_prep baseline Establish Baseline Behavior animal_prep->baseline drug_prep Drug Preparation (Fresh Solution) administration This compound Administration drug_prep->administration baseline->administration behavioral_test Behavioral Testing (Timed Post-Administration) administration->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis end Conclusion data_analysis->end Troubleshooting In Vivo Variability start Inconsistent In Vivo Results check_dose Is the dose appropriate? (Consider dose-response) start->check_dose check_route Is the administration route consistent? check_dose->check_route Yes solution_dose Adjust dose to minimize side effects check_dose->solution_dose No check_timing Is the timing of assessment consistent? check_route->check_timing Yes solution_route Consider IV for consistency or oral for metabolite studies check_route->solution_route No check_health Are the animals healthy and stress-free? check_timing->check_health Yes solution_timing Standardize and optimize assessment time check_timing->solution_timing No check_health->start No, re-evaluate experiment solution_health Implement health screening and consistent handling check_health->solution_health Yes

References

Technical Support Center: Optimizing Cell Viability in 10-Methoxyibogamine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability and obtaining reliable data in 10-Methoxyibogamine cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: this compound, an analog of ibogaine, is known to interact with multiple central nervous system receptors. Its cytotoxic effects are likely multifaceted and may stem from its activity as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, and its affinity for kappa (κ) and mu (µ) opioid receptors.[1] Disruption of these crucial signaling pathways can lead to decreased cell viability. Furthermore, ibogaine has been shown to upregulate the glial cell line-derived neurotrophic factor (GDNF) pathway, which could also influence cell survival.[1]

Q2: I am observing high variability in my results between experiments. What are the common causes?

A2: High variability in cytotoxicity assays can be frustrating. Common culprits include inconsistencies in cell seeding density, variations in drug concentration, and pipetting errors.[2][3] It is also crucial to maintain consistent experimental conditions such as temperature, humidity, and incubation times.[4] Ensure that your this compound stock solution is properly stored and that dilutions are made fresh for each experiment to avoid degradation.

Q3: My negative control (vehicle-treated) wells show low cell viability. What could be the issue?

A3: Low viability in negative controls often points to issues with the cell culture itself or the experimental setup. Potential causes include cell contamination (mycoplasma, bacteria, or yeast), overgrowth or undergrowth of cells before treatment, or toxicity from the vehicle (e.g., DMSO) at the concentration used.[4][5] Always test the tolerance of your specific cell line to the vehicle at the planned concentration.[6][7]

Q4: The results from my MTT/XTT assay are not correlating with other viability assays. Why might this be?

A4: Assays like MTT and XTT measure metabolic activity, which is often used as a proxy for cell viability. However, some compounds can interfere with cellular metabolism without directly causing cell death, leading to misleading results.[8][9] this compound's interaction with various receptors could potentially alter cellular metabolic rates. It is recommended to use a complementary assay that measures a different aspect of cell death, such as a dye-exclusion assay (e.g., Trypan Blue) that assesses membrane integrity, to confirm your findings.[8]

Q5: What is the optimal cell seeding density for my cytotoxicity assay?

A5: The optimal seeding density is cell-line dependent and should be determined empirically.[2] Seeding too few cells can lead to poor growth and increased susceptibility to the compound, while too many cells can result in overcrowding and nutrient depletion, affecting viability independently of the drug treatment.[4] It is recommended to perform a cell titration experiment to find the density that allows for logarithmic growth throughout the duration of your assay.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal - Contamination of cell culture.[5] - High cell density.[2] - Reagent or media autofluorescence.[11]- Regularly test for mycoplasma and other contaminants. - Optimize cell seeding density. - Include a "no-cell" control with media and assay reagents to measure background.
Inconsistent Replicate Readings - Pipetting errors.[3] - Uneven cell distribution in wells. - "Edge effects" in the microplate.[12]- Use calibrated pipettes and ensure proper technique. - Gently swirl the cell suspension before and during plating. - Avoid using the outer wells of the plate, or fill them with sterile media/PBS.
Low Signal or No Dose-Response - Incorrect drug concentration range.[5] - Low cell density.[2] - Insufficient incubation time. - Inactive compound.- Perform a wide range of serial dilutions to determine the optimal concentration range. - Ensure optimal cell seeding density. - Optimize the incubation time for your specific cell line and compound. - Verify the purity and activity of your this compound stock.
Unexpected Increase in Viability - Compound interferes with the assay chemistry.[4] - Hormetic effect of the compound at low concentrations.- Use an alternative viability assay with a different detection principle. - Carefully analyze the dose-response curve for biphasic effects.

Experimental Protocols

General Protocol for a 96-Well Plate Cytotoxicity Assay

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Count cells and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimized seeding density in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.[2] Remember to include a vehicle control with the same concentration of the solvent as the highest drug concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • Viability Assessment (Example using MTT Assay):

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well.[13]

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathways Potentially Affected by this compound

10-Methoxyibogamine_Signaling cluster_receptors Membrane Receptors cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects NMDA_R NMDA Receptor Cell_Viability Altered Cell Viability NMDA_R->Cell_Viability nAChR Nicotinic ACh Receptor nAChR->Cell_Viability Opioid_R Opioid Receptors (κ, µ) Opioid_R->Cell_Viability GDNF_Pathway GDNF Pathway ERK1 ERK1 GDNF_Pathway->ERK1 ERK1->Cell_Viability Cytotoxicity Cytotoxicity Cell_Viability->Cytotoxicity Mibogamine This compound Mibogamine->NMDA_R Antagonist Mibogamine->nAChR Antagonist Mibogamine->Opioid_R Binds Mibogamine->GDNF_Pathway Upregulates

Caption: Potential signaling pathways influenced by this compound leading to altered cell viability.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow start Start cell_seeding 1. Cell Seeding (Optimize Density) start->cell_seeding incubation1 2. Incubation (24h for attachment) cell_seeding->incubation1 treatment 3. Compound Treatment (Serial Dilutions of this compound) incubation1->treatment incubation2 4. Incubation (24h, 48h, or 72h) treatment->incubation2 viability_assay 5. Cell Viability Assay (e.g., MTT, XTT, Trypan Blue) incubation2->viability_assay data_acquisition 6. Data Acquisition (Microplate Reader) viability_assay->data_acquisition data_analysis 7. Data Analysis (% Viability vs. Control) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting a this compound cytotoxicity assay.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Inconsistent/Unexpected Results check_controls Are controls (positive, negative, vehicle) behaving as expected? start->check_controls check_variability Is there high variability between replicates? check_controls->check_variability Yes review_culture Review Cell Culture: - Check for contamination - Verify cell passage number - Assess cell health check_controls->review_culture No check_assay Is the assay appropriate for the expected mechanism? check_variability->check_assay No review_technique Review Technique: - Pipetting accuracy - Plate handling - Reagent preparation check_variability->review_technique Yes optimize_protocol Re-optimize protocol: - Cell density - Drug concentration - Incubation time check_assay->optimize_protocol No alternative_assay Use an alternative viability assay with a different endpoint. check_assay->alternative_assay Yes end Reliable Results optimize_protocol->end review_culture->optimize_protocol review_technique->optimize_protocol alternative_assay->end

Caption: A logical flowchart for troubleshooting common issues in cytotoxicity assays.

References

Technical Support Center: Improving the Oral Bioavailability of 10-Methoxyibogamine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of 10-Methoxyibogamine formulations.

Disclaimer: Specific quantitative data for the oral bioavailability, solubility, and permeability of this compound are not extensively available in publicly accessible literature. The data presented in the tables below are illustrative examples for a hypothetical this compound analog ("Compound X") and are intended to demonstrate data presentation for comparative formulation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound.

Problem 1: Low In Vitro Dissolution Rate of this compound Formulation

Question: My this compound formulation shows a very low dissolution rate in simulated gastric and intestinal fluids. What are the potential causes and how can I improve it?

Answer:

A low dissolution rate is a common challenge for poorly water-soluble compounds like this compound, which is an alkaloid that is practically insoluble in water.[1] The primary reasons for this issue and potential solutions are outlined below:

Potential Causes:

  • High Crystallinity: The crystalline form of a drug requires energy to break the crystal lattice before it can dissolve.[2]

  • Poor Wettability: The hydrophobic nature of the molecule can prevent efficient interaction with the aqueous dissolution medium.

  • Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[3]

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Reduce the particle size to the micron range using techniques like jet milling. This increases the surface area available for dissolution.[3]

    • Nanonization: Further reduction to the nanoscale can be achieved through nanomilling or high-pressure homogenization to create a nanosuspension.[2]

  • Amorphous Solid Dispersions:

    • Disrupt the crystalline structure by dispersing this compound in a hydrophilic polymer matrix. This can be achieved through:

      • Solvent Evaporation: Dissolve both the drug and a carrier polymer (e.g., PVP, HPMC) in a common solvent and then evaporate the solvent.[4]

      • Hot-Melt Extrusion (HME): Mix the drug with a thermoplastic polymer and process it at a high temperature and shear to form a solid solution.[5]

  • Inclusion Complexes:

    • Utilize cyclodextrins to form inclusion complexes. The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[6]

  • Use of Surfactants and Wetting Agents:

    • Incorporate surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation to improve the wettability of the drug particles and enhance their dispersion in the dissolution medium.[6]

Problem 2: High Efflux Ratio in Caco-2 Permeability Assay

Question: My this compound formulation shows good apical-to-basolateral (A-to-B) permeability in the Caco-2 assay, but the basolateral-to-apical (B-to-A) transport is significantly higher, resulting in a high efflux ratio. What does this indicate and what can be done?

Answer:

A high efflux ratio (typically >2) in the Caco-2 permeability assay suggests that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] These transporters actively pump the drug out of the intestinal cells and back into the gastrointestinal lumen, which can significantly limit its oral absorption.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Repeat the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., Verapamil for P-gp).[7] A significant increase in A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that this compound is a substrate for that transporter.

  • Formulation Strategies to Overcome Efflux:

    • Use of Excipients as Efflux Inhibitors: Some pharmaceutical excipients have been shown to inhibit efflux transporters. Consider incorporating excipients such as:

      • Polysorbate 80

      • Polyethylene glycol (PEG)

      • Vitamin E TPGS

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can alter its absorption pathway, potentially bypassing efflux pumps through endocytosis.

Problem 3: Poor and Variable Bioavailability in Animal Studies

Question: Despite optimizing the in vitro dissolution and permeability, the oral bioavailability of my this compound formulation in rats is low and highly variable between subjects. What could be the reasons for this discrepancy?

Answer:

Low and variable in vivo bioavailability despite promising in vitro results can be attributed to several physiological factors that are not fully captured by in vitro models.

Potential Causes:

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.

  • pH-Dependent Solubility: As a weak base, this compound's solubility is likely pH-dependent. It may dissolve in the acidic environment of the stomach but precipitate in the more neutral pH of the small intestine.[8]

  • Gastrointestinal Motility and Food Effects: Variations in gastric emptying time and the presence of food can significantly impact the dissolution and absorption of the drug.

Troubleshooting Steps:

  • Investigate First-Pass Metabolism:

    • Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound.

    • If metabolism is high, consider co-administration with an inhibitor of the relevant metabolic enzymes (if known and safe) in preclinical studies to confirm the impact of first-pass metabolism.

  • Address pH-Dependent Solubility:

    • Enteric Coating: Develop a formulation with an enteric coating that dissolves only in the small intestine, protecting the drug from the acidic stomach environment and allowing for dissolution and absorption in the targeted region.

    • Supersaturating Formulations: Design formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) that can maintain the drug in a solubilized and supersaturated state in the intestine, preventing precipitation.

  • Evaluate Food Effects:

    • Conduct pharmacokinetic studies in both fasted and fed animal models to understand the impact of food on the absorption of your formulation. The presence of lipids in food can sometimes enhance the absorption of lipophilic drugs.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable target for the oral bioavailability of this compound?

A1: The target oral bioavailability depends on the therapeutic indication and the potency of the compound. For a centrally acting agent like this compound, even a moderate bioavailability (e.g., 20-30%) may be acceptable if it achieves therapeutic concentrations in the brain with a manageable dose and acceptable safety profile. The goal is to achieve consistent and predictable absorption to ensure reliable therapeutic effects.

Q2: Which formulation strategy is generally most effective for improving the oral bioavailability of alkaloids like this compound?

A2: There is no single "best" strategy, as the optimal approach depends on the specific physicochemical properties of the drug. However, for poorly soluble and potentially high-permeability compounds (BCS Class II), solid dispersions and nanoparticle-based formulations are often very effective.[4][9] Solid dispersions enhance solubility by creating an amorphous form of the drug, while nanoparticles improve both solubility and can offer protection from degradation and modify drug transport pathways.

Q3: What are the critical quality attributes to monitor for a this compound solid dispersion formulation?

A3: For a solid dispersion, it is crucial to monitor:

  • Amorphous State: Confirm the absence of crystallinity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Physical Stability: Assess the tendency of the amorphous drug to recrystallize over time under different storage conditions (temperature and humidity).

  • Dissolution Rate and Supersaturation: Measure the extent and duration of supersaturation in vitro, as this is a key indicator of in vivo performance.

  • Drug Content and Uniformity: Ensure consistent drug loading throughout the formulation.

Q4: How can I quantify the concentration of this compound in biological samples for pharmacokinetic studies?

A4: A sensitive and specific analytical method is required. The most common and reliable method for quantifying drugs like this compound in plasma or tissue samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and low limits of quantification, which are necessary for accurately determining drug concentrations, especially at later time points in a pharmacokinetic study.

Data Presentation

Table 1: Illustrative Solubility Data for Compound X (this compound analog) in Various Media.

FormulationSolubility in Water (µg/mL)Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL)Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated Compound X< 150< 1
Micronized Compound X< 1652
Compound X Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30)2525030
Compound X Nanoparticles (PLGA-based)4030050

Table 2: Illustrative Caco-2 Permeability Data for Compound X Formulations.

FormulationApparent Permeability (Papp) (A-to-B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp) (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-to-A / A-to-B)
Unformulated Compound X8.525.53.0
Compound X with P-gp Inhibitor (Verapamil)15.216.01.1
Compound X Nanoparticles12.114.51.2

Table 3: Illustrative Pharmacokinetic Parameters of Compound X Formulations in Rats Following Oral Administration (20 mg/kg).

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Unformulated Compound X (in suspension)50 ± 152.0300 ± 905
Compound X Solid Dispersion (in suspension)250 ± 601.51500 ± 40025
Compound X Nanoparticles (in suspension)350 ± 801.02100 ± 55035

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Accurately weigh 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio).

    • Dissolve both components in a minimal amount of a 1:1 mixture of dichloromethane and methanol in a round-bottom flask.

    • Sonicate the mixture for 15 minutes to ensure complete dissolution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus II (Paddle method).

  • Dissolution Media: 900 mL of simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 75 rpm.

    • Add the this compound formulation (equivalent to 10 mg of the drug) to the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare a dosing solution of the this compound formulation in the transport buffer.

    • For the A-to-B permeability assessment, add the dosing solution to the apical side of the Transwell insert and fresh transport buffer to the basolateral side.

    • For the B-to-A permeability assessment, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time intervals.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats (200-250 g), fasted overnight before the study.

  • Dosing: Administer the this compound formulation orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling_Pathway This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Antagonist Kappa Opioid Receptor Kappa Opioid Receptor This compound->Kappa Opioid Receptor Agonist Serotonin Transporter (SERT) Serotonin Transporter (SERT) This compound->Serotonin Transporter (SERT) Inhibitor Neuronal Signaling Neuronal Signaling NMDA Receptor->Neuronal Signaling Dopamine Release Dopamine Release Kappa Opioid Receptor->Dopamine Release Serotonin Transporter (SERT)->Neuronal Signaling Modulates Anti-addictive Effects Anti-addictive Effects Neuronal Signaling->Anti-addictive Effects Dopamine Release->Anti-addictive Effects

Caption: Simplified signaling pathway of this compound's anti-addictive effects.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Studies Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) Excipient_Screening Excipient Compatibility Screening Formulation_Strategy->Excipient_Screening Formulation_Optimization Optimize Drug-to-Carrier Ratio Excipient_Screening->Formulation_Optimization Physicochemical_Characterization Characterize Formulation (Particle Size, Amorphous State) Formulation_Optimization->Physicochemical_Characterization Dissolution_Testing In Vitro Dissolution Studies Physicochemical_Characterization->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Animal_PK_Study Rat Pharmacokinetic Study Permeability_Assay->Animal_PK_Study Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Animal_PK_Study->Bioanalysis Data_Analysis Calculate PK Parameters and Bioavailability Bioanalysis->Data_Analysis Troubleshooting_Logic Start Low Oral Bioavailability Check_Dissolution Is In Vitro Dissolution Low? Start->Check_Dissolution Improve_Solubility Improve Solubility/ Dissolution Rate Check_Dissolution->Improve_Solubility Yes Check_Permeability Is Caco-2 Permeability Low? Check_Dissolution->Check_Permeability No Improve_Solubility->Check_Dissolution Improve_Permeability Address Permeability Issues Check_Permeability->Improve_Permeability Yes Check_Efflux Is Efflux Ratio High? Check_Permeability->Check_Efflux No Improve_Permeability->Check_Permeability Inhibit_Efflux Inhibit Efflux Transporters Check_Efflux->Inhibit_Efflux Yes Check_Metabolism Is First-Pass Metabolism High? Check_Efflux->Check_Metabolism No Inhibit_Efflux->Check_Permeability Address_Metabolism Modify Formulation to Bypass Metabolism Check_Metabolism->Address_Metabolism Yes Success Improved Bioavailability Check_Metabolism->Success No Address_Metabolism->Success

References

Technical Support Center: Interpreting 10-Methoxyibogamine's Gene Expression Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 10-Methoxyibogamine (10-MeO-Ibogamine), a congener of the psychoactive alkaloid ibogaine, presents a complex pharmacological profile that makes interpreting its effects on gene expression a significant challenge for researchers. Its interaction with multiple neurotransmitter systems and intracellular signaling pathways can lead to a cascade of genomic changes that are difficult to disentangle.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers in navigating the complexities of their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of 10-MeO-Ibogamine that are known to influence gene expression?

A1: 10-MeO-Ibogamine's effects on gene expression are not attributable to a single mechanism but rather to its engagement with multiple targets. This multi-target profile is a primary challenge in data interpretation. Key targets include:

  • NMDA Receptors: It acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor-coupled ion channels.[1] This action can influence genes related to synaptic plasticity, neuronal development, and excitotoxicity.

  • Nicotinic Acetylcholine Receptors (nAChRs): The compound is a noncompetitive antagonist at various nAChR subtypes.[1][3] This can alter the expression of genes involved in cholinergic signaling, which is critical for cognitive function and inflammation.

  • Opioid Receptors: It demonstrates affinity for both kappa (κ) and mu (µ) opioid receptors, potentially modulating genes associated with pain, reward, and mood regulation.[1]

  • Serotonin Receptors: Like ibogaine, it is presumed to interact with serotonergic systems, which could influence a wide array of genes related to mood, anxiety, and psychedelic effects.

  • Neurotrophic Factor Pathways: A significant mechanism is the upregulation of glial cell line-derived neurotrophic factor (GDNF).[1][4][5] This can trigger downstream signaling cascades, like the ERK1 pathway, leading to broad changes in genes related to neuronal survival, differentiation, and repair.[4][5]

Q2: How can I distinguish between the direct genomic effects of 10-MeO-Ibogamine and the effects of its metabolites?

A2: This is a critical challenge. Ibogaine is metabolized to noribogaine, which has its own distinct and potent pharmacological activity. Similarly, 10-MeO-Ibogamine is likely metabolized by cytochrome P450 enzymes.[6] To differentiate parent compound vs. metabolite effects, consider the following strategies:

  • Time-Course Experiments: Analyze gene expression at multiple time points. Early changes (e.g., <1-4 hours) are more likely to be caused by the parent compound, while later changes may reflect the accumulation and action of metabolites. A recent transcriptomic study of ibogaine identified significant gene expression changes at 4 hours post-administration.[7][8]

  • In Vitro Systems with Metabolic Inhibition: Use cell lines with low or inhibited CYP450 activity to minimize metabolism. Compare these results to those from metabolically active cells (e.g., primary hepatocytes or specific engineered cell lines).

  • Direct Administration of Synthesized Metabolites: If the primary metabolites are known and can be synthesized, conduct parallel experiments treating cells or animals with the metabolite directly.

Q3: My results show widespread, low-magnitude changes in gene expression. Is this expected, and how should I approach pathway analysis?

A3: Yes, this is a common finding when studying compounds with multi-target effects.[2] Widespread but modest changes can be more biologically significant than a few genes with high-fold changes.

  • Focus on Pathway Enrichment: Instead of focusing on individual genes with the highest fold-changes, use tools like Gene Set Enrichment Analysis (GSEA) or Over-Representation Analysis (ORA). These methods identify pathways or gene sets that are statistically over-represented in your list of differentially expressed genes, even if the individual changes are small.[9]

  • Adjust Statistical Thresholds Carefully: A strict p-value or FDR cutoff might cause you to miss subtle but coordinated changes. Consider using a more lenient p-value for gene selection before pathway analysis, while still applying a strict cutoff for the pathway significance itself.

  • Integrate Other Data: Correlate your gene expression data with other endpoints, such as proteomics, metabolomics, or specific functional assays, to add biological context and validate the significance of the observed pathways.

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in gene expression between biological replicates. 1. Inconsistent drug dosage or administration.2. Differences in cell culture conditions (passage number, confluence).3. Individual animal differences (e.g., metabolism, stress).[8]4. Batch effects during RNA extraction or library preparation.[10]1. Ensure precise and consistent preparation and administration of 10-MeO-Ibogamine.2. Standardize all cell culture parameters. Use cells within a narrow passage number range.3. Increase the number of biological replicates (n=4 is a bare minimum, more is better) to increase statistical power.[11]4. Randomize sample processing across batches to minimize systematic error.
Discrepancy between RNA-seq/microarray data and qPCR validation. 1. Inappropriate reference/housekeeping genes for qPCR normalization.2. Splice variant differences not captured by qPCR primers.3. Low expression level of the target gene, making both methods less reliable.4. The initial transcriptomic analysis had a high false-positive rate.1. Validate multiple reference genes and use the geometric mean of the most stable ones for normalization. Do not assume standard housekeepers (e.g., GAPDH, ACTB) are unaffected by the treatment.2. Design qPCR primers to span an exon-exon junction to avoid genomic DNA amplification. If possible, design primers to detect multiple major isoforms or target a constitutive exon.3. Acknowledge that discrepancies are more likely for low-abundance transcripts.[7][8]4. Use a more stringent FDR cutoff (e.g., <0.05) in your initial analysis and focus on validating genes with higher fold changes and lower p-values.
Unexpected upregulation of stress or apoptosis-related genes. 1. Cellular toxicity at the concentration of 10-MeO-Ibogamine used.2. Off-target effects unrelated to the primary pharmacological mechanisms.[12]3. The vehicle (e.g., DMSO, ethanol) used to dissolve the compound is causing a stress response.1. Perform a dose-response cell viability assay (e.g., MTT, LDH) to determine a non-toxic concentration range for your experiments.2. This may be a real effect. Cross-reference your gene list with databases of known stress-response pathways (e.g., heat shock, unfolded protein response).3. Run a vehicle-only control group in all experiments and compare the treatment group to this, not just to an untreated control.

Section 3: Data & Visualizations

Data Presentation

Interpreting the effects of 10-MeO-Ibogamine requires careful consideration of the specific genes it modulates. While a comprehensive dataset for 10-MeO-Ibogamine is not publicly available, the following table represents hypothetical but plausible data based on the known effects of ibogaine and related compounds on pathways like GDNF signaling, synaptic plasticity, and hormonal regulation.[7][13]

Table 1: Hypothetical Differentially Expressed Genes (DEGs) in SH-SY5Y Neuroblastoma Cells 24h After 10-MeO-Ibogamine Treatment

Gene SymbolGene NameLog2 Fold Changep-value (adjusted)Associated Pathway/Function
Upregulated
GDNFGlial Cell Line Derived Neurotrophic Factor2.150.001Neurotrophic Signaling, Neuronal Survival[4]
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit1.890.005Immediate Early Gene, Synaptic Plasticity
ARCActivity Regulated Cytoskeleton Associated Protein1.750.008Synaptic Plasticity, NMDA Receptor Signaling
NR4A1Nuclear Receptor Subfamily 4 Group A Member 11.600.012Transcription Factor, Neuronal Plasticity
Downregulated
CASP3Caspase 3-1.550.010Apoptosis[7]
BAXBCL2 Associated X, Apoptosis Regulator-1.420.018Apoptosis
SLC6A4Solute Carrier Family 6 Member 4 (Serotonin Transporter)-1.200.035Serotonergic Signaling
DRD2Dopamine Receptor D2-1.150.041Dopaminergic Signaling
Signaling Pathways & Experimental Workflows

Understanding the flow of an experiment and the potential molecular cascades is crucial. The following diagrams, rendered using Graphviz, illustrate these concepts.

G cluster_0 Experimental Workflow A 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) B 2. Treatment (10-MeO-Ibogamine vs. Vehicle) A->B C 3. Time-Course Incubation (e.g., 4h, 24h, 48h) B->C D 4. RNA Extraction & QC (RIN > 8) C->D E 5. Library Prep & RNA-Seq D->E F 6. Data QC & Alignment E->F G 7. Differential Expression Analysis (e.g., DESeq2, edgeR) F->G H 8. Pathway & Functional Analysis G->H I 9. qPCR Validation H->I

Caption: Standard workflow for analyzing gene expression changes after drug treatment.

G cluster_1 Challenges in Data Interpretation Observed Observed Gene Expression Profile Direct Direct Receptor Binding (NMDA, nAChR, Opioid) Direct->Observed Indirect Indirect Effects (e.g., Neurotrophic Factor Release) Indirect->Observed Metabolite Active Metabolite Effects (e.g., Noribogaine-like compounds) Metabolite->Observed OffTarget Off-Target / Toxic Effects OffTarget->Observed

Caption: Multiple factors contribute to the final gene expression profile.

G cluster_gdnf GDNF Signaling Cascade cluster_nmda NMDA Receptor Blockade Drug 10-MeO-Ibogamine Ret RET Receptor Drug->Ret Upregulates GDNF NMDA NMDA Receptor Drug->NMDA Antagonist ERK ERK1/2 Kinase Ret->ERK CREB CREB (Transcription Factor) ERK->CREB GDNF_Gene GDNF Gene Expression CREB->GDNF_Gene Final Altered Neuronal Function & Survival GDNF_Gene->Final Ca Ca2+ Influx NMDA->Ca Plasticity_Genes Synaptic Plasticity Genes (e.g., ARC, FOS) Ca->Plasticity_Genes Plasticity_Genes->Final

References

reducing variability in animal behavior after 10-Methoxyibogamine administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methoxyibogamine in animal behavior experiments. Our goal is to help you reduce variability and improve the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a psychoactive indole alkaloid, and a derivative of ibogaine, which is found in the West African shrub Tabernanthe iboga.[1] It is investigated for its potential therapeutic effects, particularly in the context of substance use disorders. Like ibogaine, it is believed to interact with multiple neurotransmitter systems in the brain.

Q2: What are the main challenges in studying the behavioral effects of this compound in animals?

A2: A primary challenge is the inherent variability in animal behavioral responses. This can be influenced by a multitude of factors including the animal's genetics, age, sex, housing conditions, and even the time of day the experiment is conducted. The complex pharmacological profile of this compound, which involves multiple receptor systems, can also contribute to diverse and sometimes conflicting behavioral outcomes.[2][3]

Q3: What are the known or hypothesized mechanisms of action for this compound?

A3: The precise mechanisms are still under investigation, but it is believed to be similar to ibogaine, which has a complex pharmacology. It is known to interact with several receptor systems, including:

  • Serotonin (5-HT) systems: Particularly the 5-HT2A receptor, which is a key target for many psychedelic compounds.

  • Dopamine (DA) systems: It can influence dopamine levels, which is relevant to its potential anti-addictive properties.

  • Glutamatergic systems: Notably through its interaction with the N-methyl-D-aspartate (NMDA) receptor.

  • Opioid systems: It shows affinity for kappa and mu-opioid receptors.

  • Sigma receptors: It has been shown to bind to sigma-2 receptors.[4][5][6][7][8][9]

Troubleshooting Guides

This section provides practical advice for common issues encountered during behavioral experiments with this compound.

Issue 1: High Variability in Locomotor Activity (Open Field Test)

Q: We are observing significant variability in the locomotor response of our mice after administering this compound in the open field test. Some animals show hyperactivity, while others show hypoactivity. How can we reduce this variability?

A: High variability in locomotor activity is a common issue. Here are several factors to consider and steps to take:

  • Standardize Acclimation: Ensure all animals have a consistent acclimation period to the testing room (at least 30-60 minutes) before being placed in the open field arena. The lighting and ambient noise in the testing room should be kept constant across all sessions.[10]

  • Control for Circadian Rhythms: Conduct all tests at the same time of day to minimize the influence of the animals' natural circadian rhythms on activity levels.

  • Habituation to Handling: Handle the animals for a few days leading up to the experiment to reduce stress-induced responses to handling and injection.

  • Consistent Drug Administration: Use a consistent route and volume of administration. For oral gavage, ensure proper technique to avoid undue stress or injury. For intraperitoneal injections, ensure the injection is made into the lower right quadrant of the abdomen to avoid puncturing the cecum.[11][12]

  • Vehicle Control: The vehicle used to dissolve this compound can sometimes have its own effects. Ensure your control group receives the same vehicle under the exact same conditions.

  • Arena Cleaning: Thoroughly clean the open field arena with a 70% ethanol solution or a similar cleaning agent between each animal to eliminate olfactory cues from previous subjects.[13]

  • Genetic Background: Be aware that different strains of mice can exhibit different baseline levels of activity and respond differently to psychoactive compounds. Use a consistent and well-characterized strain for your studies.

Issue 2: Inconsistent Results in the Forced Swim Test

Q: Our results from the forced swim test with rats are inconsistent. The immobility times after this compound administration are not showing a clear dose-dependent effect. What could be going wrong?

A: The forced swim test is sensitive to a variety of experimental parameters. Here’s a checklist to troubleshoot inconsistencies:

  • Water Temperature: Maintain a constant water temperature (typically 23-25°C) for all test sessions. Variations in temperature can significantly affect the animals' activity levels.[12][14]

  • Pre-test Session: A pre-swim session (usually 15 minutes) 24 hours before the test swim is crucial for inducing a stable baseline of immobility. Ensure this is consistently performed for all animals.[3][15]

  • Scoring Method: Use a clear and consistent definition of immobility. Blind scoring by multiple observers or using an automated video tracking system can reduce observer bias. Immobility is typically defined as the minimal movements required to keep the head above water.

  • Animal Strain and Sex: Different rat strains exhibit different baseline levels of immobility. Sex differences can also play a role. Ensure you are using a single strain and sex, or are appropriately balancing and analyzing these factors.

  • Handling and Stress: As with the open field test, gentle and consistent handling can reduce stress that might otherwise confound the results.

  • Drug Administration Timing: The time between drug administration and the test session is critical. Ensure this interval is consistent for all animals. For intraperitoneal injections, this is often 30-60 minutes.[2]

Issue 3: High Variability in Head-Twitch Response

Q: We are trying to quantify the head-twitch response (HTR) in mice as a measure of 5-HT2A receptor activation by this compound, but the frequency of head twitches is highly variable between animals. How can we improve consistency?

A: The head-twitch response can be subtle and requires careful observation. Here are some tips:

  • Observer Training: Ensure all observers are thoroughly trained to recognize and count head twitches accurately. A head twitch is a rapid, side-to-side rotational movement of the head.[16]

  • Dose-Response Curve: The HTR often follows an inverted U-shaped dose-response curve, where higher doses can lead to a decrease in the response. It is important to test a range of doses to identify the optimal dose for inducing a robust and consistent HTR.[17]

  • Automated Detection: Consider using an automated system for detecting HTR. These systems use a small magnet attached to the head and a magnetometer to provide an objective and reliable measure of head twitches.[16]

  • Habituation Period: Allow the mice to habituate to the observation chamber for a period before starting the recording to reduce novelty-induced behaviors that might interfere with HTR observation.

  • Genetic Strain: Different mouse strains can show different sensitivities to the induction of HTR. C57BL/6J mice are commonly used for this assay.

Issue 4: Inconsistent Anxiolytic-like Effects in the Elevated Plus Maze

Q: We are not seeing a consistent anxiolytic-like effect (increased time in open arms) with this compound in the elevated plus-maze (EPM). What factors could be contributing to this variability?

A: The EPM is sensitive to subtle environmental and procedural variations. Consider the following:

  • Lighting Conditions: The level of illumination in the testing room can significantly impact anxiety levels. Higher light levels are more anxiogenic and may be necessary to reveal the effects of an anxiolytic compound. Keep the lighting consistent across all tests.[18]

  • Prior Test Experience: Repeated testing in the EPM can lead to a phenomenon known as "one-trial tolerance," where the anxiolytic effects of drugs are diminished on subsequent exposures. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help to mitigate this effect.[19]

  • Handling and Pre-Test Stress: Stressing the animals before the test (e.g., by moving them from the holding room to the testing room just before the trial) can increase the baseline anxiety and make it easier to detect anxiolytic effects.[18]

  • Time of Day: As with other behavioral tests, the time of day can influence anxiety levels. Conduct tests at a consistent time.

  • Maze Cleaning: Thoroughly clean the maze between animals to remove any olfactory cues that could influence the behavior of the next animal.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental needs.

Protocol 1: Oral Gavage Administration of this compound in Mice
  • Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., distilled water, saline, or a small percentage of a solubilizing agent like Tween 80 if necessary). A recent study used distilled water as a vehicle for ibogaine administration via gavage.[20]

    • The final volume for administration should be around 10 µL/g of body weight.[20]

  • Animal Handling:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Procedure:

    • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it passes into the esophagus. Do not force the needle.

    • Once the needle is in place, slowly administer the solution.

    • Withdraw the needle gently.

  • Post-Procedure Monitoring:

    • Monitor the animal for any signs of distress immediately after the procedure and for a period afterward.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats
  • Preparation:

    • Dissolve this compound in a sterile vehicle (e.g., 0.9% saline).

    • The injection volume should be appropriate for the size of the rat, typically 1-2 mL/kg.

  • Animal Handling:

    • Securely restrain the rat. This can be done by one person holding the rat with its back against their body, or by two people.

  • Injection Procedure:

    • Use a sterile needle (e.g., 23-25 gauge).

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure you have not entered a blood vessel or organ.

    • Inject the solution slowly.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Open Field Test in Mice
  • Apparatus:

    • A square arena (e.g., 40x40 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).[10][13]

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use automated tracking software to analyze the video recordings for parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency

      • Grooming behavior

      • Fecal boli count[13]

Protocol 4: Forced Swim Test in Rats
  • Apparatus:

    • A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom (e.g., 30 cm).[12]

  • Procedure:

    • Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute swim session.[3]

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • Day 2 (Test): 24 hours after the pre-test, administer this compound or vehicle.

    • After the appropriate pre-treatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.[2][3]

    • Record the entire 5-minute session with a video camera.

  • Data Analysis:

    • Score the video for the total time the rat spends immobile during the last 4 minutes of the 5-minute test. Immobility is defined as making only the small movements necessary to keep the head above water.[15]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from behavioral experiments. Note: Specific data for this compound is limited in the public domain. The data presented here are hypothetical and for illustrative purposes, based on typical effects of related compounds like ibogaine. Researchers should generate their own dose-response curves.

Table 1: Effect of this compound on Locomotor Activity in Mice (Open Field Test)

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm, mean ± SEM)Time in Center (s, mean ± SEM)
Vehicle03500 ± 25045 ± 5
This compound104200 ± 30060 ± 8
This compound202800 ± 20035 ± 6
This compound401500 ± 15020 ± 4

Table 2: Effect of this compound on Immobility Time in Rats (Forced Swim Test)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s, mean ± SEM)
Vehicle0180 ± 15
This compound10150 ± 12
This compound20120 ± 10
This compound40135 ± 14

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways of this compound and a general experimental workflow.

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_procurement Animal Procurement (e.g., C57BL/6J mice) acclimation Acclimation (1-2 weeks) animal_procurement->acclimation handling Habituation to Handling (3-5 days) acclimation->handling drug_admin This compound Administration (i.p. or oral gavage) handling->drug_admin behavioral_test Behavioral Testing (e.g., Open Field, Forced Swim) drug_admin->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection data_analysis Data Analysis (Statistical Tests) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm iboga This compound ser_receptor 5-HT2A Receptor iboga->ser_receptor dop_receptor D2 Receptor iboga->dop_receptor nmda_receptor NMDA Receptor iboga->nmda_receptor kop_receptor Kappa Opioid Receptor iboga->kop_receptor mop_receptor Mu Opioid Receptor iboga->mop_receptor sig_receptor Sigma-2 Receptor iboga->sig_receptor gq Gq ser_receptor->gq gi Gi dop_receptor->gi ion_channel Ion Channel Modulation nmda_receptor->ion_channel plc PLC gq->plc ip3_dag IP3 / DAG plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release pkc PKC ip3_dag->pkc gene_exp Gene Expression Changes ca_release->gene_exp pkc->gene_exp ac Adenylyl Cyclase gi->ac inhibition camp cAMP ac->camp decreased pka PKA camp->pka decreased pka->gene_exp ion_channel->gene_exp

References

Technical Support Center: Optimization of 10-Methoxyibogamine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 10-methoxyibogamine and related alkaloids from natural sources such as Voacanga africana and Tabernanthe iboga.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound and its precursors?

A1: The primary natural sources for iboga alkaloids are the root bark of Tabernanthe iboga and Voacanga africana.[1][2][3] T. iboga contains ibogaine as its predominant alkaloid, while V. africana is a rich source of voacangine, which can be converted to ibogaine.[1][4] Voacangine is structurally similar to this compound.

Q2: What are the most common methods for extracting iboga alkaloids?

A2: The most common methods are acid-base extraction and solvent-based extraction.[1][2][5] Acid-base extraction often utilizes weak acids like acetic acid (vinegar) to solubilize the alkaloids, followed by precipitation with a base like ammonia.[2][5] Solvent-based extractions may use acetone, methanol, or other organic solvents.[1][6]

Q3: How can I monitor the progress of the extraction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the presence of alkaloids in the extraction solvent.[1][7] By spotting the solvent on a TLC plate and developing it with an appropriate solvent system, you can qualitatively assess if alkaloids are still being extracted from the plant material.[1]

Q4: What are the typical yields of target alkaloids from these natural sources?

A4: The yield of alkaloids can be highly variable depending on the plant material and the extraction method used. For instance, voacangine has been isolated from V. africana root bark with a yield of approximately 0.8% of the dried weight.[1] Ibogaine content in T. iboga root bark can range from 0.6% to 11.2%.[8]

Q5: Is it possible to improve the yield of this compound?

A5: Yes, yields can be improved. For example, voacangine, a major alkaloid in V. africana, is often found in dimeric forms like voacamine. Cleavage of these dimers can significantly increase the total yield of voacangine.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound and related alkaloids.

Problem 1: Low Extraction Yield
Possible Cause Suggested Solution
Incomplete cell wall disruption Ensure the plant material (root bark) is finely powdered to maximize the surface area for solvent penetration.
Inappropriate solvent choice The polarity of the solvent is crucial. Methanol has been shown to be a highly suitable solvent for extracting ibogan type alkaloids.[6] A solvent screening with methanol, ethyl acetate, acetone, and hexane can help determine the optimal solvent for your specific plant material.[1]
Insufficient extraction time or repetitions For acid-base extractions, multiple extractions (e.g., three times) can recover a higher percentage of the total alkaloids.[2] For solvent extractions, continue repeating the extraction until no more alkaloids are detected in the supernatant by TLC.[1]
Suboptimal pH for acid-base extraction During the precipitation step of an acid-base extraction, ensure the pH is sufficiently basic (e.g., pH 10-11 with ammonia) to fully precipitate the alkaloids.[1]
Problem 2: Difficulty Filtering the Extract
Possible Cause Suggested Solution
Boiling the plant material in vinegar Boiling the bark in vinegar can make the mixture very difficult to filter. Room temperature extraction is sufficient and avoids this issue.[2]
Clogging of filter paper For large-scale extractions, using a cloth sack for the initial filtration of the plant material from the acidic solution is more practical than filter paper.[2] For precipitating alkaloids, using a centrifuge can be an effective alternative to gravity or vacuum filtration.[1]
Problem 3: Impure Final Product
Possible Cause Suggested Solution
Co-extraction of non-alkaloidal compounds A purification step after the initial extraction is necessary. This can involve recrystallization of the alkaloid salt (e.g., PTA HCl from ethanol) or column chromatography.[5]
Presence of other alkaloids The initial extract will be a mixture of various alkaloids. Further purification steps like column chromatography are required to isolate a specific alkaloid like this compound.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and analysis protocols.

Table 1: Comparison of Alkaloid Content in Natural Sources

Plant Source Alkaloid Reported Content (% of dry weight) Reference
Tabernanthe iboga (root bark)Ibogaine0.3% - 11.2%[4][8]
Voacanga africana (trunk bark)Voacangine~0.5%[2]
Voacanga africana (root bark)Voacangine~0.8%[1]
Voacanga africana (root bark)Iboga-vobasinyl dimers~3.7%[1]

Table 2: Analytical Methods for Quantification

Technique Analyte(s) Lower Limit of Quantitation (LLOQ) Reference
HPLC with Fluorimetric DetectionIbogaine, Noribogaine0.89 ng/ml, 1 ng/ml (in human plasma)[9][10]
GC-MSIbogaine~20 ng/mL of tissue extract[11]

Experimental Protocols & Workflows

Protocol 1: Acid-Base Extraction of T. iboga Root Bark

This protocol is adapted from a simplified method for extracting total alkaloids (TA).[2]

Methodology:

  • Maceration: Mix 1 kg of powdered T. iboga root with 5 L of 0.5% acetic acid in a suitable container. Stir occasionally for one hour.

  • Filtration: Filter the mixture through a cloth sack to separate the liquid extract from the plant material.

  • Precipitation: Basify the filtrate to a pH of 3-4 with approximately 60 mL of 30% ammonia to precipitate the total alkaloids (TA).

  • Collection: Collect the precipitate by gravity filtration through filter paper.

  • Washing: Thoroughly rinse the collected precipitate with distilled water.

  • Repetition: Repeat the extraction process on the same root powder two more times to maximize yield.

cluster_extraction Acid-Base Extraction Workflow start Start: Powdered T. iboga Root Bark maceration Maceration with 0.5% Acetic Acid start->maceration filtration1 Filtration (Cloth Sack) maceration->filtration1 precipitation Precipitation with Ammonia (pH 3-4) filtration1->precipitation Liquid Extract filtration2 Filtration (Filter Paper) precipitation->filtration2 washing Washing with Distilled Water filtration2->washing end End: Total Alkaloids (TA) washing->end

Acid-Base Extraction Workflow Diagram
Protocol 2: Acetone-Based Extraction of V. africana Root Bark

This protocol provides a method for extracting voacangine and other alkaloids using an organic solvent.[1]

Methodology:

  • Suspension: Add 100 g of dry V. africana root bark powder and 10 g of NaHCO₃ to 800 mL of acetone in an Erlenmeyer flask.

  • Sonication: Sonicate the suspension at room temperature for 30 minutes.

  • Filtration: Filter the mixture through paper.

  • Repetition: Recover the plant residue and repeat the extraction process until no alkaloids are detected in the supernatant by TLC analysis.

  • Concentration: Combine the organic extracts and concentrate them in vacuo to yield a solid residue containing the alkaloids.

cluster_extraction Acetone-Based Extraction Workflow start Start: Powdered V. africana Root Bark suspension Suspension in Acetone with NaHCO3 start->suspension sonication Sonication (30 min) suspension->sonication filtration Filtration sonication->filtration repetition Repeat Extraction (TLC Monitoring) filtration->repetition Plant Residue concentration Concentration in vacuo filtration->concentration Combined Organic Extracts repetition->suspension end End: Crude Alkaloid Extract concentration->end

Acetone-Based Extraction Workflow Diagram

References

troubleshooting artifacts in electrophysiological recordings with 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 10-Methoxyibogamine in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data.

Troubleshooting Guide: Artifacts in Electrophysiological Recordings

This guide is designed to help you identify and resolve common artifacts that may arise during your experiments with this compound.

Question: My baseline is unstable and shows slow drifts after applying this compound. What could be the cause and how can I fix it?

Answer: Slow baseline drifts after drug application can stem from several sources. Mild sweating of the preparation can alter skin conductivity, producing drifting voltages.[1][2] Another common cause is loose electrode contact, where the signal becomes unstable.[1][2] Finally, the compound itself might be interacting with the electrode surface or causing slow changes in cell membrane properties.

Troubleshooting Steps:

  • Verify Electrode Stability: Ensure your recording and reference electrodes are securely positioned and have a stable interface with your preparation. Loose contacts can lead to slow drifts or sudden "electrode pops".[2]

  • Check for Environmental Factors: Even minor temperature fluctuations in the recording chamber can cause drift. Ensure your perfusion solution is at a stable temperature. Mild sweating can also lead to changes in skin conductivity, resulting in slow voltage drifts.[1]

  • Apply a High-Pass Filter: If the drift is of a low frequency, applying a high-pass filter during analysis can help to reduce it.[2]

  • Allow for Longer Equilibration: Some compounds take time to reach a steady-state effect. Allow for a longer baseline recording period after drug application to see if the drift stabilizes.

Question: I'm observing a significant decrease in the signal-to-noise ratio (SNR) after bath application of this compound. How can I improve my SNR?

Answer: A decrease in the signal-to-noise ratio (SNR) can obscure the physiological effects of this compound. The SNR is a measure of the power of your desired signal relative to the background noise.[3] EEG signals, for example, are easily blurred by artifacts which reduces the SNR.[1][2]

Strategies for SNR Improvement:

  • Optimize Your Grounding: The most common cause of noise is a poor ground connection.[4] Ensure all equipment is connected to a common ground to avoid ground loops.[4][5]

  • Use Shielding: A Faraday cage is highly effective at shielding your setup from external electromagnetic interference.[5]

  • Differential Amplification: This technique is crucial for rejecting common-mode noise, such as 60-Hz line noise.[3] High-quality bioamplifiers with a high Common-Mode Rejection Ratio (CMRR) are essential.[3]

  • Signal Averaging: If you are recording evoked potentials, averaging multiple trials can significantly improve the SNR.[3] This method enhances the time-locked signal while averaging out the random noise.[3]

  • Filtering: While filtering is a powerful tool, it should be used cautiously as it can introduce artifacts.[6][7] It is recommended not to use default filter settings, but to carefully select the filter type and parameters to minimize distortions.[6]

Parameter Definition Common Goal
Signal-to-Noise Ratio (SNR) The ratio of the power of the signal of interest to the power of the background noise.[8][9]Maximize for clear signal detection.
Common-Mode Rejection Ratio (CMRR) An amplifier's ability to reject noise common to both input lines.>100 dB for high-quality recordings.[3]

Question: After applying this compound, I see high-frequency noise in my recordings. What is the likely source?

Answer: High-frequency noise is often due to environmental electrical interference. Sources can include nearby electronic equipment, power lines, and transformers.[4]

Troubleshooting Steps:

  • Identify and Isolate Noise Sources: Try turning off non-essential equipment in the room one by one to see if the noise disappears. Move your recording setup away from electrical outlets and large electronic devices.[4]

  • Check Cable Lengths: Keep grounding, reference, and headstage cables as short as possible to minimize them acting as antennae.[4]

  • Proper Grounding: Ensure your setup has a single, solid connection to ground. A floating ground is a very common cause of wide-band noise.[4]

Frequently Asked Questions (FAQs)

Question: What are the known effects of this compound and related compounds on ion channels that might influence my electrophysiological recordings?

Answer: While specific data on this compound is still emerging, studies on the related compound ibogaine provide valuable insights. Ibogaine has been shown to inhibit several key cardiac ion channels, which could have analogous effects in neuronal preparations.[10]

  • hERG Potassium Channels: Ibogaine inhibits hERG channels in the low micromolar range.[10][11] Inhibition of these channels would be expected to prolong the action potential duration.[11][12]

  • Voltage-gated Sodium Channels (NaV1.5): At higher concentrations, ibogaine also reduces sodium currents.[10][11]

  • Voltage-gated Calcium Channels (CaV1.2): Ibogaine has an inhibitory effect on L-type calcium channels.[11]

  • Nicotinic Acetylcholine Receptors: Ibogaine has been found to selectively inhibit nicotinic acetylcholine receptor-mediated catecholamine release at low micromolar concentrations.[13]

  • NMDA Receptors: Ibogaine and its primary metabolite act at the MK-801 binding site of the NMDA receptor's cation channel.[14]

These interactions suggest that this compound could modulate neuronal excitability, synaptic transmission, and action potential waveform.

Ion Channel/Receptor Effect of Ibogaine Reported IC50 / Concentration Potential Electrophysiological Consequence
hERG K+ Channel Inhibition~4 µM[10]Prolonged action potential repolarization
NaV1.5 Na+ Channel InhibitionHigher concentrations than hERG[10][11]Reduced action potential upstroke velocity and amplitude
CaV1.2 Ca2+ Channel InhibitionIC50 of 163 µM[11]Shortened action potential duration, counteracting hERG block
Nicotinic ACh Receptor Inhibition<10 µM[13]Reduced nicotinic-mediated synaptic transmission
NMDA Receptor Blockade at MK-801 site100 µM showed significant block[14]Altered glutamatergic synaptic plasticity and transmission
µ-Opioid Receptor AntagonistK_e of 4.08 µM[15]Modulation of opioid-sensitive circuits

Question: What is a recommended protocol for applying this compound during a whole-cell patch-clamp experiment?

Answer: Below is a generalized protocol for acute drug application in a slice or cell culture preparation.

Experimental Protocol: Whole-Cell Recording with Drug Application

  • Preparation: Prepare brain slices or cultured cells according to your established lab protocol.[16][17]

  • Solution Preparation:

    • Prepare your artificial cerebrospinal fluid (ACSF) and internal pipette solution. Ensure the ACSF is continuously bubbled with 95% O2 / 5% CO2.[18]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Make fresh serial dilutions in ACSF to your desired final concentrations just before the experiment. Be sure to prepare a vehicle control solution with the same final concentration of the solvent.

  • Obtaining a Recording:

    • Pull a glass micropipette with a resistance of 3-7 MΩ.[19]

    • Approach a healthy neuron under visual guidance and apply gentle positive pressure.[20]

    • Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[20][21]

    • Rupture the membrane with brief, strong suction or a "zap" pulse to achieve the whole-cell configuration.[19]

  • Baseline Recording:

    • Allow the cell to stabilize for at least 5 minutes to allow the internal solution to dialyze the cell.[16]

    • Record a stable baseline of activity for 5-10 minutes in your vehicle control solution.

  • Drug Application:

    • Switch the perfusion system to the ACSF containing the desired concentration of this compound.

    • Record the cellular response for the desired duration. Note that due to the lipophilic nature of similar compounds, the effects may take several minutes to reach a steady state.[22]

  • Washout:

    • Switch the perfusion back to the control ACSF to wash out the drug.

    • Record for at least 10-15 minutes to determine if the drug's effects are reversible.

Visual Troubleshooting and Workflow Diagrams

The following diagrams, generated using Graphviz, provide visual aids for troubleshooting and experimental planning.

start Artifact Detected in Recording check_noise_type Characterize Artifact (Frequency, Duration) start->check_noise_type is_60hz Is it 60Hz hum? check_noise_type->is_60hz is_drift Is it slow baseline drift? check_noise_type->is_drift is_spike Is it high-frequency spike/pop? check_noise_type->is_spike grounding Check Grounding - Single point ground? - Ground loops? is_60hz->grounding Yes electrode_stability Check Electrode Stability - Securely positioned? - Reference electrode stable? is_drift->electrode_stability Yes electrode_contact Check Electrode Contact - Loose connection? - Bubbles near tip? is_spike->electrode_contact Yes shielding Improve Shielding - Faraday cage closed? - Isolate power cords grounding->shielding Not resolved resolve_ground Resolved shielding->resolve_ground Resolved perfusion Check Perfusion System - Stable temperature? - Air bubbles in line? electrode_stability->perfusion Not resolved resolve_drift Resolved perfusion->resolve_drift Resolved resolve_spike Resolved electrode_contact->resolve_spike Resolved

Caption: A logical workflow for troubleshooting common electrophysiological artifacts.

drug This compound herg hERG K+ Channel drug->herg Inhibits nav Voltage-Gated Na+ Channel drug->nav Inhibits cav Voltage-Gated Ca2+ Channel drug->cav Inhibits nachr Nicotinic ACh Receptor drug->nachr Inhibits nmdar NMDA Receptor drug->nmdar Blocks ap_duration Action Potential Duration herg->ap_duration Prolongs excitability Neuronal Excitability nav->excitability Decreases cav->ap_duration Shortens synaptic_transmission Synaptic Transmission cav->synaptic_transmission Decreases Ca2+ influx nachr->synaptic_transmission Modulates nmdar->synaptic_transmission Modulates excitability->ap_duration

Caption: Potential signaling pathways affected by this compound.

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_solutions Prepare ACSF & Internal Solutions pull_pipette Pull Glass Pipette (3-7 MΩ) prep_solutions->pull_pipette prep_drug Prepare Drug Aliquots & Vehicle Control prep_drug->pull_pipette obtain_seal Obtain Gigaohm Seal pull_pipette->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline Record Stable Baseline (5-10 min with vehicle) whole_cell->baseline apply_drug Bath Apply This compound baseline->apply_drug washout Washout with Control ACSF apply_drug->washout analyze_data Data Analysis (Compare Baseline vs. Drug) washout->analyze_data

Caption: A standard experimental workflow for electrophysiological recording with drug application.

References

strategies to improve the stability of 10-Methoxyibogamine in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the storage and handling of 10-Methoxyibogamine to ensure its stability and integrity for research purposes. The information is compiled from stability data of the closely related compound ibogaine and general best practices for chemical storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1][2] Specifically, refrigeration at 2°C to 8°C is recommended for long-term storage.[2] The container should be tightly sealed to prevent exposure to moisture and air.[1]

Q2: How sensitive is this compound to light?

Q3: What type of container is best for storing this compound?

A3: Use a tightly sealed, airtight container made of a non-reactive material such as amber glass or a suitable opaque plastic.[1][2] This will protect the compound from light, moisture, and atmospheric contaminants.

Q4: Can I store this compound in solution?

A4: Aqueous solutions of the related compound ibogaine (1-10 mg/mL) have been shown to be stable for up to 7 months at 10°C with minimal degradation.[4] If you need to store this compound in solution, it is advisable to use a buffered solution and store it under refrigerated and light-protected conditions. It is recommended to perform periodic purity checks on stored solutions.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and concentration of the compound over time.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, light exposure, container). Perform a purity analysis using a validated analytical method like HPLC.
Change in physical appearance (e.g., color) Exposure to light, heat, or reactive materials.Discard the sample as it is likely degraded. Review storage and handling procedures to prevent future occurrences. Ensure the use of amber or opaque containers and controlled temperature storage.
Precipitate formation in a stored solution The solution may be supersaturated, or the compound may be degrading.Gently warm the solution to see if the precipitate redissolves. If it does not, or if you suspect degradation, the solution should be discarded. Prepare fresh solutions for experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general procedure for determining the purity of a this compound sample. Method parameters may need to be optimized for your specific instrumentation.

1. Objective: To quantify the purity of a this compound sample and detect the presence of any degradation products.

2. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer component)
  • HPLC system with a UV detector
  • C18 reversed-phase HPLC column

3. Method:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions from the stock solution to create a calibration curve.
  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to achieve a concentration within the range of the calibration curve.
  • Chromatographic Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-300 nm).
  • Column Temperature: 25°C
  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.
  • Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions. Determine the concentration of this compound in the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.

Visual Guides

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis storage_conditions Store at 2-8°C in a dark, dry place container Use tightly sealed amber container weigh Weigh Sample storage_conditions->weigh dissolve Dissolve in Mobile Phase weigh->dissolve hplc HPLC Analysis dissolve->hplc data Data Interpretation hplc->data end end data->end Report Purity

Caption: Experimental workflow for assessing the purity of this compound.

degradation_pathway cluster_degradation Degradation Triggers MeO_Ibogamine This compound (Stable) Degradation_Products Degradation Products (Reduced Activity/Purity) MeO_Ibogamine->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Moisture Moisture/Air Moisture->Degradation_Products

References

Validation & Comparative

A Comparative Analysis of Ibogaine (10-Methoxyibogamine) for the Attenuation of Opioid Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ibogaine, an indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest as a potential pharmacotherapy for opioid addiction. Its purported ability to alleviate withdrawal symptoms and reduce cravings has been documented in a number of observational studies and preclinical experiments. This guide provides a comprehensive comparison of ibogaine's performance in treating opioid withdrawal, supported by available experimental data. It is important to note that 10-Methoxyibogamine is chemically identical to ibogaine.

Efficacy in Attenuating Opioid Withdrawal: Preclinical and Clinical Evidence

Ibogaine has been shown to reduce the signs of opioid withdrawal in various animal models and in human subjects. Observational studies in humans have reported significant reductions in subjective and objective measures of withdrawal.

Preclinical Data

In rodent models, ibogaine administration has been demonstrated to decrease the severity of naloxone-precipitated morphine withdrawal. Key signs of withdrawal, such as jumping, wet dog shakes, and teeth chattering, are significantly attenuated following ibogaine treatment.

Clinical Data

Observational studies in individuals undergoing opioid detoxification have reported substantial reductions in withdrawal symptoms following a single administration of ibogaine.[1] Standardized clinical scales are used to quantify these effects.

Table 1: Effect of Ibogaine on Opioid Withdrawal Scores in Humans (Observational Study)

Withdrawal ScalePre-Ibogaine Treatment (Mean ± SD)Post-Ibogaine Treatment (Mean ± SD)Percentage Reduction
Subjective Opioid Withdrawal Scale (SOWS)31.0 ± 11.614.0 ± 9.854.8%

Data from an observational study of 30 individuals with opioid dependence. Post-treatment measurements were taken at 76.5 ± 30 hours.[2]

Mechanistic Profile: Receptor Binding and Signaling Pathways

Ibogaine's mechanism of action in alleviating opioid withdrawal is complex and multifactorial, involving interactions with several neurotransmitter systems. It is not a classic opioid agonist, which distinguishes it from traditional opioid replacement therapies.[1]

Table 2: Receptor Binding Affinities (Ki) of Ibogaine

Receptor TargetBinding Affinity (Ki)
σ2 Receptor201 nM[3]
μ-Opioid Receptor (high affinity state)~130 nM[4]
μ-Opioid Receptor (low affinity state)4 μM[4]
κ-Opioid Receptor2 μM[4]
δ-Opioid Receptor>100 μM[4]
NMDA ReceptorAntagonist activity reported[1]
Serotonin Transporter (SERT)Potent inhibitor
Dopamine Transporter (DAT)Binds with affinity
Key Signaling Pathways

Ibogaine's therapeutic effects are believed to be mediated through its interaction with multiple signaling pathways. Its antagonism of the NMDA receptor is thought to play a role in reducing the severity of withdrawal symptoms.[1] Furthermore, its interaction with serotonin and dopamine transporters may contribute to its anti-addictive properties by modulating mood and reward pathways.

Ibogaine's Proposed Mechanism of Action in Opioid Withdrawal cluster_opioid_withdrawal Opioid Withdrawal Cascade cluster_ibogaine_action Ibogaine's Multi-Target Action Noradrenergic\nHyperactivity Noradrenergic Hyperactivity Withdrawal\nSymptoms Withdrawal Symptoms Noradrenergic\nHyperactivity->Withdrawal\nSymptoms Glutamatergic\nHyperactivity Glutamatergic Hyperactivity Glutamatergic\nHyperactivity->Withdrawal\nSymptoms Ibogaine Ibogaine NMDA Receptor NMDA Receptor Ibogaine->NMDA Receptor Antagonism SERT/DAT SERT/DAT Ibogaine->SERT/DAT Inhibition σ2 Receptor σ2 Receptor Ibogaine->σ2 Receptor Binding μ-Opioid Receptor μ-Opioid Receptor Ibogaine->μ-Opioid Receptor Agonism (high affinity state) NMDA Receptor->Glutamatergic\nHyperactivity Reduces Experimental Workflow for Naloxone-Precipitated Withdrawal cluster_protocol Preclinical Protocol A 1. Morphine Administration (Induce Dependence) B 2. Ibogaine/Vehicle Administration A->B C 3. Naloxone Administration (Precipitate Withdrawal) B->C D 4. Behavioral Observation (Quantify Withdrawal Signs) C->D E 5. Data Analysis D->E

References

A Comparative Analysis of 10-Methoxyibogamine and Other Iboga Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of 10-methoxyibogamine (ibogaine) and other prominent iboga alkaloids, including its primary metabolite noribogaine, as well as ibogamine, tabernanthine, and coronaridine. This analysis is supported by experimental data to facilitate informed decisions in neuroscience and therapeutic development.

The iboga alkaloids, a class of psychoactive compounds isolated from the West African shrub Tabernanthe iboga, have garnered significant interest for their potential therapeutic applications, particularly in the treatment of substance use disorders. This compound, more commonly known as ibogaine, is the most studied of these alkaloids. Its complex pharmacology, characterized by interactions with multiple neurotransmitter systems, sets the stage for a comparative exploration of its chemical relatives. This guide synthesizes available data on the receptor binding affinities, functional activities, and effects on neurotransmitter systems of these compounds to provide a comprehensive comparative overview.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other selected iboga alkaloids at various CNS receptors and transporters. This data has been compiled from multiple studies to provide a comparative perspective. It is important to note that direct comparisons are most accurate when data is derived from studies employing identical experimental conditions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Iboga Alkaloids
TargetThis compound (Ibogaine)NoribogaineIbogamineTabernanthineCoronaridine
Opioid Receptors
µ-Opioid (MOR)2000 - 4300[1][2]84 - 2502600[2]>100002000[2]
δ-Opioid (DOR)>100001800>100003100[2]8100[2]
κ-Opioid (KOR)2080[2]260 - 4702600[2]150[2]4300[2]
Monoamine Transporters
Serotonin (SERT)530 - 490056 - 13012003101800
Dopamine (DAT)2000 - 41002600470028004400
Norepinephrine (NET)24004800800047006000
Ion Channels
NMDA Receptor1100 - 31002300480010500[3]13000
Sigma Receptors
Sigma-1 (σ₁)8554>10000---
Sigma-2 (σ₂)20114000---
Nicotinic Acetylcholine Receptors
α3β4 nAChR14001100---
Table 2: Comparative Functional Activity (IC50/EC50, µM) of Iboga Alkaloids
AssayThis compound (Ibogaine)NoribogaineIbogamineTabernanthineCoronaridine
Dopamine Transporter (DAT) Uptake Inhibition (IC50) 2.0 - 20[4]4.8---
Serotonin Transporter (SERT) Uptake Inhibition (IC50) 0.9 - 2.6[4]0.15---
µ-Opioid Receptor GTPγS Binding (% of DAMGO) No stimulation[5]36% (Partial Agonist)[5]---
κ-Opioid Receptor GTPγS Binding AntagonistAgonist-Agonist[3]-
NMDA Receptor Channel Block (IC50) 1.1 - 3.12.3-10.5[3]-

Signaling Pathways and Mechanisms of Action

The complex psychoactive and potential therapeutic effects of iboga alkaloids stem from their interactions with multiple neurotransmitter systems. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and proposed mechanisms of action.

Iboga_Alkaloid_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DAT->DA SERT Serotonin Transporter (SERT) SER Serotonin SERT->SER VMAT2 VMAT2 D2_R Dopamine D2 Receptor DA->D2_R _5HT2A_R 5-HT2A Receptor SER->_5HT2A_R NMDA_R NMDA Receptor Opioid_R Opioid Receptors (µ, κ, δ) Sigma_R Sigma Receptors (σ₁, σ₂) nAChR nAChR (α3β4) Iboga_Alkaloids Iboga Alkaloids (e.g., this compound) Iboga_Alkaloids->DAT Inhibit Iboga_Alkaloids->SERT Inhibit Iboga_Alkaloids->NMDA_R Antagonize Iboga_Alkaloids->Opioid_R Modulate Iboga_Alkaloids->Sigma_R Bind Iboga_Alkaloids->nAChR Antagonize

Figure 1: Overview of Iboga Alkaloid Interactions with Neurotransmitter Systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols used to characterize the pharmacology of iboga alkaloids.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of iboga alkaloids for various CNS receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid receptor).

  • Iboga alkaloids (test compounds).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test iboga alkaloid in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare reagents: - Cell membranes - Radioligand - Test compounds - Buffers start->prep incubate Incubate membranes, radioligand, and varying concentrations of test compound prep->incubate filter Separate bound and free radioligand via vacuum filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify radioactivity using a scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Synaptosome Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Objective: To determine the IC50 values for the inhibition of dopamine and serotonin uptake by iboga alkaloids.

Materials:

  • Synaptosomes (isolated nerve terminals) from specific brain regions (e.g., striatum for dopamine, cortex for serotonin).

  • Radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin).

  • Iboga alkaloids (test compounds).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Inhibitor for defining non-specific uptake (e.g., cocaine for dopamine, fluoxetine for serotonin).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test iboga alkaloid or vehicle in uptake buffer.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity retained on the filters and analyze the data to determine the IC50 values for uptake inhibition.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To assess the effects of iboga alkaloids on dopamine and serotonin release in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC with electrochemical detection (HPLC-ECD) system.

  • Artificial cerebrospinal fluid (aCSF).

  • Experimental animals (e.g., rats).

  • Iboga alkaloids for administration.

Procedure:

  • Surgery: Surgically implant a guide cannula into the target brain region of the anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant rate using a syringe pump.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Drug Administration: After collecting baseline samples, administer the iboga alkaloid (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of different iboga alkaloids.

Microdialysis_Workflow start Start surgery Surgical implantation of guide cannula start->surgery recovery Animal recovery surgery->recovery probe Insertion of microdialysis probe recovery->probe perfusion Perfusion with aCSF probe->perfusion baseline Collection of baseline dialysate samples perfusion->baseline drug_admin Administration of iboga alkaloid baseline->drug_admin sample_collection Continued collection of dialysate samples drug_admin->sample_collection analysis Analysis of neurotransmitter levels using HPLC-ECD sample_collection->analysis end End analysis->end

Figure 3: Experimental Workflow for In Vivo Microdialysis.

Discussion and Future Directions

The data presented in this guide highlight the polypharmacology of iboga alkaloids, with each compound exhibiting a unique profile of interactions with various CNS targets. This compound (ibogaine) and its metabolite noribogaine are the most extensively studied, showing moderate affinity for a wide range of receptors and transporters. Other alkaloids like tabernanthine display higher affinity for κ-opioid receptors, while coronaridine's profile is less well-defined in the available literature.

These differences in pharmacological profiles likely translate to distinct behavioral and therapeutic effects. For instance, the potent serotonin transporter inhibition by noribogaine may contribute significantly to the long-lasting antidepressant and anti-addictive effects reported after ibogaine administration. The κ-opioid agonism of tabernanthine could suggest a different therapeutic potential, possibly with a lower risk of certain side effects associated with ibogaine.

Future research should focus on conducting direct, head-to-head comparative studies of a wider range of iboga alkaloids under standardized experimental conditions. This will allow for a more precise understanding of their structure-activity relationships and help in identifying compounds with optimized therapeutic profiles and improved safety margins. Further elucidation of the downstream signaling cascades activated by these alkaloids will also be crucial for a complete understanding of their mechanisms of action and for the rational design of novel therapeutics based on the iboga scaffold.

References

A Comparative Analysis of the Mechanisms of Action: 10-Methoxyibogamine and Ketamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological mechanisms of 10-Methoxyibogamine (a synthetic derivative of the psychoactive compound ibogaine) and ketamine. Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists with significant therapeutic potential, yet they exhibit distinct pharmacological profiles that dictate their unique clinical applications and effects. This analysis is supported by experimental data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Introduction to the Compounds

Ketamine , a cyclohexanone derivative, was initially developed as a dissociative anesthetic.[1][2] It is now widely recognized for its rapid-acting antidepressant effects, particularly in treatment-resistant depression.[2][3] Its mechanism, while primarily linked to NMDA receptor antagonism, involves a complex interplay with multiple neurotransmitter systems.[4][5]

This compound (10-ME-I) is a congener of ibogaine, an indole alkaloid found in the Tabernanthe iboga plant. Ibogaine and its derivatives are noted for their potential in treating substance use disorders by reducing withdrawal symptoms and drug cravings.[6][7] Like ketamine, 10-ME-I interacts with NMDA receptors, but its broader receptor profile, including significant interactions with serotonergic and opioid systems, is central to its proposed anti-addictive properties.[6][8]

Comparative Receptor Binding Profiles

The primary distinction between this compound and ketamine lies in their affinities for various neurotransmitter receptors and transporters. While both act on the NMDA receptor, their engagement with other targets differs significantly, leading to divergent downstream effects.

Data presented as Kᵢ or functional Kₑ/Kᵢ values (μM). A lower value indicates a higher binding affinity. Data for this compound is often inferred from its parent compound, ibogaine.

TargetThis compound (Ibogaine)KetaminePrimary Function of Target
Glutamate Receptors
NMDA (PCP Site - High Affinity)0.01 - 0.05[9]~0.5 (S-ketamine)Non-competitive antagonism, channel block
NMDA (PCP Site - Low Affinity)2 - 4[9]Potency is 3-4x lower for R-ketamine[1]Non-competitive antagonism, channel block
Opioid Receptors
Mu (μ)3.05 - 4.08 (Antagonist)[10]Binds, but affinity is lower than for NMDA. Role in antidepressant effect is debated[11][12][13].Analgesia, euphoria, respiratory depression
Kappa (κ)Binds[6]Binds[5][14]Dysphoria, analgesia, psychotomimesis
Monoamine Transporters
Serotonin (SERT)Binds; metabolite noribogaine is a potent inhibitor[6][15][16]Lower affinity bindingSerotonin reuptake
Dopamine (DAT)BindsLower affinity binding[5]Dopamine reuptake
Serotonin Receptors
5-HT2ABinds[6]Lower affinity bindingExcitatory neurotransmission, psychedelic effects
Sigma Receptors
Sigma-1 (σ₁)1.5 - 3[9]Binds[3][17]Modulation of ion channels and neurotransmitter release
Sigma-2 (σ₂)1.5 - 3[9]BindsCellular proliferation and function
Nicotinic Receptors
nAChRNon-competitive antagonist[6]Minimal interaction reportedExcitatory neurotransmission

Downstream Signaling Pathways and Mechanisms

The initial receptor binding events trigger distinct intracellular signaling cascades that are believed to underlie the therapeutic effects of each compound.

Ketamine: The Synaptogenesis Hypothesis

Ketamine's rapid antidepressant effects are primarily linked to a downstream cascade that enhances synaptic plasticity in the prefrontal cortex (PFC).[18][19] The prevailing "disinhibition" hypothesis suggests that at sub-anesthetic doses, ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons.[14][18] This action reduces the inhibitory tone on excitatory pyramidal neurons, leading to a surge in glutamate release.[18] This glutamate surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, initiating signaling pathways involving the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).[1][13][20][21] The activation of the mTOR pathway ultimately increases the synthesis of synaptic proteins, leading to the formation of new dendritic spines (synaptogenesis) and reversing the synaptic deficits caused by chronic stress.[19][20][21]

G ketamine Ketamine nmda_interneuron NMDA-R on GABA Interneuron ketamine->nmda_interneuron Blocks gaba GABA Release nmda_interneuron->gaba Inhibits pyramidal Pyramidal Neuron (Disinhibited) gaba->pyramidal Inhibits glutamate Glutamate Surge pyramidal->glutamate Causes ampa AMPA Receptor Activation glutamate->ampa Stimulates bdnf BDNF Release ampa->bdnf trkb TrkB Receptor Activation bdnf->trkb mtor mTOR Pathway Activation trkb->mtor synaptogenesis ↑ Synaptic Proteins ↑ Synaptogenesis mtor->synaptogenesis antidepressant Rapid Antidepressant Effects synaptogenesis->antidepressant

Ketamine's primary signaling pathway leading to synaptogenesis.

This compound: Neurotrophic and Multi-Target Mechanisms

The mechanism of this compound (and ibogaine) is multifaceted, reflecting its broad receptor profile. Its anti-addictive properties are thought to arise from a combination of actions. As an NMDA antagonist, it can mitigate withdrawal symptoms.[7] Its interaction with opioid receptors, particularly as a kappa-opioid agonist and mu-opioid antagonist, may contribute to reducing drug cravings and the rewarding effects of opioids.[6][8]

A key proposed mechanism for its effects on alcohol consumption involves the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the Ventral Tegmental Area (VTA), a critical region in the brain's reward circuit.[6][7] Increased GDNF can restore the function of dopamine neurons that may be damaged by chronic substance use.[7] Furthermore, its action as a serotonin reuptake inhibitor, primarily through its active metabolite noribogaine, likely contributes to mood stabilization and antidepressant effects.[6][16]

G cluster_vta Ventral Tegmental Area (VTA) cluster_synapse Synaptic Cleft ibogamine This compound gdnf ↑ GDNF Expression ibogamine->gdnf Upregulates sert SERT ibogamine->sert Blocks (via Noribogaine) nmda NMDA Receptor ibogamine->nmda Blocks opioid Opioid Receptors (κ-agonist, μ-antagonist) ibogamine->opioid Modulates dopamine Dopamine Neuron Restoration gdnf->dopamine anti_addictive Anti-Addictive Effects (↓ Cravings, ↓ Withdrawal) dopamine->anti_addictive serotonin ↑ Extracellular Serotonin serotonin->anti_addictive nmda->anti_addictive opioid->anti_addictive

Multi-target mechanism of this compound.

Comparative Neurochemical and Behavioral Effects

The differences in mechanism translate to distinct neurochemical and behavioral outcomes.

EffectThis compoundKetamine
Neurochemical
Extracellular GlutamateLikely increases due to NMDA antagonismIncreases in PFC (at sub-anesthetic doses)[18]
Extracellular DopamineBiphasic effects; can restore damaged dopamine neurons via GDNF[7]Increases, likely via indirect disinhibition[1][14]
Extracellular SerotoninIncreases, primarily via SERT inhibition by its metabolite noribogaine[15][16]Increases in PFC[14]
Behavioral
Antidepressant EffectPotential antidepressant effects, linked to serotonergic actions[7]Rapid and robust antidepressant effects[2][18]
Anti-Addictive PropertiesPrimary therapeutic target; reduces withdrawal and cravings for opioids, stimulants, and alcohol[6][7][16]Some evidence for use in addiction, but less established
Psychotomimetic EffectsHallucinogenic, oneirogenic (dream-like)Dissociative, psychotomimetic[1][3]
Duration of ActionLong-lasting therapeutic effects after a single administration[16]Acute antidepressant effects last for several days to two weeks[2][18]

Experimental Protocols

To provide a framework for comparative research, the following are standardized protocols for key experiments used to elucidate the mechanisms of these compounds.

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

G cluster_prep Preparation cluster_inc Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 1. Prepare tissue membranes expressing the target receptor prep2 2. Prepare radioligand (e.g., [3H]MK-801 for NMDA-PCP site) prep3 3. Prepare serial dilutions of test compound (Ketamine or 10-ME-I) inc1 4. Incubate membranes, radioligand, and test compound at 25°C prep3->inc1 sep1 5. Rapidly filter mixture to separate bound from free radioligand inc1->sep1 sep2 6. Wash filter to remove non-specific binding sep1->sep2 sep3 7. Quantify radioactivity on filter via liquid scintillation counting sep2->sep3 an1 8. Plot % inhibition vs. log[compound concentration] sep3->an1 an2 9. Determine IC50 value from the curve an1->an2 an3 10. Calculate Ki using the Cheng-Prusoff equation an2->an3

Workflow for a radioligand competition binding assay.
  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest in a cold buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

    • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA PCP site), and varying concentrations of the unlabeled test compound (10-ME-I or ketamine).[9] Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[22]

    • Quantification: Wash the filters with cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis

This protocol is used to measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals following drug administration.[23][24]

  • Methodology:

    • Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[23] Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe's inlet and outlet tubing to a microinfusion pump and a fraction collector.

    • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).[23][24] After an equilibration period, begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[24]

    • Drug Administration: Administer 10-ME-I, ketamine, or a vehicle control (e.g., via intraperitoneal injection).

    • Post-Treatment Collection: Continue collecting dialysate samples for several hours after drug administration.[25]

    • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using High-Performance Liquid Chromatography with electrochemical detection (HPLC-ED).[23]

    • Data Analysis: Express the neurotransmitter concentrations in each post-treatment sample as a percentage of the average baseline concentration to determine the drug's effect on neurotransmitter release and reuptake.

Summary and Conclusion

While both this compound and ketamine are NMDA receptor antagonists, this shared property is only the beginning of their mechanistic stories.

  • Ketamine's action is characterized by its potent NMDA receptor blockade that triggers a downstream cascade of glutamate and AMPA receptor activation, leading to rapid synaptogenesis in the PFC. This focused mechanism is strongly linked to its rapid antidepressant effects.

  • This compound exhibits a more complex, multi-target profile. Its interaction with NMDA, opioid, and serotonin systems, combined with its ability to promote neurotrophic factors like GDNF, provides a multifaceted mechanism suited for addressing the complex neurobiology of addiction.

For drug development professionals, this comparison highlights two distinct therapeutic strategies emerging from a common starting point. Ketamine's pathway exemplifies a targeted approach to rapidly reverse stress-induced synaptic deficits, while this compound represents a broader, systems-level intervention designed to re-regulate brain circuits disrupted by chronic substance use. Future research should focus on further quantifying the receptor binding profiles and downstream effects of 10-ME-I and its metabolites to fully understand their therapeutic potential.

References

A Comparative Guide to the Therapeutic Efficacy of Ibogaine and Its Analogs in Preclinical Models of Addiction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying 10-Methoxyibogamine

This guide provides a cross-validation of the therapeutic efficacy of the psychoactive indole alkaloid ibogaine, also known by its chemical synonym this compound, in various preclinical models of addiction. While holding significant therapeutic promise for substance use disorders, ibogaine's complex pharmacology and potential for adverse effects, such as cardiotoxicity and tremors, have spurred the development of analogs.[1][2] This document focuses on comparing ibogaine with its primary active metabolite, noribogaine, and a well-studied synthetic analog, 18-methoxycoronaridine (18-MC). These comparisons are crucial for understanding their distinct mechanisms and therapeutic potential. 18-MC, in particular, was designed to retain the anti-addictive properties of ibogaine while minimizing its toxic and psychoactive effects.[1][2]

Comparative Efficacy in Preclinical Models

The therapeutic potential of ibogaine and its analogs has been extensively evaluated in rodent models of addiction. These studies consistently demonstrate a reduction in drug self-administration and attenuation of withdrawal symptoms across various substances of abuse, including opioids, stimulants, alcohol, and nicotine.[1][3] A single administration of these compounds can lead to a sustained decrease in drug-seeking behavior for 24 hours or longer.[4]

Data Summary Tables

The following tables summarize the quantitative data on the receptor binding profiles and the efficacy of ibogaine, noribogaine, and 18-MC in preclinical models.

Table 1: Comparative Receptor Binding Affinities (Kᵢ in µM)

Receptor/TransporterIbogaineNoribogaine18-MC
Opioid Receptors
Kappa (κ)~2–4~0.96Similar to Ibogaine
Mu (μ)~10–100~2.66Similar to Ibogaine
Delta (δ)>100~24.72Low Affinity
Glutamate Receptors
NMDA~5 (IC₅₀)Low AffinityMuch Lower Affinity
Monoamine Transporters
Serotonin (SERT)~10~0.04 (40.7 nM)Much Lower Affinity
Dopamine (DAT)~2Higher than SERTLow Affinity
Nicotinic Receptors
α3β4 nAChRPotent AntagonistInhibitorPotent Antagonist
Other
Sigma-2 (σ₂)High AffinityLow AffinityMuch Lower Affinity

Data compiled from multiple sources. Affinities are approximate and can vary based on experimental conditions.

Table 2: Comparative Efficacy in Reducing Drug Self-Administration in Rats

Substance of AbuseIbogaineNoribogaine18-MC
Opioids (Morphine) Dose-dependent decrease (40-80 mg/kg) with persistent effects.[5]Decreased self-administration (40 mg/kg).[5]"As effective as ibogaine"; dose-dependent decrease (10-40 mg/kg).[2][3]
Stimulants (Cocaine) Significant decrease (40 mg/kg) lasting over 48 hours.Decreased self-administration (40 mg/kg).[5]"As effective as ibogaine" (40 mg/kg).[2]
Alcohol (Ethanol) Reduces intake in two-bottle choice and operant self-administration paradigms.Reduces operant self-administration when infused into the VTA.[1][6]Dose-dependently reduces intake in alcohol-preferring rats.[1]
Nicotine Reduces oral intake.Dose-dependently decreases self-administration by up to 64% (50 mg/kg, p.o.).[7]Most potent effect; significant reduction at doses ≥ 2 mg/kg.[4]

Table 3: Efficacy in Attenuating Opioid Withdrawal in Rats

CompoundDosageEffect on Naltrexone-Precipitated Withdrawal Signs
Ibogaine 40-80 mg/kg, i.p.Significantly reduced the occurrence of multiple withdrawal signs (e.g., wet-dog shakes, grooming, teeth chattering, diarrhea).[6]
18-MC 20-40 mg/kg, i.p.Attenuates multiple signs of morphine withdrawal.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ibogaine and its analogs.

Intravenous Drug Self-Administration in Rats

This model assesses the reinforcing properties of a drug and the efficacy of a therapeutic compound in reducing drug-seeking behavior.

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used. Animals are individually housed and maintained on a reverse light-dark cycle.

  • Surgical Implantation:

    • Rats are anesthetized (e.g., with a ketamine/xylazine mixture).

    • A chronic indwelling catheter, typically made of silastic tubing, is surgically implanted into the right jugular vein.

    • The catheter is passed subcutaneously to the mid-scapular region and connected to a vascular access port or a harness system.

    • Animals are allowed a recovery period of 5-7 days post-surgery, during which catheters are flushed daily with a heparinized saline solution to maintain patency.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump connected to the rat's catheter via a protected leash system.

  • Training and Testing:

    • Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours). A press on the "active" lever results in an intravenous infusion of a drug (e.g., cocaine at 0.75 mg/kg/infusion or morphine at 0.1 mg/kg/infusion), often paired with a conditioned cue (e.g., illumination of the stimulus light). A press on the "inactive" lever has no programmed consequence.

    • Reinforcement Schedule: A Fixed-Ratio 1 (FR1) schedule is often used initially, where every active lever press delivers one infusion. This may be increased to higher FR schedules as training progresses.

    • Stabilization: Rats are trained until they demonstrate stable levels of self-administration (e.g., less than 15% variation in intake over three consecutive days).

    • Treatment and Assessment: Once stable responding is achieved, animals are pre-treated with the test compound (e.g., ibogaine, noribogaine, or 18-MC at various doses, typically 40 mg/kg, i.p.) at a specified time before the self-administration session (e.g., 19 hours prior to test for long-lasting effects). The number of infusions self-administered is recorded and compared to baseline or vehicle-treated control groups.

Morphine Withdrawal Assessment in Rats

This model is used to evaluate a compound's ability to alleviate the physical symptoms of opioid withdrawal.

  • Subjects: Male rats (e.g., Sprague-Dawley).

  • Induction of Dependence:

    • Morphine dependence is induced by the subcutaneous implantation of morphine pellets (e.g., two 75 mg pellets) or through repeated subcutaneous injections of escalating doses of morphine over several days (e.g., starting at 5 mg/kg and increasing to 15 mg/kg over 10 days).

  • Precipitation of Withdrawal:

    • After a period of chronic morphine exposure (e.g., 5-7 days), withdrawal is precipitated by the administration of an opioid antagonist, such as naltrexone or naloxone (e.g., 1 mg/kg, i.p.).[6]

  • Treatment and Observation:

    • The test compound (e.g., Ibogaine at 20, 40, or 80 mg/kg, i.p.) is administered at a set time (e.g., 30 minutes or 4 hours) before the naloxone/naltrexone challenge.[6]

    • Immediately following the antagonist injection, rats are placed in an observation chamber.

    • A trained observer, blind to the treatment conditions, records the frequency and severity of a checklist of withdrawal signs over a defined period (e.g., 2 hours).

    • Commonly scored signs include: wet-dog shakes, grooming, teeth chattering, diarrhea, ptosis (eyelid drooping), burying, and weight loss. A composite withdrawal score is calculated for each animal.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The anti-addictive effects of ibogaine and its analogs are mediated through complex interactions with multiple neurotransmitter systems.

Ibogaine_Signaling_Pathway cluster_receptors Receptor Targets cluster_downstream Downstream Effects Ibogaine Ibogaine & Noribogaine NMDA NMDA-R Ibogaine->NMDA Antagonist KOR κ-Opioid-R Ibogaine->KOR Agonist SERT SERT Ibogaine->SERT Inhibitor nAChR α3β4 nAChR Ibogaine->nAChR Antagonist GDNF ↑ GDNF Expression (VTA) Ibogaine->GDNF MC18 18-MC MC18->nAChR Potent Antagonist Dopamine ↓ Dopamine Release (Nucleus Accumbens) NMDA->Dopamine KOR->Dopamine Serotonin ↑ Serotonin Levels SERT->Serotonin nAChR->Dopamine GDNF->Dopamine Modulates Experimental_Workflow start Start: Naïve Rats surgery Jugular Vein Catheter Implantation start->surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery training Self-Administration Training (e.g., Cocaine/Morphine) FR1 Schedule recovery->training stabilization Stabilization of Responding (<15% variation for 3 days) training->stabilization baseline Baseline Data Collection stabilization->baseline treatment Treatment Administration (Vehicle, Ibogaine, 18-MC, etc.) baseline->treatment testing Test Session (Record Drug Intake) treatment->testing analysis Data Analysis: Compare Treatment vs. Baseline testing->analysis end End analysis->end

References

A Comparative Analysis of Ibogaine Analogs on Glial Cell Line-Derived Neurotrophic Factor (GDNF) Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 10-Methoxyibogamine and its related compounds on the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a critical neurotrophic factor implicated in neuronal survival and plasticity. The information presented herein is intended to inform research and development efforts in the fields of neuroscience and addiction therapy.

Disclaimer: Direct experimental data on the effect of this compound on GDNF expression is not currently available in the peer-reviewed scientific literature. The following comparison is based on data from its parent compound, ibogaine, and other synthetic derivatives. This information serves as a foundational guide for future research into this compound's specific effects.

Introduction

Ibogaine, a psychoactive indole alkaloid, and its derivatives are under investigation for their potential therapeutic effects, particularly in the context of addiction. One of the proposed mechanisms for their long-lasting anti-addictive properties is the upregulation of GDNF in the brain.[1][2][3][4][5] GDNF is a potent neurotrophic factor that plays a crucial role in the survival and maintenance of dopaminergic neurons, which are central to the brain's reward system.[1][2][3] This guide compares the effects of ibogaine and its key derivatives, noribogaine and 18-Methoxycoronaridine (18-MC), on GDNF expression to provide a framework for understanding the potential actions of this compound.

Comparative Data on GDNF Expression

The following table summarizes the quantitative effects of ibogaine and its analogs on GDNF expression based on available preclinical data.

CompoundModel SystemBrain RegionDosage/ConcentrationTime PointChange in GDNF mRNAChange in Mature GDNF Protein
Ibogaine RatVentral Tegmental Area (VTA)40 mg/kg (i.p.)24 hours12-fold increase[1]2-fold increase[1]
RatSubstantia Nigra (SN)40 mg/kg (i.p.)24 hours6-fold increase[1]Not reported
SH-SY5Y cells-5, 10, 50 µM3 hoursDose-dependent increaseNot reported
Noribogaine SH-SY5Y cells-5, 10, 50 µM3 hoursRobust, dose-dependent increaseNot reported
18-Methoxycoronaridine (18-MC) SH-SY5Y cells-10, 20, 50, 100 µM3 hoursVery small, albeit significant, increaseNot reported

Experimental Methodologies

The data presented above were generated using the following key experimental protocols:

In Vivo Animal Studies (Rat Model)
  • Animal Model: Male Wistar rats were used in the in vivo studies.[2]

  • Drug Administration: Ibogaine was administered via intraperitoneal (i.p.) injection at doses of 20 mg/kg or 40 mg/kg.[1][2]

  • Tissue Collection: Brain tissue from specific regions (VTA, SN, Prefrontal Cortex, Nucleus Accumbens) was collected at 3 and 24 hours post-injection.[1]

  • GDNF mRNA Quantification: Quantitative real-time polymerase chain reaction (qPCR) was used to measure the levels of GDNF mRNA.[1]

  • GDNF Protein Quantification: Western blotting was employed to measure the levels of mature GDNF protein.[1]

In Vitro Cell Culture Studies (SH-SY5Y cells)
  • Cell Line: Human neuroblastoma SH-SY5Y cells were used as a dopaminergic neuron-like model.

  • Drug Treatment: Cells were treated with varying concentrations of ibogaine, noribogaine, or 18-MC for 3 hours.

  • GDNF mRNA Quantification: GDNF mRNA levels were quantified using qPCR.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ibogaine-induced GDNF expression and a typical experimental workflow for its validation.

GDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ibogaine Ibogaine Receptor Unknown Receptor(s) Ibogaine->Receptor Binds GDNF GDNF GFRa1_RET GFRα1/RET Complex GDNF->GFRa1_RET Binds & Activates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Activates GFRa1_RET->PI3K_Akt Sustained Activation GFRa1_RET->MAPK_ERK Sustained Activation CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Phosphorylates GDNF_Gene GDNF Gene Transcription CREB->GDNF_Gene Promotes GDNF_Protein GDNF Protein Synthesis & Secretion GDNF_Gene->GDNF_Protein GDNF_Protein->GDNF Secreted

Caption: Proposed signaling pathway for ibogaine-induced GDNF expression.

Experimental_Workflow cluster_in_vivo In Vivo Model (Rat) cluster_in_vitro In Vitro Model cluster_analysis Analysis Animal_Model Wistar Rats Drug_Admin Ibogaine Analog Administration (i.p.) Animal_Model->Drug_Admin Time_Points Tissue Collection (3h & 24h) Drug_Admin->Time_Points Brain_Dissection VTA & SN Dissection Time_Points->Brain_Dissection RNA_Extraction RNA Extraction Brain_Dissection->RNA_Extraction Protein_Extraction Protein Extraction Brain_Dissection->Protein_Extraction Cell_Culture SH-SY5Y Cell Culture Drug_Treatment Ibogaine Analog Treatment Cell_Culture->Drug_Treatment Cell_Lysis Cell Lysis Drug_Treatment->Cell_Lysis Cell_Lysis->RNA_Extraction Cell_Lysis->Protein_Extraction qPCR qPCR for GDNF mRNA RNA_Extraction->qPCR Data_Analysis Data Analysis & Comparison qPCR->Data_Analysis Western_Blot Western Blot for GDNF Protein Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for validating GDNF expression changes.

Conclusion and Future Directions

The available evidence strongly suggests that ibogaine and its primary metabolite, noribogaine, are potent inducers of GDNF expression, particularly within the VTA, a key brain region associated with reward and addiction.[1][2] This effect is a leading hypothesis for their observed long-lasting anti-addictive properties. In contrast, the synthetic analog 18-MC appears to have a minimal effect on GDNF, indicating a different mechanism of action.

Crucially, there is a clear gap in the scientific literature regarding the direct effects of this compound on GDNF expression. Future research should prioritize investigating this compound using the established in vivo and in vitro models outlined in this guide. Such studies will be instrumental in determining if this compound shares the GDNF-enhancing properties of ibogaine and noribogaine, which would have significant implications for its potential as a therapeutic agent for substance use disorders. Direct comparative studies with ibogaine will be essential to fully characterize its pharmacological profile.

References

A Comparative Analysis of the Neurotoxicity of Ibogaine and its Metabolite, Noribogaine

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic profiles of ibogaine and its primary metabolite, noribogaine (10-hydroxyibogamine). This analysis is supported by experimental data to inform future research and therapeutic development.

Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has garnered significant interest for its potential in treating substance use disorders. However, concerns regarding its neurotoxicity have prompted investigation into its metabolites, such as noribogaine, as potentially safer therapeutic alternatives. It is important to clarify that "10-methoxyibogamine" is a chemical name for ibogaine itself. The primary comparison in neurotoxicity studies is therefore between ibogaine and its main active metabolite, noribogaine (10-hydroxyibogamine).

Comparative Neurotoxicity Profile

Current research suggests that noribogaine may possess a more favorable neurotoxicity profile compared to its parent compound, ibogaine.[1][2] Animal studies have demonstrated that ibogaine can induce neurodegeneration, particularly in the Purkinje cells of the cerebellum.[3][4] This effect is believed to be mediated by stimulation of the inferior olive, leading to excitotoxic effects on these cells.[1][4]

In contrast, studies have indicated that noribogaine might be less neurotoxic than ibogaine.[1][2] While direct comparative studies with extensive quantitative data are limited in the public domain, the existing evidence points towards a reduced neurotoxic potential for the metabolite.

Quantitative Data Summary
CompoundModelDosageObserved Neurotoxic EffectsCitation
Ibogaine Rat100 mg/kg (i.p.)Degeneration of cerebellar Purkinje cells.[3]
Ibogaine Rat3 x 100 mg/kg (i.p.)Clear evidence of Purkinje cell degeneration in the intermediate and lateral cerebellum, and the vermis.[3]
Ibogaine Rat40 mg/kg (i.p.)No significant neurodegeneration observed above the level of saline-treated animals.[3]
Ibogaine Rat> 25 mg/kg (i.p.)Signs of neurotoxicity present.[1][2][5]
Ibogaine Rat< 25 mg/kg (i.p.)No signs of neurotoxicity found.[1][2][5]
Noribogaine GeneralN/ASuggested to be less neurotoxic than ibogaine.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies assessing the neurotoxicity of ibogaine.

In Vivo Neurotoxicity Assessment in Rats
  • Objective: To evaluate the dose-dependent neurotoxic effects of ibogaine on cerebellar Purkinje cells.

  • Animal Model: Sprague-Dawley rats.[3]

  • Drug Administration: Ibogaine administered intraperitoneally (i.p.) at various doses (e.g., 40 mg/kg, 100 mg/kg, or 3 x 100 mg/kg).[3] A control group receives saline.[3]

  • Histological Analysis:

    • Staining: Fink-Heimer II stain is used to evaluate Purkinje cell degeneration.[3]

    • Immunohistochemistry: An antibody against Glial Fibrillary Acidic Protein (GFAP) is used to assess enhanced glial cell activity, an indicator of neuroinflammation and neuronal damage.

  • Analysis: The cerebellum, specifically the intermediate and lateral regions and the vermis, is examined for signs of neuronal degeneration and gliosis.[3]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Ibogaine-Induced Neurotoxicity

The following diagram illustrates the proposed signaling pathway leading to ibogaine-induced Purkinje cell degeneration. Ibogaine is hypothesized to stimulate the inferior olive, leading to excessive glutamate release at the climbing fiber synapses on Purkinje cells, resulting in excitotoxicity.

G Ibogaine Ibogaine Inferior_Olive Inferior_Olive Ibogaine->Inferior_Olive Stimulates Climbing_Fibers Climbing_Fibers Inferior_Olive->Climbing_Fibers Activates Glutamate_Release Excessive Glutamate Release Climbing_Fibers->Glutamate_Release Purkinje_Cells Purkinje_Cells Excitotoxicity Excitotoxicity Purkinje_Cells->Excitotoxicity Glutamate_Release->Purkinje_Cells Acts on Degeneration Purkinje Cell Degeneration Excitotoxicity->Degeneration G cluster_0 In Vivo Experiment cluster_1 Histological Analysis Animal_Model Animal Model (e.g., Rats) Drug_Admin Drug Administration (Ibogaine vs. Control) Animal_Model->Drug_Admin Behavioral_Obs Behavioral Observation (Ataxia, Tremors) Drug_Admin->Behavioral_Obs Tissue_Collection Tissue Collection (Cerebellum) Behavioral_Obs->Tissue_Collection Staining Staining (e.g., Fink-Heimer II) Tissue_Collection->Staining Immunohistochemistry Immunohistochemistry (e.g., GFAP) Tissue_Collection->Immunohistochemistry Microscopy Microscopic Examination Staining->Microscopy Immunohistochemistry->Microscopy Quantification Quantification of Neuronal Damage Microscopy->Quantification Conclusion Conclusion Quantification->Conclusion Data Analysis and Conclusion

References

Validating the Anti-Addictive Properties of 10-Methoxyibogamine using Self-Administration Paradigms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-addictive properties of 10-Methoxyibogamine (ibogaine) with its primary metabolite, noribogaine, and the synthetic analog 18-Methoxycoronaridine (18-MC). The data presented is derived from preclinical self-administration paradigms, a cornerstone in the evaluation of potential pharmacotherapies for substance use disorders.

Comparative Efficacy in Preclinical Self-Administration Models

The following tables summarize the dose-dependent effects of this compound (ibogaine) and its analogs on the self-administration of various substances of abuse in rodent models. These studies demonstrate the potent and often long-lasting effects of these compounds in reducing drug-seeking behavior.

Table 1: Effects of this compound (Ibogaine) on Drug Self-Administration in Rats

Drug of AbuseIbogaine Dose (mg/kg, i.p.)Effect on Self-AdministrationDuration of EffectReference
Cocaine40Significant decrease in intakeOver 48 hours[1]
Cocaine80Suppression of respondingUp to 48 hours[2]
Morphine2.5-80Dose-dependent decrease in intakeAcute effect and aftereffect a day later[3][4][5]
Heroin40 & 80Almost complete suppression of respondingAcute[2]

Table 2: Effects of Noribogaine on Drug Self-Administration in Rats

Drug of AbuseNoribogaine DoseEffect on Self-AdministrationDuration of EffectReference
Morphine40 mg/kgSuppression of intakeUp to 7 days[6]
CocaineNot SpecifiedLong-lasting decreaseNot Specified[7]
Ethanol10 µM (intra-VTA)Long-lasting decreaseOver 48 hours[7]

Table 3: Effects of 18-Methoxycoronaridine (18-MC) on Drug Self-Administration in Rats

Drug of Abuse18-MC Dose (mg/kg)RouteEffect on Self-AdministrationReference
Alcohol10, 20, 40OralDose-dependent reduction in intake[8][9][10]
Nicotine40OralSignificant reduction[8][9]
MorphineNot SpecifiedSystemicDecrease in self-administration[11]
MethamphetamineNot SpecifiedSystemicDecrease in self-administration[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for intravenous self-administration of cocaine and heroin, and an oral self-administration paradigm for alcohol, based on established preclinical models.

Protocol 1: Intravenous Cocaine Self-Administration in Rats

This protocol is designed to assess the reinforcing properties of cocaine and the efficacy of potential therapeutic agents in reducing cocaine-seeking behavior.

  • Subjects: Male Wistar or Sprague-Dawley rats, weighing 250-300g at the start of the experiment.

  • Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein. The catheter is passed subcutaneously to an exit point on the back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.

  • Acquisition: Following a recovery period, rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours). A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the simultaneous illumination of the cue light for a short duration (e.g., 20 seconds), followed by a timeout period (e.g., 20 seconds) during which lever presses have no consequence.[12] Presses on the inactive lever are recorded but have no programmed effect.

  • Maintenance: Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Treatment Administration: this compound or a comparator compound is administered (e.g., intraperitoneally) at a specified time before the self-administration session.

  • Data Analysis: The primary dependent variable is the number of infusions earned. Other measures include the number of active and inactive lever presses. Statistical analysis is typically performed using ANOVA to compare treatment groups to a vehicle control.

Protocol 2: Intravenous Heroin Self-Administration in Rats

This paradigm is used to study the reinforcing effects of opioids and to screen for medications that can reduce opioid-seeking behavior.

  • Subjects: Male Sprague-Dawley or Fischer 344 rats.

  • Surgery: As described in Protocol 1.

  • Apparatus: As described in Protocol 1.

  • Acquisition: Rats are trained to self-administer intravenous infusions of heroin (e.g., 0.025 - 0.1 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1, where one lever press results in one infusion).[13][14] Sessions are typically conducted for 3-6 hours daily.

  • Escalation of Intake (Optional): To model addiction-like behavior, rats can be given long access (e.g., 6 hours) to heroin for several consecutive days to induce an escalation of drug intake.[13]

  • Treatment and Data Analysis: Similar to Protocol 1, with heroin infusions as the reinforcer.

Protocol 3: Oral Alcohol Self-Administration in Rats

This protocol assesses the reinforcing properties of alcohol and the effects of test compounds on alcohol consumption.

  • Subjects: Alcohol-preferring (P) rats or other strains like Long-Evans rats.

  • Apparatus: Operant chambers equipped with two levers and a liquid dispenser.

  • Training: Rats are trained to press a lever to receive access to a 10% or 20% (v/v) ethanol solution.[9][15] To facilitate acquisition, a "saccharin-fading" procedure may be used, where the ethanol solution is initially sweetened and the sweetener concentration is gradually reduced.

  • Stable Intake: Training continues until a stable pattern of daily alcohol intake is established.

  • Treatment Administration: this compound or a comparator is typically administered orally or via injection prior to the session.

  • Data Analysis: The primary measure is the volume of alcohol consumed or the number of rewards earned. Water intake may also be measured to assess for non-specific effects on fluid consumption.

Visualizing Mechanisms of Action

The anti-addictive effects of this compound and its analogs are believed to be mediated by their complex interactions with multiple neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.

G cluster_drug This compound & Analogs cluster_receptors Receptor Targets cluster_outcome Neurochemical & Behavioral Outcomes Ibogaine This compound (Ibogaine) SERT SERT Ibogaine->SERT Inhibits DAT DAT Ibogaine->DAT Inhibits Kappa Kappa Opioid R Ibogaine->Kappa Agonist NMDA NMDA R Ibogaine->NMDA Antagonist Noribogaine Noribogaine Noribogaine->SERT Inhibits Noribogaine->Kappa Agonist MC18 18-MC Nicotinic α3β4 Nicotinic R MC18->Nicotinic Antagonist Serotonin ↑ Serotonin Levels SERT->Serotonin Dopamine ↓ Dopamine Release DAT->Dopamine Kappa->Dopamine DrugSeeking ↓ Drug Self-Administration NMDA->DrugSeeking Nicotinic->Dopamine Dopamine->DrugSeeking Serotonin->DrugSeeking

Caption: Putative signaling pathways of this compound and its analogs.

G A Animal Habituation & Surgical Implantation of Catheter B Recovery Period A->B C Acquisition of Drug Self-Administration B->C D Stabilization of Baseline Responding C->D E Administration of This compound or Vehicle D->E F Self-Administration Test Session E->F G Data Collection & Analysis (Lever Presses, Infusions) F->G

Caption: Experimental workflow for a self-administration paradigm.

References

A Comparative Analysis of 10-Methoxyibogamine and SSRIs in Preclinical Models of Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison between the novel psychedelic-derived compound, 10-Methoxyibogamine (10-MeO-Ibogamine), and conventional Selective Serotonin Reuptake Inhibitors (SSRIs) for the treatment of depression, with a focus on treatment-resistant models. We present a synthesis of preclinical data, detailed experimental methodologies, and an examination of the distinct signaling pathways involved.

Introduction to Treatment-Resistant Depression (TRD)

Major Depressive Disorder (MDD) is a significant global health issue, affecting an estimated 300 million people worldwide.[1] While Selective Serotonin Reuptake Inhibitors (SSRIs) are the most commonly prescribed first-line treatment, a substantial portion of patients, estimated to be up to 50%, do not achieve remission.[1][2][3] Patients who fail to respond to two or more adequate trials of first-line antidepressant treatments are considered to have Treatment-Resistant Depression (TRD).[1] This clinical challenge underscores the urgent need for novel therapeutics with distinct mechanisms of action. Compounds derived from psychedelics, such as 10-MeO-Ibogamine, are emerging as promising candidates.

Mechanisms of Action: A Tale of Two Pathways

The therapeutic approaches of SSRIs and 10-MeO-Ibogamine are predicated on fundamentally different neuropharmacological mechanisms.

SSRIs: Selective Serotonin Enhancement

SSRIs function by selectively blocking the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5] This mechanism is believed to underlie their antidepressant effects, though the therapeutic onset can take several weeks.[4]

dot

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft presynaptic Serotonin (5-HT) Vesicle serotonin Serotonin (5-HT) presynaptic->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding ssri SSRI ssri->sert Blocks

Caption: SSRI mechanism of action.

This compound: A Multi-Target Approach

This compound, an analog of the psychoactive alkaloid ibogaine, exhibits a more complex pharmacological profile. Its mechanism is not limited to a single target.

  • Serotonin Transporter (SERT): Like SSRIs, it inhibits SERT, but through a noncompetitive mechanism, suggesting it binds to a different site and may stabilize the transporter in a conformation where the cytoplasmic pathway is open.[6]

  • Receptor Modulation: It acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors (nAChRs).[7]

  • Opioid System Interaction: It demonstrates affinity for both kappa (κ) and mu (µ) opioid receptors.[7]

  • Neurotrophic Factor Upregulation: Critically, ibogaine has been shown to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the Ventral Tegmental Area (VTA).[7][8] This action suggests a role in promoting neuronal plasticity and rewiring neural circuits, a mechanism implicated in long-lasting therapeutic effects.[8]

dot

Ibogamine_Mechanism cluster_targets Molecular Targets cluster_effects Downstream Effects ibogamine 10-MeO-Ibogamine sert SERT (Noncompetitive) ibogamine->sert nmda NMDA Receptor ibogamine->nmda opioid Opioid Receptors ibogamine->opioid gdnf ↑ GDNF Expression (in VTA) ibogamine->gdnf neuroplasticity ↑ Synaptic Plasticity gdnf->neuroplasticity antidepressant Antidepressant Effects neuroplasticity->antidepressant Experimental_Workflow cluster_treatment Weeks 6-8: Treatment Phase start Start: Male C57BL/6 Mice acclimate Week 1: Acclimatization & Baseline Testing (e.g., Sucrose Preference) start->acclimate stress Weeks 2-5: Chronic Unpredictable Stress (CUS) Protocol acclimate->stress grouping Animal Grouping (Randomized) stress->grouping bifurcate vehicle Group 1: Vehicle (Control) grouping->vehicle Control ssri Group 2: SSRI (e.g., Fluoxetine) grouping->ssri Standard ibogamine Group 3: 10-MeO-Ibogamine grouping->ibogamine Test testing Behavioral Testing (Forced Swim Test, Sucrose Preference Test) vehicle->testing ssri->testing ibogamine->testing analysis Data Analysis & Interpretation testing->analysis

References

A Comparative Guide to the Pharmacokinetics of 10-Methoxyibogamine and its Primary Metabolite, Noribogaine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of 10-Methoxyibogamine (ibogaine) and its principal active metabolite, noribogaine. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

This compound, commonly known as ibogaine, is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga. It has garnered significant interest for its potential anti-addictive properties. Following administration, ibogaine is primarily metabolized in the body to noribogaine (10-hydroxyibogamine or 12-hydroxyibogamine), which is itself pharmacologically active and contributes significantly to the overall effects.[1][2][3] Understanding the distinct pharmacokinetic characteristics of both the parent compound and its metabolite is crucial for evaluating its therapeutic potential and safety profile.

Metabolic Pathway

The primary metabolic transformation of ibogaine is its O-demethylation to noribogaine. This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][3] The activity of this enzyme can vary significantly among individuals due to genetic polymorphisms, leading to considerable variability in the pharmacokinetic profiles of ibogaine and noribogaine.[4]

G Ibogaine This compound (Ibogaine) CYP2D6 CYP2D6 Enzyme (O-demethylation) Ibogaine->CYP2D6 Noribogaine Noribogaine (10-Hydroxyibogamine) CYP2D6->Noribogaine

Metabolic conversion of Ibogaine to Noribogaine.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of ibogaine and noribogaine exhibit notable differences, particularly in their clearance and half-life. Ibogaine is characterized by a more rapid clearance from the bloodstream, while noribogaine demonstrates a significantly longer elimination half-life, suggesting its prolonged presence may contribute to the sustained therapeutic effects reported in some studies.[2][3]

ParameterThis compound (Ibogaine)NoribogaineSpeciesNotes
Half-life (t½) 2-6 hours[2]28-49 hours[5]HumanNoribogaine has a substantially longer half-life.
Clearance (CL) Highly variable, dependent on CYP2D6 activity. Base clearance of 0.82 L/h, increasing by 30.7 L/h per CYP2D6 activity score point.[4]Slower clearance compared to ibogaine.[2]HumanIbogaine clearance is strongly influenced by genetics.
Peak Plasma Concentration (Cmax) Occurs 2-3 hours after oral dosing.[5]Occurs 2-3 hours after oral dosing.[5]HumanSimilar time to reach peak concentration for both.
Volume of Distribution (Vd) High1417-3086 L (apparent)[5]HumanBoth compounds are widely distributed in the body.
Bioavailability Greater in females than males.[1]HighRatSex differences in bioavailability have been observed for ibogaine.

Experimental Protocols

The following outlines a general methodology for a comparative pharmacokinetic study of this compound and noribogaine in a preclinical model, based on protocols described in the literature.

Animal Model and Dosing
  • Species: Male Wistar rats.[6]

  • Dosing: A single intraperitoneal (i.p.) injection of this compound (e.g., 40 mg/kg) or noribogaine (e.g., 40 mg/kg).[6] The compounds are dissolved in a vehicle such as 10% ethanol and 90% normal saline.[6] A control group receives the vehicle only.

Sample Collection
  • Matrix: Blood and brain tissue.

  • Time Points: Samples are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) to characterize the absorption, distribution, and elimination phases.

  • Procedure: Blood samples are collected into heparinized tubes and centrifuged to obtain plasma. Brain tissue is harvested and homogenized. All samples are stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) with fluorimetric detection or liquid chromatography-mass spectrometry (LC-MS) method is used for the simultaneous quantification of this compound and noribogaine.[7][8][9]

  • Sample Preparation: Solid-phase extraction (SPE) is a common method for isolating the analytes from the biological matrix.[7][8][9]

  • Chromatographic Separation: A C18 or C8 reversed-phase column is typically used for separation.[7][8][9]

  • Detection:

    • Fluorimetric Detection: Excitation and emission wavelengths are set to optimize the detection of both compounds. For example, an excitation of 230 nm and emission of 336 nm can be used.[7][9]

    • Mass Spectrometry: Single ion monitoring is used to detect the specific mass-to-charge ratios of ibogaine (m/z 311.2) and noribogaine (m/z 297.2).[8]

  • Quantification: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples. The lower limit of quantification is typically in the low ng/mL range.[7][8][9]

G cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase Dosing Dosing (i.p. injection in rats) Sampling Blood & Brain Sample Collection (multiple time points) Dosing->Sampling SPE Solid-Phase Extraction Sampling->SPE HPLC HPLC or LC-MS Analysis SPE->HPLC Quant Quantification HPLC->Quant Data Data Analysis (t½, AUC, Cmax, etc.) Quant->Data Pharmacokinetic Modeling

Experimental workflow for a preclinical pharmacokinetic study.

Interaction with Neurotransmitter Systems

Both this compound and its metabolite, noribogaine, interact with multiple neurotransmitter systems, which is believed to underlie their therapeutic and psychoactive effects. Their actions on the dopamine and serotonin systems are of particular interest.

  • Serotonin System: Both compounds are potent inhibitors of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. Noribogaine generally exhibits a higher potency for SERT than ibogaine.[10][11]

  • Dopamine System: this compound and noribogaine also interact with the dopamine transporter (DAT), although with lower affinity compared to SERT.[1][10] They can modulate dopamine release and uptake, which is a key mechanism in addiction pathways.[1][10][12]

G cluster_0 Presynaptic Neuron Ibogaine Ibogaine & Noribogaine SERT SERT Ibogaine->SERT inhibit DAT DAT Ibogaine->DAT inhibit Serotonin Serotonin SERT->Serotonin reuptake Serotonin_inc Increased Serotonin Dopamine Dopamine DAT->Dopamine reuptake Dopamine_inc Increased Dopamine

Simplified diagram of the interaction with neurotransmitter transporters.

Conclusion

This compound and its major metabolite, noribogaine, possess distinct pharmacokinetic profiles. The rapid metabolism of ibogaine to the long-acting noribogaine is a key feature of its pharmacology. The significant variability in ibogaine clearance due to CYP2D6 polymorphisms highlights the importance of personalized medicine approaches in its potential clinical application. Further research is necessary to fully elucidate the complex interplay between their pharmacokinetics and pharmacodynamics to optimize therapeutic strategies and ensure safety.

References

Validating the Efficacy of 10-Methoxyibogamine Analogs in a Model of Alcohol Use Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of 10-Methoxyibogamine's close analog, 18-Methoxycoronaridine (18-MC), and the FDA-approved medication, Naltrexone, in preclinical models of Alcohol Use Disorder (AUD). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and insights into the underlying signaling pathways. While direct data on this compound is limited in the reviewed literature, 18-MC serves as a relevant proxy due to its structural similarity and shared origins as a non-toxic ibogaine analog.

Data Presentation: Comparative Efficacy in Rodent Models

The following tables summarize the dose-dependent effects of 18-MC and Naltrexone on alcohol consumption in rodent models. It is important to note that the data are compiled from separate studies and direct head-to-head comparisons may not be available.

Table 1: Efficacy of 18-Methoxycoronaridine (18-MC) on Alcohol Consumption in Rodents

SpeciesModelDoses (mg/kg)Route of AdministrationKey Findings
Alcohol-Preferring (P) RatsFree access to water and 10% v/v alcohol (6 hr/day)5, 20, 40Intraperitoneal (IP)Dose-dependent reduction in alcohol consumption and preference.[1]
Alcohol-Preferring (P) RatsFree access to water and 10% v/v alcohol (6 hr/day)10, 20, 40Oral (gavage)All doses significantly reduced alcohol self-administration in both male and female rats.[2][3]
C57BL/6J MiceBinge-like "Drinking-in-the-Dark"30Not specifiedDecreased binge-like ethanol consumption.[4]

Table 2: Efficacy of Naltrexone on Alcohol Consumption in Rats

SpeciesModelDoses (mg/kg)Route of AdministrationKey Findings
Wistar RatsLimited access to 6% ethanol0.1, 0.25, 0.5, 1.0, 3.0, 10Not specifiedSignificant decrease in ethanol consumption at all doses.[5]
RatsOperant self-administration of sweetened ethanol1, 3, 10, 30Intraperitoneal (IP)Ethanol intake significantly reduced at 3 mg/kg and higher.[5][6]
RatsOperant self-administration of sweetened ethanol0.03, 0.1, 0.3, 1Subcutaneous (SC)Ethanol intake significantly reduced at 0.1 mg/kg and higher; approximately 30-fold more potent than IP administration.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for two common rodent models of excessive alcohol consumption.

Intermittent Access Two-Bottle Choice (IA2BC) Model in Rats

This model is designed to induce a gradual escalation of voluntary alcohol intake, mimicking the transition to excessive drinking.[7][8]

  • Animals: Male Wistar or Long-Evans rats are commonly used.

  • Housing: Rats are individually housed to accurately measure fluid consumption.

  • Habituation: Animals are acclimatized to the housing conditions for one week with free access to two bottles of water.

  • Ethanol Access: On Mondays, Wednesdays, and Fridays, one water bottle is replaced with a bottle containing a 20% (v/v) ethanol solution for 24 hours. On the intervening days (Tuesdays, Thursdays, Saturdays, and Sundays), the ethanol bottle is replaced with a second water bottle.

  • Data Collection: The amount of ethanol and water consumed is measured daily by weighing the bottles. Spillage is accounted for by using control cages with bottles but no animals.

  • Duration: The procedure is typically carried out for 6-8 weeks to establish a stable baseline of high alcohol consumption.

  • Drug Administration: Following the establishment of a stable baseline, test compounds (e.g., 18-MC or naltrexone) or vehicle are administered prior to the 24-hour ethanol access sessions. The route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage) and timing of administration relative to the start of the session are critical parameters.

"Drinking in the Dark" (DID) Model in Mice

This model is used to induce binge-like alcohol consumption in a short period.[1][2][6][9]

  • Animals: C57BL/6J mice are frequently used due to their high preference for ethanol.

  • Housing: Mice are singly housed to monitor individual drinking behavior.

  • Procedure: Three hours into the dark cycle (the active period for mice), the water bottle is replaced with a single bottle containing a 20% (v/v) ethanol solution.

  • Access Duration: The ethanol bottle is typically available for a 2-hour or 4-hour period.

  • Data Collection: The volume of ethanol consumed is measured at the end of the access period.

  • Blood Ethanol Concentration (BEC): To confirm intoxication levels, blood samples can be collected immediately after the drinking session to measure BECs.

  • Drug Administration: Test compounds or vehicle are typically administered a set time before the start of the ethanol access period.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for 18-Methoxycoronaridine and Naltrexone in the context of alcohol use disorder.

18_MC_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in Medial Habenula) Acetylcholine Acetylcholine alpha3beta4_nAChR α3β4 Nicotinic Acetylcholine Receptor Acetylcholine->alpha3beta4_nAChR Binds Dopamine_Release Dopamine Release (Reduced) alpha3beta4_nAChR->Dopamine_Release Modulates 18_MC 18-MC 18_MC->alpha3beta4_nAChR Antagonizes caption Proposed signaling pathway for 18-Methoxycoronaridine (18-MC).

Caption: Proposed signaling pathway for 18-Methoxycoronaridine (18-MC).

Naltrexone_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in Reward Pathway) Endogenous_Opioids Endogenous Opioids (e.g., Endorphins) Opioid_Receptor μ-Opioid Receptor Endogenous_Opioids->Opioid_Receptor Binds Alcohol Alcohol Alcohol->Endogenous_Opioids Stimulates Release Dopamine_Release Dopamine Release (Reduced) Opioid_Receptor->Dopamine_Release Modulates Naltrexone Naltrexone Naltrexone->Opioid_Receptor Antagonizes caption Mechanism of action for Naltrexone in reducing alcohol's rewarding effects.

Caption: Mechanism of action for Naltrexone in reducing alcohol's rewarding effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel compound in a preclinical model of alcohol use disorder.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Housing Model_Induction Induction of High Alcohol Consumption (e.g., IA2BC or DID) Animal_Acclimation->Model_Induction Baseline_Measurement Establish Stable Baseline Alcohol Intake Model_Induction->Baseline_Measurement Drug_Administration Administer Test Compound (e.g., 18-MC) or Control Baseline_Measurement->Drug_Administration Data_Collection Measure Alcohol & Water Consumption Drug_Administration->Data_Collection Behavioral_Assessment Assess Other Behaviors (e.g., Locomotor Activity, Anxiety) Drug_Administration->Behavioral_Assessment Biochemical_Analysis Biochemical Analysis (e.g., BEC, Brain Tissue) Data_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis of Results Data_Collection->Data_Analysis Behavioral_Assessment->Data_Analysis Biochemical_Analysis->Data_Analysis caption Typical experimental workflow for preclinical AUD drug efficacy studies.

Caption: Typical experimental workflow for preclinical AUD drug efficacy studies.

References

A Comparative Analysis of the In Vitro Metabolic Stability of 10-Methoxyibogamine and Ibogaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ibogaine and 10-Methoxyibogamine

Ibogaine is a psychoactive indole alkaloid derived from the root bark of the Tabernanthe iboga plant. It has garnered significant interest for its potential in treating substance use disorders. However, its clinical development has been hampered by safety concerns, including cardiotoxicity, and a complex metabolic profile. This compound, a synthetic analog of ibogaine, is being investigated as a potentially safer alternative. Understanding the metabolic stability of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety and efficacy.

Metabolic Pathways: A Comparative Overview

Ibogaine's primary metabolic pathway involves O-demethylation of the methoxy group at the 12-position to form its active metabolite, noribogaine (12-hydroxyibogamine)[1][2][3]. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6[1]. The biosynthesis of ibogaine in plants involves a 10-hydroxylase enzyme, indicating that the 10-position of the ibogamine scaffold is susceptible to enzymatic modification[4][5][6].

Structurally, this compound possesses a methoxy group at the 10-position of the indole ring. This structural feature presents an alternative site for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. Therefore, it is highly probable that this compound also undergoes significant phase I metabolism, likely mediated by CYP450 enzymes. The rate and extent of this metabolism will determine its metabolic stability.

Quantitative Data on Metabolic Stability

As of the latest literature review, direct comparative in vitro metabolic stability data, such as half-life (t½) and intrinsic clearance (CLint), for this compound versus ibogaine is not publicly available. The following table presents the known metabolic parameters for ibogaine to serve as a benchmark for future comparative studies.

CompoundTest SystemParameterValuePrimary MetabolitePrimary Enzyme
Ibogaine Human Liver MicrosomesKMapp (low)1.1 µM[1][2]NoribogaineCYP2D6[1]
Human Liver MicrosomesKMapp (high)>200 µM[1][2](12-hydroxyibogamine)
This compound Not AvailableNot AvailableNot AvailablePredicted: 10-hydroxyibogaminePredicted: CYP450s

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following is a generalized protocol for determining the in vitro metabolic stability of compounds like this compound and ibogaine using human liver microsomes. This protocol is based on standard industry practices.

Objective:

To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of this compound and ibogaine in human liver microsomes.

Materials:
  • This compound and Ibogaine (test compounds)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like imipramine)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test and control compounds (e.g., 1 mM in DMSO).

    • In a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test or control compound to the microsome suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The specific mass transitions for ibogaine are m/z 311.4 → 122.1 and 174.1[7][8]. A similar method would be developed for this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the broader context of ibogaine's mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (this compound or Ibogaine) PreIncubate Pre-incubation at 37°C Compound->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate Buffer Phosphate Buffer Buffer->PreIncubate NADPH NADPH Regenerating System StartReaction Initiate Reaction with NADPH NADPH->StartReaction PreIncubate->StartReaction TimePoints Incubate and Sample at Time Points (0-60 min) StartReaction->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

G cluster_ibogaine Ibogaine / this compound cluster_receptors Primary Molecular Targets cluster_effects Downstream Cellular Effects Ibogaine Ibogaine or This compound NMDA NMDA Receptor Ibogaine->NMDA Antagonist KappaOpioid Kappa Opioid Receptor Ibogaine->KappaOpioid Agonist SerotoninTransporter Serotonin Transporter (SERT) Ibogaine->SerotoninTransporter Inhibitor Nicotinic α3β4 Nicotinic Receptor Ibogaine->Nicotinic Antagonist Neuroplasticity Increased Neurotrophic Factors (e.g., GDNF, BDNF) NMDA->Neuroplasticity DopamineModulation Modulation of Dopamine Pathways KappaOpioid->DopamineModulation SerotoninLevels Increased Extracellular Serotonin SerotoninTransporter->SerotoninLevels Neuroplasticity->DopamineModulation

Caption: Simplified signaling pathways of ibogaine and its analogs.

Conclusion

A comprehensive understanding of the metabolic stability of this compound is a critical step in its development as a potential therapeutic agent. While direct comparative data with ibogaine is pending, the established metabolic pathways of ibogaine provide a strong foundation for predicting the metabolic fate of this compound. The O-demethylation of its 10-methoxy group is a highly probable metabolic route. The experimental protocols and workflows detailed in this guide provide a clear framework for conducting the necessary in vitro studies to generate this crucial data. Such studies will be instrumental in elucidating the pharmacokinetic profile of this compound and informing its future clinical development.

References

A Cross-Species Examination of 10-Methoxyibogamine's Behavioral Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of 10-Methoxyibogamine (ibogaine) across different animal species. The information is compiled from preclinical studies to offer insights into its therapeutic potential, particularly in the context of substance use disorders.

Summary of Behavioral Effects

This compound, an indole alkaloid derived from the West African shrub Tabernanthe iboga, has been investigated for its potential to reduce drug-seeking behaviors. Preclinical studies, primarily in rodents, have demonstrated its ability to decrease the self-administration of various substances of abuse, including opioids, stimulants, and alcohol.[1][2][3] However, its effects on conditioned place preference (CPP) are less consistent, with some studies showing an attenuation of drug-induced CPP and others reporting no significant effect.[4][5][6] Furthermore, ibogaine administration is often associated with motor impairments, such as tremors and ataxia, particularly at higher doses.[3]

While comprehensive quantitative data in non-human primates is limited, existing studies suggest that ibogaine also reduces drug self-administration in these species, indicating a potential translational value of the findings in rodents.[7]

Quantitative Data Comparison

The following tables summarize the quantitative data on the behavioral effects of this compound across different species and experimental paradigms.

Table 1: Effects on Drug Self-Administration
SpeciesDrug of AbuseThis compound Dose (mg/kg)Route of AdministrationEffect on Self-AdministrationDuration of EffectReference
RatMorphine40i.p.Up to 48 hours[1]
RatCocaine40i.p.More than 48 hours[8]
RatAlcohol40i.p.Not specified[9]
RatNicotine40i.p.Not specified[9]
MouseMorphine40i.p.Not specified[3]
Rhesus MonkeyOpioidsNot specifiedNot specifiedNot specified[7]

i.p. = intraperitoneal

Table 2: Effects on Conditioned Place Preference (CPP)
SpeciesConditioning DrugThis compound Dose (mg/kg)Route of AdministrationEffect on CPPReference
RatMorphine40i.p.Attenuated[4]
RatAmphetamine40i.p.No effect[5]
MouseEthanol10, 30p.o.Blocked reinstatement[6][10]

p.o. = oral

Table 3: Effects on Locomotor Activity
SpeciesThis compound Dose (mg/kg)Route of AdministrationEffect on Locomotor ActivityReference
Rat20, 40i.p.[11]
Mouse40i.p.[3]

Experimental Protocols

Drug Self-Administration

This paradigm assesses the reinforcing properties of a drug.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

  • Procedure:

    • Acquisition: Animals are trained to press an "active" lever to receive an intravenous infusion of a drug (e.g., morphine, cocaine). The "inactive" lever has no programmed consequences. Each infusion is often paired with a visual or auditory cue.

    • Maintenance: Once a stable pattern of self-administration is established, the effect of this compound is tested.

    • Testing: Animals are pre-treated with this compound or vehicle before the self-administration session. The number of lever presses and drug infusions are recorded.

  • Key Parameters: Number of infusions, lever presses, and patterns of responding.

Conditioned Place Preference (CPP)

This paradigm is used to measure the motivational effects of a drug by pairing its effects with a specific environment.

  • Apparatus: A box with at least two distinct compartments that differ in visual and tactile cues.

  • Procedure:

    • Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

    • Conditioning: Over several days, the animal receives the drug of abuse and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment.

    • Post-conditioning (Test): The animal is allowed to freely explore all compartments, and the time spent in each compartment is recorded.

  • Key Parameters: Time spent in the drug-paired compartment versus the vehicle-paired compartment. A preference for the drug-paired compartment indicates a rewarding effect.

Locomotor Activity Test

This test measures spontaneous motor activity and can be used to assess the sedative or stimulant effects of a compound.

  • Apparatus: An open-field arena, which is a square or circular enclosure, often equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituation: The animal is placed in the arena for a period to acclimate to the new environment.

    • Testing: The animal is administered this compound or vehicle and placed back in the arena. Its movement is recorded for a set duration.

  • Key Parameters: Total distance traveled, time spent mobile, and rearing frequency.

Signaling Pathways and Mechanisms of Action

The behavioral effects of this compound are mediated by its complex interactions with multiple neurotransmitter systems.

This compound Signaling Pathways cluster_receptors Receptor Interactions cluster_effects Downstream Effects cluster_behavior Behavioral Outcomes Ibogaine This compound NMDA_R NMDA Receptor Ibogaine->NMDA_R Antagonist Opioid_R Opioid Receptors (μ, κ, δ) Ibogaine->Opioid_R Weak Antagonist (μ) Agonist (κ) Serotonin_T Serotonin Transporter (SERT) Ibogaine->Serotonin_T Inhibitor Dopamine_T Dopamine Transporter (DAT) Ibogaine->Dopamine_T Inhibitor nACh_R Nicotinic Acetylcholine Receptors (α3β4) Ibogaine->nACh_R Antagonist Sigma_R Sigma Receptors Ibogaine->Sigma_R Agonist Neurotrophic ↑ GDNF & BDNF Ibogaine->Neurotrophic Motor Motor Impairment Ibogaine->Motor Glutamate ↓ Glutamate Release NMDA_R->Glutamate Withdrawal ↓ Withdrawal Symptoms Opioid_R->Withdrawal Serotonin ↑ Synaptic Serotonin Serotonin_T->Serotonin Dopamine Modulation of Dopamine Levels Dopamine_T->Dopamine Addiction ↓ Drug Self-Administration Glutamate->Addiction Dopamine->Addiction Serotonin->Addiction Neurotrophic->Addiction Withdrawal->Addiction

Caption: Overview of this compound's multifaceted mechanism of action.

This compound's anti-addictive properties are thought to arise from its simultaneous modulation of several key signaling pathways implicated in addiction:

  • NMDA Receptor Antagonism: By blocking NMDA receptors, ibogaine can interfere with the neuroplasticity underlying drug craving and withdrawal.[12][13]

  • Opioid Receptor Modulation: Ibogaine interacts with mu and kappa opioid receptors, which may contribute to the reduction of opioid withdrawal symptoms.[1][3] It acts as a weak antagonist at the µ-opioid receptor and an agonist at the κ-opioid receptor.

  • Serotonin and Dopamine Transporter Inhibition: Ibogaine is a non-competitive inhibitor of the serotonin transporter (SERT) and also inhibits the dopamine transporter (DAT). This leads to increased levels of these neurotransmitters in the synapse, which can affect mood and reward pathways.[2][3]

  • Nicotinic Acetylcholine Receptor Antagonism: Ibogaine is a noncompetitive antagonist of α3β4 nicotinic acetylcholine receptors, which are implicated in the rewarding effects of nicotine and other drugs.

  • Sigma Receptor Agonism: Interaction with sigma-2 receptors may play a role in ibogaine's anti-addictive effects by modulating dopamine release.[12]

  • Neurotrophic Factor Upregulation: Studies have shown that ibogaine can increase the expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in brain regions associated with reward.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound on drug-seeking behavior.

Experimental Workflow cluster_phase1 Phase 1: Baseline & Training cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Behavioral Testing cluster_phase4 Phase 4: Data Analysis A Animal Habituation B Drug Self-Administration Training or CPP Conditioning A->B C Administration of This compound or Vehicle B->C D Self-Administration Session or CPP Test C->D E Locomotor Activity Test C->E F Data Collection & Statistical Analysis D->F E->F

Caption: A generalized workflow for preclinical behavioral studies of this compound.

References

A Comparative Analysis of Tabernanthalog: A Non-Hallucinogenic Ibogaine Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tabernanthalog (TBG), a novel non-hallucinogenic analog of ibogaine, with its parent compound. Ibogaine, an indole alkaloid found in the Tabernanthe iboga plant, has shown promise in treating substance use disorders, but its clinical development has been hampered by hallucinogenic effects and cardiotoxicity.[1][2][3] 10-Methoxyibogamine is chemically identical to ibogaine, and for the purposes of this guide, data for ibogaine will be used as the primary comparator for TBG.

Tabernanthalog was engineered to retain the therapeutic properties of ibogaine while mitigating its adverse effects.[1][4][5] This water-soluble synthetic molecule can be produced in a single step, offering a significant advantage for research and potential therapeutic development.[5][6] Preclinical studies in rodent models have demonstrated its potential in reducing addiction-related behaviors and alleviating symptoms of depression and anxiety, without inducing hallucinations or cardiotoxicity associated with ibogaine.[4][7][8]

Performance Comparison: Tabernanthalog vs. Ibogaine

The following tables summarize the key quantitative data from preclinical studies, comparing the performance of tabernanthalog and ibogaine across critical assays for hallucinogenic potential, cardiotoxicity, and therapeutic efficacy.

Table 1: Hallucinogenic Potential Assessment

The head-twitch response (HTR) in mice is a widely accepted behavioral proxy for hallucinogenic effects in humans.[9]

CompoundDose (mg/kg)Head-Twitch Response (Count)Reference
VehicleN/A~0[10]
5-MeO-DMT (Positive Control)10~25[10]
Ibogaine Analog (IBG)40~5[10]
Tabernanthalog (TBG) 40 ~0 [10]

Note: IBG is a closely related ibogaine analog used in the comparative study.

Table 2: Cardiotoxicity Profile (hERG Inhibition)

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a key indicator of potential cardiotoxicity, specifically the risk of drug-induced cardiac arrhythmias.[11]

CompoundhERG IC50 (μM)Fold-Change vs. IbogaineReference
Ibogaine1-[10]
Tabernanthalog (TBG) ~100 ~100-fold less potent [7][10]
Table 3: Therapeutic Potential in an Animal Model of Depression (Forced Swim Test)

The forced swim test is a common behavioral assay in rodents used to screen for antidepressant effects. A decrease in immobility time is indicative of an antidepressant-like effect.

TreatmentImmobility Time (seconds)Reference
Vehicle~150[3]
Tabernanthalog (TBG) ~75 [3]
Table 4: Therapeutic Potential in an Animal Model of Alcohol Addiction

This experiment models binge-drinking behavior in mice. A reduction in alcohol consumption indicates a potential anti-addictive effect.

Treatment (Post-Binge)Alcohol Consumption (g/kg/4h)Reference
Vehicle~4.0[10]
Tabernanthalog (TBG) ~2.0 [10]
Table 5: Therapeutic Potential in an Animal Model of Heroin Addiction

This assay measures cue-induced relapse to heroin-seeking behavior in rats. A lower number of lever presses indicates a reduction in drug-seeking behavior.

Treatment (Administered 12-14 days prior to test)Active Lever PressesReference
Vehicle~30[10]
Tabernanthalog (TBG) ~10 [10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Head-Twitch Response (HTR) Assay
  • Objective: To assess the hallucinogenic potential of a compound.

  • Subjects: Male C57BL/6J mice.[8]

  • Procedure:

    • A small magnet is affixed to the head of each mouse.

    • Mice are individually placed in a chamber surrounded by a magnetometer detection coil.[8]

    • Following administration of the test compound (e.g., TBG, ibogaine analog, or a positive control like 5-MeO-DMT), the number of rapid, side-to-side head movements is recorded for a specified duration.[5][10]

    • Head twitches are identified by their characteristic sinusoidal waveform and frequency.[5]

  • Endpoint: The total number of head twitches during the observation period.

hERG Inhibition Assay
  • Objective: To evaluate the potential for a compound to induce cardiotoxicity.

  • Method: Whole-cell patch-clamp electrophysiology.[12]

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG potassium channel.[12]

  • Procedure:

    • hERG-expressing HEK293 cells are cultured and prepared for electrophysiological recording.

    • A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch is ruptured to allow for whole-cell voltage clamping.

    • A specific voltage protocol is applied to elicit hERG channel currents. For instance, cells are held at -80 mV, depolarized to +20 mV to open the channels, and then repolarized to -40 mV to measure the characteristic tail current.[13]

    • The test compound is perfused at various concentrations, and the inhibition of the hERG tail current is measured.

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve.

Forced Swim Test (FST)
  • Objective: To assess antidepressant-like activity.

  • Subjects: Mice.[14]

  • Procedure:

    • Mice are individually placed in a transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for them to escape or touch the bottom.[14]

    • The total test duration is typically 6 minutes.[15]

    • Behavior is recorded via video. The last 4 minutes of the test are typically analyzed.

    • The duration of immobility (making only minimal movements to keep the head above water) is scored.[15]

  • Endpoint: The total time spent immobile. A significant reduction in immobility time compared to the vehicle control is interpreted as an antidepressant-like effect.[16]

Intermittent Access 2-Bottle Choice (Alcohol Addiction Model)
  • Objective: To model binge-drinking behavior and evaluate the effect of a compound on alcohol consumption.

  • Subjects: Mice.[10]

  • Procedure:

    • Mice are housed individually and given access to two bottles: one containing water and the other a 20% ethanol solution.

    • Access to the ethanol bottle is provided intermittently (e.g., 24 hours, 3-4 times a week) over several weeks to establish a pattern of binge-like drinking.

    • Following the establishment of this behavior, a single dose of the test compound (e.g., TBG) or vehicle is administered.

    • The amount of ethanol and water consumed is measured over a subsequent access period (e.g., 4 hours).

  • Endpoint: The volume of ethanol consumed, typically normalized to the mouse's body weight (g/kg).

Cue-Induced Reinstatement of Heroin Seeking
  • Objective: To model relapse behavior in opioid addiction.

  • Subjects: Rats.[1]

  • Procedure:

    • Self-Administration Training: Rats are trained to press a lever to receive an intravenous infusion of heroin, which is paired with a cue (e.g., a light and a tone).

    • Extinction: The heroin is withheld, and lever presses no longer result in an infusion or the presentation of the cue. This continues until the lever-pressing behavior is significantly reduced.

    • Treatment: The test compound (e.g., TBG) or vehicle is administered.

    • Reinstatement Test: After a period (e.g., 12-14 days), the rats are placed back in the operant chambers, and the cue (light and tone) is presented without the availability of heroin.

  • Endpoint: The number of presses on the previously active lever. A reduction in lever presses indicates a decrease in drug-seeking behavior.

Visualizations

Signaling Pathway of Tabernanthalog

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TBG Tabernanthalog (TBG) HTR2A 5-HT2A Receptor TBG->HTR2A Partial Agonist Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Neuroplasticity Promotion of Structural Neuroplasticity (e.g., Dendrite Growth) PLC->Neuroplasticity Leads to Therapeutic Therapeutic Effects (Anti-addictive, Antidepressant) Neuroplasticity->Therapeutic Underlies

Caption: Proposed signaling pathway for Tabernanthalog's therapeutic effects.

Experimental Workflow for Preclinical Validation

G cluster_safety Safety & Tolerability Assessment cluster_efficacy Therapeutic Efficacy Assessment HTR Head-Twitch Response (Hallucinogenic Potential) Results Comparative Data Analysis HTR->Results hERG hERG Inhibition Assay (Cardiotoxicity) hERG->Results FST Forced Swim Test (Antidepressant Effects) FST->Results Addiction Addiction Models (Alcohol & Heroin Seeking) Addiction->Results Compound Test Compound (Tabernanthalog) Compound->HTR Compound->hERG Compound->FST Compound->Addiction

Caption: Workflow for the preclinical validation of Tabernanthalog.

References

Safety Operating Guide

Proper Disposal of 10-Methoxyibogamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information provides a general framework for the proper disposal of 10-Methoxyibogamine and is intended for use by trained laboratory personnel. It is not a substitute for a site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with applicable federal, state, and local regulations.

The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. This compound, an indole alkaloid used in research, requires careful handling and disposal due to its chemical properties and biological activity. This guide provides essential information on its safe disposal.

Hazard Identification and Safety Precautions

This compound, also known as Ibogaine, is classified as a hazardous substance.[1][2][3] It is harmful if swallowed and may cause irritation.[3][4] As a psychoactive substance, it is regulated as a Schedule I controlled substance in the United States, which imposes strict handling and disposal requirements.[2][5]

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles with side shields

  • Impervious gloves (e.g., butyl rubber)

  • A lab coat or flame-retardant clothing

  • Respiratory protection may be necessary if there is a risk of generating dust or aerosols.[6][7]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] An eyewash station and safety shower should be readily accessible.

Chemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O[1][4][8]
Molecular Weight 310.4 g/mol [2][4][8]
Appearance Prismatic needles[1]
Melting Point 152-153 °C[1]
Solubility Soluble in ethanol, ether, chloroform, acetone, benzene; Practically insoluble in water.[1]
Oral LD₅₀ (Rat) 482 mg/kg (for Ibogaine hydrochloride)[3]
pKa 8.1 in 80% methylcellosolve[1]

Disposal Protocol

Due to its hazardous nature and regulatory status, this compound waste must not be disposed of in the regular trash or down the drain.[7][9] It should be managed as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired this compound, contaminated lab supplies (e.g., weigh boats, filter paper), and contaminated PPE in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical, in good condition, and have a secure lid.[10]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.[10] Incompatible materials include strong oxidizing agents.[7]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Step 2: Labeling

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").[9] The date of waste accumulation should also be included.[9]

Step 3: Storage

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills. Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Step 4: Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] These professionals are equipped to handle and transport hazardous materials according to regulatory requirements. Incineration at a permitted facility is a common disposal method for organic chemical waste.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • Contain the spill using an absorbent material suitable for chemical spills.

  • For liquid spills, carefully wipe up with absorbent pads. For solid spills, gently cover with a damp paper towel to avoid generating dust, then carefully scoop the material.[12]

  • Place all contaminated materials into a sealed container and label it as hazardous waste.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup by Licensed Contractor storage->ehs_contact disposal Proper Disposal (e.g., Incineration) ehs_contact->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxyibogamine
Reactant of Route 2
10-Methoxyibogamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.